molecular formula C20H27N6O17P3.2NH3 B1574492 DMNPE-caged ATP diammonium salt

DMNPE-caged ATP diammonium salt

Katalognummer: B1574492
Molekulargewicht: 750.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DMNPE-caged ATP;  quantum yield is 0.07.

Eigenschaften

Molekularformel

C20H27N6O17P3.2NH3

Molekulargewicht

750.44

SMILES

CC(OP(O)(OP(O)(OP(O)(OC[C@@](O1)([H])[C@@](O)([H])[C@@](O)([H])[C@@]1([H])N2C=NC(C2=NC=N3)=C3N)=O)=O)=O)([H])C4=CC(OC)=C(OC)C=C4N(=O)=O.N.N

Synonyme

Adenosine 5/'-triphosphate P

Herkunft des Produkts

United States

Foundational & Exploratory

DMNPE-caged ATP diammonium salt mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism, Photochemistry, and Experimental Application

Executive Summary

DMNPE-caged ATP (Adenosine 5'-triphosphate, P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) represents a high-precision tool for the spatiotemporal control of purinergic signaling and metabolic processes. Unlike its predecessor (NPE-caged ATP), the DMNPE variant is engineered for enhanced optical cross-section at longer UV wavelengths (350–365 nm) .

This guide details the physicochemical mechanics of the diammonium salt formulation, which confers superior aqueous solubility, enabling high-concentration loading without the cytotoxicity associated with organic co-solvents.

Part 1: Molecular Architecture & Photochemistry

The utility of DMNPE-caged ATP relies on the strategic "masking" of the


-phosphate group of ATP. This phosphate is critical for hydrolysis-driven energy release and receptor binding (e.g., P2X/P2Y).
1.1 The Caging Moiety

The 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group is covalently bonded to the terminal phosphate.

  • Biologically Inert: The bulky DMNPE group sterically hinders the ATP molecule from fitting into the binding pockets of ATPases, kinases, or purinergic receptors.

  • The "Diammonium" Advantage: The diammonium salt formulation is critical for biological applications. Unlike free acid forms or some sodium salts, the ammonium counterions significantly enhance solubility in physiological buffers (PBS, HEPES), allowing stock concentrations >50 mM without precipitation.

1.2 The Photolytic Reaction (Uncaging)

Upon irradiation with near-UV light (350–365 nm), the molecule undergoes an intramolecular redox reaction. The nitro group abstracts a hydrogen from the benzylic carbon, forming an aci-nitro intermediate. This intermediate rapidly decays, cleaving the phosphate ester bond to release free ATP and a nitroso-ketone byproduct.

Key Photochemical Parameters:

  • Absorption Maximum (

    
    ):  ~355 nm.
    
  • Extinction Coefficient (

    
    ):  ~5,000 M⁻¹cm⁻¹ at 350 nm.[1]
    
  • Quantum Yield (

    
    ):  ~0.07.[2]
    

Critical Insight: While the quantum yield (


) of DMNPE (0.07) is lower than that of NPE (0.63), its extinction coefficient (

) at 350 nm is nearly 10x higher . This makes DMNPE "brighter" and more sensitive to standard UV flash lamps and lasers (like the frequency-tripled Nd:YAG at 355 nm), causing less photodamage to tissue than the deep UV required for NPE.
1.3 Pathway Visualization

The following diagram illustrates the transition from the inert caged state to the active signaling state.

PhotolysisPathway Caged DMNPE-Caged ATP (Biologically Inert) Inter aci-nitro Intermediate Caged->Inter Excitation Photon hv (350-365 nm) Photon->Inter FreeATP Free ATP (Active Agonist) Inter->FreeATP Decay (k ~ 10^5 s^-1) Byproduct Nitroso-ketone Byproduct Inter->Byproduct

Figure 1: The photolytic cleavage pathway of DMNPE-caged ATP.

Part 2: Comparative Analysis (NPE vs. DMNPE)

Researchers often choose between NPE and DMNPE. The decision should be based on the light source available and the sensitivity of the biological preparation.

ParameterNPE-Caged ATPDMNPE-Caged ATPOperational Implication
Quantum Yield (

)
0.63 (Excellent)0.07 (Fair)NPE releases more ATP per absorbed photon.[3][4]
Extinction Coeff.[1][3][4] (

)
~430 M⁻¹cm⁻¹~5,000 M⁻¹cm⁻¹DMNPE absorbs 10x more photons at 350nm.
Product (

)
~270~350DMNPE is effectively more efficient at 350nm.
Uncaging Rate SlowerFasterDMNPE is preferred for fast kinetic studies (e.g., channel gating).
Solubility ModerateHigh (Diammonium)DMNPE allows higher concentration jumps.
Part 3: Operational Protocol

This protocol describes the use of DMNPE-caged ATP to activate P2X receptors in a patch-clamp slice recording configuration.

3.1 Reagent Preparation
  • Stock Solution (50 mM): Dissolve the DMNPE-caged ATP diammonium salt in sterile, nuclease-free water.

    • Note: Do not use DMSO if possible, as the diammonium salt is water-soluble.

    • Storage: Aliquot (10-20 µL) and store at -20°C in the dark. Strict light protection is mandatory.

  • Working Solution (1-2 mM): Dilute the stock into your extracellular recording buffer (e.g., ACSF or HEPES-buffered saline) immediately before the experiment.

    • Filtration: Filter (0.22 µm) to remove any particulates that might scatter laser light.

3.2 Experimental Workflow

Workflow cluster_prep Preparation (Dark Room) cluster_exp Experiment (Rig) Step1 Thaw Stock (Ice, Dark) Step2 Dilute to 2mM in ACSF Step1->Step2 Step3 Perfuse/Load Sample Step2->Step3 Transfer via Light-tight line Step4 Establish Baseline (Patch Clamp) Step3->Step4 Step5 UV Flash (1-5 ms, 355nm) Step4->Step5 Step6 Record Current (P2X Activation) Step5->Step6

Figure 2: Step-by-step experimental workflow for electrophysiological recording.

3.3 The Flash Protocol
  • Light Source: UV LED (365 nm) or Flash Lamp (Xenon).

  • Duration: 1–100 ms pulse width (depending on desired concentration jump).

  • Calibration: To estimate the concentration of released ATP, use a standard curve. Typically, a 1 ms pulse of a high-power UV laser releases 10-20% of the total caged concentration.

    • Example: 2 mM Caged ATP

      
       ~200–400 µM Free ATP.
      
Part 4: Troubleshooting & Optimization
4.1 The Inner Filter Effect

Because DMNPE has a high extinction coefficient, high concentrations (>2 mM) can absorb the UV light in the upper layers of the solution, preventing uncaging at the focal point (the cell surface).

  • Solution: Use the lowest effective concentration. If using >2 mM, ensure the optical path length is minimized or use two-photon excitation (720–740 nm).

4.2 Spontaneous Hydrolysis

DMNPE-caged ATP is prone to slow hydrolysis in aqueous solution at room temperature.

  • Validation: Run a "Dark Control." Apply the working solution to the tissue without UV flash. If you see receptor activation, your stock has partially degraded into free ATP.

  • Correction: Prepare working solutions fresh every 4 hours and keep on ice.

4.3 Byproduct Toxicity

The nitroso-ketone byproduct can react with sulfhydryl groups on proteins.

  • Mitigation: Include 1–2 mM DTT or Glutathione in the intracellular pipette solution (if whole-cell patch) or in the bath (if it doesn't interfere with the receptor) to scavenge the byproduct.

References
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3] Nature Methods, 4(8), 619–628.[3] Link

  • Kaplan, J. H., Forbush, B. 3rd, & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • Tocris Bioscience. DMNPE-caged ATP diammonium salt Product Datasheet. Link

  • Molecular Probes (Thermo Fisher). Caged ATP and Related Nucleotides - Technical Note. Link

  • Mayer, G., et al. (2006). RNA-based ATP sensors for the study of motor proteins. Nature Protocols. (Contextualizing ATP uncaging in kinetic assays). Link

Sources

Chemical Structure and Photochemical Dynamics of DMNPE-Caged ATP Diammonium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DMNPE-caged ATP diammonium salt (Adenosine 5'-triphosphate P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) is a high-performance photolabile nucleotide analog designed for the spatial and temporal control of ATP-dependent biological processes. Unlike its predecessor, NPE-caged ATP, the DMNPE variant introduces two methoxy groups on the nitrobenzyl ring, shifting its absorption maximum to longer wavelengths (~360 nm) and enabling efficient photolysis with reduced UV-induced cellular toxicity. This guide details the chemical architecture, photolytic mechanism, and experimental protocols required for its rigorous application in kinetic studies and signal transduction research.

Part 1: Chemical Architecture

Structural Composition

The molecule consists of three distinct functional domains: the nucleotide core, the photolabile caging group, and the counterion system.

  • Nucleotide Core: Adenosine 5'-triphosphate (ATP), serving as the bioactive payload.

  • Caging Moiety: 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group.[1][2] This group is covalently attached to the terminal

    
    -phosphate (P³) via an ester linkage. This modification sterically and electrostatically blocks the ATP from being recognized by ATPases, kinases, and ion channels until photolysis occurs.
    
  • Counterions: The "diammonium salt" designation indicates the presence of two ammonium (

    
    ) cations to neutralize the remaining negative charges on the triphosphate chain, enhancing water solubility and maintaining physiological pH compatibility compared to triethylammonium (TEAS) salts.
    
Stereochemistry and Isomerism

The DMNPE group contains a chiral center at the benzylic carbon (the ethyl attachment point). Consequently, synthetic DMNPE-caged ATP is typically supplied as a 1:1 mixture of diastereomers (R and S configurations at the caging group).

  • Implication: While both diastereomers release ATP upon irradiation, they may exhibit slight differences in binding affinity to specific proteins prior to uncaging or in their precise photolysis kinetics. For most bulk kinetic experiments, this mixture is treated as a single species.

Key Physicochemical Properties
PropertySpecification
Molecular Formula

Molecular Weight ~750.44 g/mol (Salt form)
Solubility Water (>75 mg/mL), DMSO (>30 mg/mL)
Absorbance Max (

)
~355–360 nm (Caging group specific)
Quantum Yield (

)
0.07 (Lower than NPE, but higher absorptivity at 360 nm)

Part 2: Photochemistry & Mechanism[3]

The Uncaging Mechanism

Upon irradiation with near-UV light (350–365 nm), DMNPE-caged ATP undergoes a Norrish Type II photocleavage reaction. The mechanism is distinct from simple hydrolysis and involves an intramolecular redox process.

  • Excitation: Absorption of a photon promotes the nitrobenzyl group to an excited triplet state.

  • Hydrogen Abstraction: The nitro group oxygen abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement & Release: The aci-nitro intermediate rapidly rearranges, cleaving the phosphate ester bond. This releases free ATP, a proton (

    
    ), and the byproduct 4,5-dimethoxy-2-nitrosoacetophenone.
    
Comparative Performance: DMNPE vs. NPE

Researchers often choose between NPE (1-(2-nitrophenyl)ethyl) and DMNPE variants.

  • NPE-caged ATP: Higher quantum yield (

    
    ), but lower extinction coefficient at 360 nm. Requires shorter UV wavelengths (often <340 nm) for efficient excitation, which can be toxic to live cells.
    
  • DMNPE-caged ATP: Lower quantum yield (

    
    ), but significantly higher extinction coefficient  at 350–365 nm. This allows for uncaging using standard microscope optics and lasers (e.g., 355 nm DPSS lasers) with less phototoxicity, making it the superior choice for live-cell imaging and physiology.
    

Part 3: Visualization of Structure & Mechanism

The following diagrams illustrate the chemical structure and the photolytic pathway.

DMNPE_Structure_Mechanism cluster_structure Chemical Architecture node_atp ATP Core (Bioactive Payload) node_complex DMNPE-Caged ATP (Biologically Inactive) node_atp->node_complex Ester Linkage (gamma-Phosphate) node_cage DMNPE Group (4,5-dimethoxy-2-nitrophenyl)ethyl node_cage->node_complex Covalent Bond node_inter aci-Nitro Intermediate node_complex->node_inter Excitation & H-Abstraction node_light hv (350-365 nm) node_light->node_complex node_products Free ATP + H+ + Nitroso Ketone Byproduct node_inter->node_products Hydrolysis & Rearrangement

Caption: Structural assembly of DMNPE-caged ATP and the Norrish Type II photolysis pathway leading to ATP release.

Part 4: Synthesis & Stability[4]

Synthetic Pathway

The synthesis typically employs diazo chemistry to ensure selective esterification of the terminal phosphate.

  • Precursor Preparation: 1-(4,5-dimethoxy-2-nitrophenyl)ethanone is converted to its hydrazone derivative.

  • Diazo Generation: The hydrazone is oxidized (e.g., with

    
    ) to generate 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane .
    
  • Coupling: The diazo compound reacts with the acidic protons of ATP in a biphasic system or organic solvent. The diazo carbon attacks the phosphate oxygen, releasing

    
     gas as the only byproduct.
    
  • Purification: The crude mixture is purified via Reverse-Phase HPLC to remove unreacted ATP and byproducts, then converted to the diammonium salt form via ion exchange.

Stability and Storage
  • Hydrolysis: The ester bond is susceptible to spontaneous hydrolysis in aqueous solution, particularly at extremes of pH or elevated temperatures.

  • Light Sensitivity: Extremely sensitive to ambient light. All handling must be performed under yellow or red safe-light conditions (wavelengths >500 nm).

  • Storage Protocol: Lyophilized powder should be stored at -20°C with desiccant. Stock solutions (e.g., in water or buffer) should be aliquoted, frozen, and used within 24 hours of thawing to prevent dark hydrolysis (uncaging without light).

Part 5: Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable, concentrated stock for dilution into experimental buffers.

  • Calculate Mass: Use the batch-specific molecular weight (often provided on the CoA due to variable hydration).

    • Example: For 10 mM stock in 100

      
      L, weigh ~0.75 mg (assuming MW 750.44).
      
  • Solvent Choice: Dissolve in high-quality anhydrous DMSO or PCR-grade water . DMSO is preferred for long-term frozen storage of aliquots.

  • Dissolution: Vortex gently. If using water, ensure pH is neutral (6.8–7.4).

  • Protection: Wrap tubes in aluminum foil immediately.

Flash Photolysis Workflow (In Vitro)

Objective: Release ATP rapidly to measure enzyme kinetics (e.g., ATPase activity).

  • Setup: Equip the reaction chamber with a UV light source (Xenon flash lamp or 355 nm laser).

  • Calibration (Actinometry):

    • Prepare a standard solution of DMNPE-caged ATP (e.g., 100

      
      M).
      
    • Irradiate with a single pulse of defined energy.

    • Analyze the sample via HPLC to quantify the amount of free ATP released vs. remaining caged compound.

    • Note: Due to the lower quantum yield (

      
      ), multiple flashes or higher pulse energies may be required compared to NPE-caged ATP.
      
  • Reaction Initiation:

    • Mix protein/enzyme with caged ATP in dark conditions.

    • Trigger the UV flash.

    • Monitor the biological response (e.g., fluorescence change, absorbance, or current) immediately following the flash (

      
      ).
      
Critical Controls
  • "Dark" Control: Run the assay with caged ATP but without UV flash to ensure the caged compound itself does not inhibit or activate the target.

  • "Light-Only" Control: Irradiate the buffer/protein without caged ATP to rule out UV-induced artifacts or protein damage.

References

  • Kaplan, J. H., Forbush, B. III, & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link

  • Tocris Bioscience. (n.d.). DMNPE-caged ATP diammonium salt Product Information. Bio-Techne. Link

  • Thermo Fisher Scientific. (n.d.). Caged ATP and Other Caged Nucleotides.[2][3] Molecular Probes Handbook. Link

  • Corrie, J. E. T., et al. (2016). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2] Nature Methods, Application Notes. Link

Sources

Absorption Spectrum and Photochemical Dynamics of DMNPE-caged vs. NPE-caged ATP: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ability to exert precise spatiotemporal control over intracellular energy dynamics has revolutionized the study of mechanochemistry, kinase signaling, and ion channel gating. This control is achieved through "caged" nucleotides—biologically inert molecules that release active Adenosine 5'-triphosphate (ATP) upon targeted UV irradiation. While P3-[1-(2-nitrophenyl)ethyl] (NPE) and P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] (DMNPE) are the two most widely utilized caging groups for ATP, their photochemical properties dictate entirely different experimental use cases. This whitepaper provides an in-depth mechanistic analysis of their absorption spectra, photolysis kinetics, and action cross-sections to guide optimal experimental design.

The Mechanics of Photolabile Protecting Groups

Caged ATP is synthesized by covalently attaching a photolabile protecting group to the terminal


-phosphate of the nucleotide[1]. This modification sterically and electrostatically prevents the hydrolysis of the 

-

phosphate bond by ATPases, rendering the molecule biologically inactive[2].

The efficiency of a caged compound is governed by three critical parameters:

  • Extinction Coefficient (

    
    ):  The molecule's ability to absorb light at a specific wavelength.
    
  • Quantum Yield (

    
    ):  The probability that an absorbed photon will successfully drive the cleavage reaction.
    
  • Dark Reaction Rate (

    
    ):  The kinetic rate at which the active molecule is released after the initial photochemical excitation and intermediate formation[3].
    

Photolysis CagedATP Caged ATP (Biologically Inactive) Excited Excited Triplet State CagedATP->Excited Photon Absorption UV UV Irradiation (340-360 nm) UV->CagedATP AciNitro Aci-nitro Intermediate Excited->AciNitro Intersystem Crossing ActiveATP Free ATP (Active) AciNitro->ActiveATP Dark Reaction (Cleavage) Byproduct Nitroso Byproduct AciNitro->Byproduct

Fig 1. Photochemical cleavage pathway of nitrobenzyl-caged ATP derivatives.

Photochemical Profiling: NPE vs. DMNPE

The choice between NPE and DMNPE hinges on a fundamental photochemical trade-off between spectral absorption and quantum efficiency.

NPE-caged ATP

The NPE caging group features an absorption maximum (


) deep in the UV region at ~260–271 nm[4][5]. Because live-cell imaging typically utilizes 340–360 nm light to minimize severe phototoxicity and DNA damage, NPE must be photolyzed on the extreme "tail" of its absorption spectrum[5]. Consequently, its extinction coefficient at 350 nm is a modest ~430 

[4]. However, NPE compensates for poor absorption with an exceptionally high quantum yield (

) and a rapid dark release rate of 83

[4].
DMNPE-caged ATP

To improve absorption at cell-friendly wavelengths, the DMNPE moiety incorporates two electron-donating methoxy groups on the nitrobenzyl ring. This structural modification induces a significant bathochromic (red) shift, moving the absorption maximum to ~350–355 nm[5]. At 350 nm, DMNPE boasts a massive extinction coefficient of 4,400 to 5,000


—roughly ten times higher than NPE[4][6].

The causality of this structural change, however, is a drastic reduction in quantum yield (


) and a slower dark reaction rate (18 

)[4][6].
Comparative Quantitative Data

Despite the lower quantum yield of DMNPE, its superior light absorption at 350 nm results in an overall action cross-section (


) that is slightly higher than NPE at near-UV wavelengths[4][6].
Photochemical PropertyNPE-caged ATPDMNPE-caged ATP
Caging Moiety 1-(2-nitrophenyl)ethyl1-(4,5-dimethoxy-2-nitrophenyl)ethyl
Absorption Maximum (

)
~260 - 271 nm~350 - 355 nm
Extinction Coefficient (

) at 350 nm
~430

4,400 - 5,000

Quantum Yield (

)
0.630.07
Action Cross-Section (

) at 350 nm
~271~308 - 350
Dark Reaction Rate (

)
83

18

Optimal Uncaging Wavelength < 360 nm (UV)340 - 360 nm (Near-UV)

Mechanistic Causality in Experimental Design

As an application scientist, I frequently observe researchers selecting caged compounds based solely on availability rather than photochemical logic. Your selection must be driven by the biological timescale and the optical density of your system.

1. The Kinetic Resolution Trap: If you are studying ultra-fast biological events, such as the millisecond relaxation of skeletal muscle fibers, the dark reaction rate is your limiting factor[2]. NPE releases ATP with a half-life of ~8.3 ms, whereas DMNPE takes ~38.5 ms[4]. Using DMNPE for ultra-fast kinetics will result in the ATP release rate artificially bottlenecking your biological observation. NPE is strictly required here[4]. Conversely, for slower processes like kinesin-microtubule gliding assays, DMNPE is highly preferred as it allows the use of lower-intensity, less damaging near-UV light[6].

2. The Inner Filter Effect: Because DMNPE absorbs 350 nm light so intensely (


), high intracellular concentrations (e.g., >5 mM) will absorb all the incident light in the first few micrometers of the cell[4][6]. This creates an unwanted spatial gradient of free ATP rather than a uniform concentration jump. If high concentrations of caged ATP are required, NPE is the superior choice because its low extinction coefficient at 350 nm allows the UV pulse to penetrate deeply and uniformly through the tissue[4].

Self-Validating Experimental Protocols

To ensure data integrity, every uncaging workflow must be designed as a self-validating system. Below are the definitive methodologies for in vitro calibration and live-cell application.

Protocol A: In Vitro Calibration of Photolysis Efficiency

Objective: Quantify the exact ATP yield per laser pulse for your specific optical setup before moving to complex biological models.

  • Baseline Purity Assessment: Prepare a 2.5 mM solution of caged ATP in HEPES buffer (pH 7.2)[7]. Analyze via reverse-phase HPLC.

    • Validation: The free ATP peak must be <0.5% of the total area[7]. Higher baseline ATP indicates spontaneous hydrolysis, invalidating the batch.

  • UV Irradiation: Expose the solution to a single calibrated laser pulse (e.g., 30-ns pulse at 347 nm or 355 nm)[1].

  • Post-Photolysis HPLC Quantification: Re-run the HPLC and integrate the peaks.

    • Validation: The molar sum of the remaining caged ATP and the newly appeared free ATP must equal the pre-photolysis baseline, confirming mass balance and the absence of destructive side-reactions[7].

  • Orthogonal Functional Assay: Mix an aliquot of the photolyzed sample with a luciferase/D-luciferin reagent[6].

    • Validation: Luminescence intensity must linearly correlate with the HPLC-determined free ATP concentration, confirming the released ATP is biologically active[6].

Protocol B: Live-Cell Uncaging Workflow

Objective: Execute a concentration jump of ATP in living cells while controlling for background hydrolysis and UV artifacts.

Workflow Step1 1. Pre-Incubation (Apyrase treatment to remove free ATP) Step2 2. Intracellular Loading (Microinjection / Permeabilization) Step1->Step2 Step3 3. Baseline Acquisition (Verify no premature ATP leakage) Step2->Step3 Step4 4. Laser Flash Photolysis (NPE: ~350nm | DMNPE: ~350-360nm) Step3->Step4 Step5 5. Kinetic Measurement (Target biological response) Step4->Step5 Step6 6. Orthogonal Validation (UV pulse without caged ATP) Step5->Step6

Fig 2. Standardized experimental workflow for in situ ATP uncaging.

  • Pre-Incubation: Treat the caged ATP stock solution with apyrase to enzymatically clear any trace free ATP, followed by centrifugal filtration to remove the enzyme[8].

    • Validation: Prevents premature activation of intracellular ATPases prior to the experiment.

  • Intracellular Loading: Introduce the caged ATP into the target cells (e.g., via patch pipette) to achieve a final intracellular concentration of 1–2 mM[8].

  • Baseline Acquisition: Record the target biological metric (e.g., actomyosin dissociation or

    
     fluorescence) for 3 minutes without UV illumination[9].
    
    • Validation: A flat baseline confirms the caging group is structurally intact and resistant to non-specific intracellular cleavage.

  • Laser Flash Photolysis: Deliver a calibrated UV pulse (340–360 nm) to the region of interest[5].

  • Kinetic Measurement: Record the biological response. For NPE, expect ATP availability within ~12 ms; for DMNPE, expect availability within ~55 ms[4].

  • Control Validation: Apply the identical UV pulse to a control cell loaded with vehicle only.

    • Validation: Confirms that the observed kinetic response is strictly due to ATP release, ruling out UV-induced phototoxicity or thermal artifacts.

References

1.[7] Title: DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation Source: instras.com URL:

2.[4] Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: nih.gov URL:

3.[6] Title: Caged ATP—Fuel for Bionanodevices Source: instras.com URL:

4.[8] Title: Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins Source: thermofisher.com URL:

5.[3] Title: Photoremovable Protecting Groups Used for the Caging of Biomolecules Source: wiley-vch.de URL:

6.[1] Title: Photolysis of caged ATP and caged oligonucleotides Source: biosyn.com URL:

7.[2] Title: Useful caged compounds for cell physiology Source: nih.gov URL:

8.[5] Title: Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes Source: thermofisher.com URL:

9.[9] Title: Orientational Changes of Crossbridges During Single Turnover of ATP Source: nih.gov URL:

Sources

Technical Deep Dive: DMNPE-Caged ATP Hydrolysis Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DMNPE-caged ATP (Adenosine 5'-triphosphate, P3-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) ester) acts as a "Trojan horse" for ATP, rendering the nucleotide biologically inert until activated by UV light (350–365 nm).[1] While its photolytic properties are well-documented, its hydrolytic stability in the dark is the critical variable determining experimental success. Spontaneous hydrolysis releases free ATP, raising background noise and desensitizing biological systems (e.g., P2X receptors, kinesin motors) before the experiment begins.

This guide provides a rigorous analysis of DMNPE-caged ATP stability, detailing the chemical kinetics of dark hydrolysis, pH dependence, and a self-validating HPLC protocol for purity assessment.

Part 1: Chemical Architecture & Photophysics

Structural Determinants of Stability

Unlike simple NPE-caged ATP, the DMNPE variant incorporates two methoxy groups on the nitrobenzyl ring. This modification shifts the absorption maximum to longer wavelengths (~355 nm), allowing for gentler uncaging conditions.

  • The Chiral Challenge: The introduction of the ethyl group at the benzylic position creates a chiral center. Consequently, DMNPE-caged ATP exists as a 1:1 mixture of two diastereomers.

    • Impact: While both diastereomers release ATP, they may possess slightly different retention times on HPLC and theoretically distinct hydrolysis rates, though in practice, bulk stability is treated uniformly.

  • The Weak Link: The phosphoester bond connecting the caging group to the

    
    -phosphate is the site of both intentional photolysis and unintentional hydrolysis.
    
The Photolysis Mechanism (The Desired Pathway)

Upon UV irradiation, the molecule undergoes an intramolecular redox reaction. The nitro group abstracts a benzylic hydrogen, forming a transient aci-nitro intermediate. This intermediate rapidly decays to release free ATP and a nitrosoketone byproduct.

PhotolysisMechanism CagedATP DMNPE-Caged ATP (Ground State) Excited Excited State (Singlet/Triplet) CagedATP->Excited hv (350-365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro H-abstraction (Fast) Products Free ATP + Nitroso-ketone AciNitro->Products Hydrolysis (Rate Limiting Step)

Figure 1: Photolytic pathway of DMNPE-caged ATP.[2] The aci-nitro decay is the rate-limiting step governing ATP release kinetics.

Part 2: Hydrolytic Stability Profile (Dark Stability)

The utility of caged ATP depends on the "Dark Stability"—the resistance to hydrolysis in the absence of light.

Aqueous Stability Data

DMNPE-caged ATP is kinetically stable at physiological pH but sensitive to extremes.

ParameterConditionStability OutcomeMechanism of Degradation
pH 7.0 – 7.4 4°C (Dark)High (< 1% loss / 24h)Slow nucleophilic attack by water.
pH 7.0 – 7.4 25°C (Dark)Moderate (~2-5% loss / 24h)Thermal acceleration of ester hydrolysis.
pH < 4.0 AnyLow (Rapid degradation)Acid-catalyzed hydrolysis of phosphoester.
pH > 8.5 AnyLow (Rapid degradation)Base-catalyzed hydrolysis; potential cyclization.
Solid State -20°CExcellent (> 2 years)Negligible degradation if desiccated.
The "Pre-Bleaching" Phenomenon

Researchers often observe high background ATP levels not due to hydrolysis, but due to ambient light exposure . DMNPE is sensitive to the UV component of fluorescent lab lighting.

  • Critical Insight: A 1-hour exposure to standard bench lighting can induce 5–10% photolysis, mimicking "hydrolytic instability."

Part 3: Protocol for Stability Assessment (HPLC)

To validate the integrity of your DMNPE-caged ATP stock, use this self-validating HPLC workflow. This distinguishes between intact cage, free ATP (hydrolysis/photolysis product), and other impurities.

Experimental Setup
  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).[3][4]

  • Detection: Dual wavelength monitoring.

    • 260 nm: Detects the Adenosine base (quantifies Total ATP).

    • 355 nm: Detects the DMNPE cage (quantifies Caged species only).

Mobile Phase Strategy
  • Buffer A: 10 mM Potassium Phosphate, pH 6.0 (slightly acidic to prevent on-column hydrolysis).

  • Buffer B: Acetonitrile (ACN).

  • Gradient: 0% to 60% B over 20 minutes.

The Self-Validating Workflow

This workflow ensures that any detected ATP is intrinsic to the sample and not an artifact of the measurement process.

StabilityWorkflow cluster_detect Dual Detection Start Sample Preparation (Keep on Ice & Dark) Filter 0.22 µm Filtration (Remove particulates) Start->Filter Inject HPLC Injection (10-20 µL) Filter->Inject UV260 Abs @ 260 nm (Adenosine) Inject->UV260 UV355 Abs @ 355 nm (DMNPE Cage) Inject->UV355 Calc Calculate Purity Ratio: Area(Cage) / [Area(Cage) + Area(Free ATP)] UV260->Calc UV355->Calc

Figure 2: HPLC workflow for quantifying free ATP background in DMNPE-caged ATP stocks.

Interpreting the Chromatogram
  • Retention Time (RT) ~ 3-5 min: Free ATP (Polar, elutes early).

  • Retention Time (RT) ~ 12-15 min: DMNPE-Caged ATP (Hydrophobic cage delays elution).

    • Note: You may see a "split peak" or doublet for the caged compound. Do not integrate these separately. These are the diastereomers. Sum their areas.

  • Calculation:

    
    
    Target Purity: >95% is required for sensitive kinetic studies.
    

Part 4: Best Practices for Handling & Storage

To maintain hydrolytic stability and prevent "dark" degradation:

  • Solvent Choice: Reconstitute in high-quality anhydrous DMSO for stock solutions (50 mM). DMSO stocks are more stable than aqueous stocks.

  • Aqueous Dilution: Only dilute into aqueous buffer immediately before the experiment.

  • The "Red Light" Rule: Handle all open tubes under red safety lights (similar to a photography darkroom) or wrap tubes in foil.

  • Aliquot Immediately: Freeze-thaw cycles introduce condensation, which accelerates hydrolysis. Aliquot stocks into single-use volumes (e.g., 10 µL) and store at -20°C or -80°C.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

  • Corrie, J. E. T., et al. (2005). Dynamic measurement of the chemical steps of ATP hydrolysis in the active site of myosin. Biochemistry, 44(6), 2052–2066. Link

  • Meldrum, R. A., et al. (1990). Evaluation of caged compounds for use in studies of u.v.-induced DNA repair. Biochemical Journal, 266(3), 885–890. Link

Sources

Technical Whitepaper: Photolysis Kinetics and Quantum Efficiency of DMNPE-Caged ATP at 365 nm

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise spatiotemporal control of ATP concentration is a cornerstone of modern mechanobiology and kinetic studies. DMNPE-caged ATP (Adenosine 5'-triphosphate, P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) ester) represents a critical evolution in photolabile protection strategies. While early caging groups like NPE (2-nitrophenyl)ethyl) offered high quantum yields, they lacked sufficient absorptivity at the cytocompatible 365 nm wavelength.

This guide provides a definitive technical analysis of DMNPE-caged ATP, focusing on its quantum yield (


) , photolysis kinetics, and the practical trade-offs required for experimental success. It synthesizes physicochemical data with field-proven protocols to ensure reproducible "concentration jumps" in live-cell and in vitro assays.

Photophysics and Chemical Mechanism[1][2][3][4]

The "Cross-Section" Trade-off

A common misconception in photopharmacology is that Quantum Yield (


) is the sole determinant of efficiency. In reality, the Photolytic Cross-Section (

)
is the governing metric for experimental design, defined as the product of the molar extinction coefficient (

) and the quantum yield (

):


  • NPE-caged ATP: High

    
     (~0.63) but negligible absorbance at 365 nm.
    
  • DMNPE-caged ATP: Lower

    
     (0.07) but significantly enhanced absorbance at 365 nm (
    
    
    
    ).

Implication: For experiments utilizing 365 nm LEDs or standard UV microscopy lines, DMNPE is operationally superior despite its lower intrinsic quantum efficiency, as it captures significantly more photons per unit of fluence.

Photolysis Mechanism

The uncaging of DMNPE-ATP follows a Norrish Type II photocleavage mechanism. Upon irradiation, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate. This intermediate collapses to release free ATP, a proton (


), and the byproduct 4,5-dimethoxy-2-nitrosoacetophenone.

PhotolysisMechanism CagedATP DMNPE-Caged ATP (Ground State) ExcitedState Excited State (Singlet/Triplet) CagedATP->ExcitedState hv (365 nm) Absorbance AciNitro aci-Nitro Intermediate ExcitedState->AciNitro H-Abstraction (Fast) Products Free ATP + H+ + Nitroso-Ketone AciNitro->Products Hydrolysis (Rate Limiting)

Figure 1: Photolysis pathway of DMNPE-caged ATP.[1][2][3][4] The decay of the aci-nitro intermediate is the rate-limiting step, typically occurring on the millisecond timescale.

Core Metrics: Quantum Yield & Kinetics[2][3][4][8][9]

The following data points are critical for calculating the necessary laser power or LED duration for your experiments.

ParameterValueNotes
Quantum Yield (

)
0.07 (7%) at pH 7.0 - 7.4 [1, 2]
Extinction Coeff. (

)
~4,300 M⁻¹cm⁻¹ Enhances capture of 365 nm light [3]
Uncaging Rate (

)
> 10⁵ s⁻¹ Fast release, suitable for kinetic studies
Byproduct Nitroso-ketoneAbsorbance tail can cause inner-filter effects
Dark Stability HighStable at -20°C; hydrolysis

at pH 7

Critical Insight: The quantum yield of 0.07 is significantly lower than the ~0.63 often cited for NPE-caged ATP. Researchers transitioning from NPE to DMNPE must adjust their illumination dosage accordingly. However, because DMNPE absorbs 365 nm light roughly 5-10x better than NPE, the effective uncaging efficiency at this specific wavelength is comparable or superior.

Experimental Protocol: Calibrated Uncaging

This protocol ensures reproducible ATP release, accounting for the inner-filter effect where the byproduct absorbs UV light, potentially shielding remaining caged molecules.

Phase 1: Preparation
  • Stock Solution: Dissolve DMNPE-caged ATP to 10-50 mM in high-quality anhydrous DMSO.

    • Why: Hydrolysis can occur slowly in water. DMSO stocks stored at -20°C are stable for months.

  • Working Solution: Dilute to working concentration (e.g., 1-5 mM) in experimental buffer (e.g., HEPES or MOPS, pH 7.2).

    • Note: Avoid phosphate buffers if using phosphate-sensitive detection assays later.

Phase 2: In Situ Calibration (The "Standard Curve")

Because the quantum yield is fixed (0.07), you must calibrate your specific light source.

  • Setup: Place a 100 µL droplet of working solution in a quartz cuvette or on a coverslip.

  • Illumination: Expose the sample to your 365 nm source (LED/Laser) for defined intervals (e.g., 0, 10, 20, 50, 100, 200 ms).

  • Quantification: Immediately measure free ATP using a Luciferase-Luciferin assay .

    • Validation: Plot [Free ATP] vs. [Illumination Energy].

    • Expectation: The curve will be linear initially and then plateau as the inner-filter effect and depletion set in.

Phase 3: The Experiment
  • Introduce DMNPE-caged ATP to your biological system (cell culture, protein solution).

  • Apply the calibrated light pulse.

  • Control: Always run a "Dark Control" (sample with caged ATP but no light) to ensure the biological effect is not due to the caged compound itself.

Troubleshooting & Optimization

The Inner-Filter Effect

The byproduct, 4,5-dimethoxy-2-nitrosoacetophenone, has a significant absorbance tail that overlaps with the 365 nm excitation band.

  • Symptom: Uncaging efficiency drops drastically after ~30-40% photolysis.

  • Solution: Use "flash" photolysis (high intensity, short duration) rather than continuous low-intensity exposure. This releases the desired ATP concentration before the byproduct accumulates sufficiently to shield the remaining solution.

Solubility & Precipitates

DMNPE is hydrophobic.

  • Risk: At concentrations >5 mM in aqueous buffer, micro-precipitates may form, scattering light and reducing yield.

  • Fix: Ensure DMSO concentration is 0.5% - 1% in the final buffer, or use the diammonium salt form of DMNPE-caged ATP which has improved water solubility [2].

Biological Toxicity

The nitroso byproduct is reactive and can modify thiol groups on proteins.

  • Mitigation: Include DTT (dithiothreitol) or GSH (glutathione) (1-5 mM) in your buffer. These reducing agents scavenge the nitroso byproduct, preventing non-specific toxicity.

References

  • Tocris Bioscience. DMNPE-caged ATP diammonium salt Technical Data. Retrieved from

  • Kaplan, J. H., et al. (1978).Photochemical manipulation of divalent cation levels.
  • Meldrum, R. A., et al. (1990). Kinetics and mechanism of DNA repair. Evaluation of caged compounds. Biochemical Journal.[5] (Establishes comparative efficiencies of DMNPE vs NPE).

  • Thermo Fisher Scientific. Caged ATP and Nucleotides Product Guide. Retrieved from

Sources

DMNPE-caged ATP diammonium salt CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Photolysis Dynamics, Chemical Properties, and Experimental Applications

Executive Summary

DMNPE-caged ATP (Adenosine 5'-triphosphate P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester) is a second-generation photolabile derivative of ATP. Unlike its predecessor, NPE-caged ATP, the DMNPE variant offers superior absorptivity in the UVA range (350–365 nm), allowing for efficient photolysis with standard optical equipment while minimizing UV-induced cellular damage.

This technical guide provides the definitive chemical data, photolysis mechanisms, and validated experimental protocols required to utilize DMNPE-caged ATP in kinetic studies of ATPases, ion channels, and intracellular signaling pathways.

Part 1: Chemical Dossier

Identity & Physical Properties

The following data characterizes the diammonium salt form, which is the standard commercial preparation due to its enhanced stability and solubility compared to the free acid.

PropertySpecification
Chemical Name Adenosine 5'-triphosphate P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester diammonium salt
Common Name DMNPE-caged ATP diammonium salt
CAS Number Not Formally Assigned (Refer to PubChem CID: 90489017)
Molecular Weight 750.44 g/mol
Molecular Formula

(Total:

)
Purity

(HPLC)
Appearance Pale yellow lyophilized solid
Solubility (Water)

Solubility (DMSO)

Storage

, desiccated, protected from light
Structural Integrity

The "caging" group (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) is esterified to the


-phosphate of the ATP molecule. This modification renders the ATP biologically inert; it cannot be hydrolyzed by ATPases or recognized by purinergic receptors until the cage is cleaved by UV light.

Part 2: Mechanism of Action

Photolysis Pathway

Upon irradiation with UV light (300–360 nm), the DMNPE group undergoes an intramolecular redox reaction. The nitro group is reduced to a nitroso group, while the benzylic carbon is oxidized. This results in the cleavage of the phosphate ester bond, releasing free, bioactive ATP, a proton (


), and a nitroso-ketone byproduct.

Key Photochemical Parameters:

  • Quantum Yield (

    
    ):  0.07 (7%).[1][2] While lower than some coumarin cages, the high extinction coefficient at 350 nm compensates, yielding efficient release.
    
  • Uncaging Rate:

    
     (pH dependent). Release occurs within microseconds, making it suitable for pre-steady-state kinetic studies.
    
Mechanism Diagram

The following diagram illustrates the photolytic cleavage pathway.[3]

PhotolysisMechanism CagedATP DMNPE-Caged ATP (Biologically Inert) ExcitedState Excited Nitro-aci Intermediate CagedATP->ExcitedState UV Light (350-365 nm) FreeATP Free ATP (Bioactive) ExcitedState->FreeATP Cleavage (Dark Reaction) Byproduct Nitroso-Ketone Byproduct ExcitedState->Byproduct Proton H+ ExcitedState->Proton

Figure 1: Photolytic cleavage of DMNPE-caged ATP.[1] UV absorption creates an excited intermediate that rapidly decays to release ATP and byproducts.

Part 3: Experimental Framework

Preparation of Stock Solutions

Protocol:

  • Solvent Choice: Use high-quality anhydrous DMSO or nuclease-free water. DMSO is preferred for long-term storage of stocks to prevent hydrolysis.

  • Concentration: Prepare a

    
     stock.
    
    • Calculation: Dissolve

      
       of DMNPE-caged ATP diammonium salt in 
      
      
      
      of solvent.
  • Aliquoting: Divide into single-use aliquots (

    
    ) in light-safe (amber) tubes.
    
  • Storage: Store at

    
    . Do not freeze-thaw  more than twice.
    
Loading Strategies

The diammonium salt is membrane-impermeant. It must be introduced into the cell or system via specific methods:

  • Whole-Cell Patch Clamp: Add

    
     caged ATP to the internal pipette solution.
    
  • Microinjection: Direct injection into oocytes or large soma.

  • Permeabilized Fibers: For muscle mechanics, soak skinned fibers in a relaxing solution containing the caged compound.

Uncaging Protocol (Flash Photolysis)

Equipment:

  • Light Source: Xenon flash lamp (high power, broad spectrum) or UV Laser (355 nm Nd:YAG or 365 nm Diode).

  • Optics: Quartz optics are required for UV transmission (standard glass absorbs <350 nm).

Workflow:

  • Equilibration: Allow the system (cell/fiber) to equilibrate with the caged ATP for 2–5 minutes in the dark.

  • Calibration (Crucial): Determine the "flash efficiency."

    • Method: Irradiate a droplet of known concentration in vitro and measure the released ATP using an HPLC or a luciferase assay.

    • Target: Adjust flash intensity to release 10–20% of total ATP per pulse to avoid byproduct toxicity.

  • Trigger: Apply the UV pulse.

  • Observation: Record the physiological response (current, force, fluorescence) immediately (ms timescale).

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Stock Prepare 50mM Stock (Dark/Amber Tube) Dilution Dilute to Working Conc. (0.1 - 5 mM) Stock->Dilution Load Load into Cell/System (Pipette/Injection) Dilution->Load Equilibrate Equilibrate (2-5 min) PROTECT FROM LIGHT Load->Equilibrate Flash UV Flash (350-365 nm) Equilibrate->Flash Record Record Kinetic Response (ms timescale) Flash->Record Validate Control: No Flash / No Cage Record->Validate

Figure 2: Step-by-step experimental workflow for DMNPE-caged ATP assays.

Part 4: Critical Controls & Troubleshooting

To ensure scientific integrity (E-E-A-T), every experiment must include self-validating controls.

IssueCauseSolution/Control
High Basal Activity Spontaneous hydrolysis or light leak.Dark Control: Measure activity in the loaded sample without UV flash. It should be near zero.
No Response Inefficient photolysis or degradation.HPLC Check: Run the stock solution on HPLC to verify purity (>95%). Increase UV intensity.
Slow Kinetics Rate-limiting uncaging.[4]pH Adjustment: The dark reaction (cleavage) is acid-catalyzed but faster at physiological pH (7.2–7.4). Ensure buffer capacity is sufficient to absorb released protons.
Toxicity Nitroso-ketone byproduct.DTT/GSH Scavenging: Add 1–5 mM Dithiothreitol (DTT) or Glutathione to the buffer to scavenge the reactive nitroso byproduct.
Comparison: DMNPE vs. NPE[5]
  • NPE-caged ATP: Slower release, lower absorbance at 350 nm. Requires high-energy UV (often <320 nm) which damages cells.

  • DMNPE-caged ATP: Higher absorbance at 350–365 nm (safer for cells), slightly faster release kinetics. Preferred for live-cell imaging.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][5][6] Nature Methods, 4(8), 619–628. Link

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • Tocris Bioscience. (n.d.). DMNPE-caged ATP diammonium salt Product Information. Bio-Techne. Link

  • PubChem. (n.d.).[7] Compound Summary: Adenosine 5'-triphosphate P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester.[5] National Library of Medicine. Link

Sources

Technical Guide: DMNPE-Caged ATP – Diammonium vs. Disodium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of kinetic studies and electrophysiology, DMNPE-caged ATP (Adenosine 5'-triphosphate, P3-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) ester) is a critical tool for temporally controlling ATP concentration. However, the choice between its Diammonium and Disodium salt forms is frequently overlooked, leading to experimental artifacts.

The core distinction lies not in the photochemistry of the cage, but in the biological activity of the counter-ion :

  • Diammonium Salt: The most common commercial form (due to HPLC purification methods). High solubility, but poses significant risks in pH-sensitive experiments and

    
     channel studies due to ammonium (
    
    
    
    ) interference.
  • Disodium Salt: Biologically "quieter" for intracellular pH and

    
     channel work, but introduces sodium (
    
    
    
    ) load which must be calculated for Na/K-ATPase studies.

This guide details the physicochemical differences, biological implications, and selection protocols to ensure data integrity.

Chemical Fundamentals & Photolysis Mechanism

Regardless of the counter-ion, the photo-active component remains the same. The DMNPE group protects the


-phosphate of ATP, preventing hydrolysis until irradiated.
The Photolysis Reaction

Upon exposure to UV light (350–360 nm), the DMNPE group undergoes a Norrish Type II reaction. This releases the active ATP, a proton (


), and the nitroso-ketone byproduct.

PhotolysisMechanism CagedATP DMNPE-Caged ATP (Inactive) Inter Aci-Nitro Intermediate CagedATP->Inter excitation Light UV Light (350-360 nm) Light->Inter ATP Free ATP (Active) Inter->ATP dark reaction Byproducts Nitroso-ketone + H+ Inter->Byproducts

Figure 1: Photolysis pathway of DMNPE-caged ATP.[1] Note that the counter-ions (Ammonium or Sodium) dissociate immediately upon reconstitution and are not involved in this bond-breaking step.

Comparative Analysis: Diammonium vs. Disodium

The choice of salt dictates the background ionic environment of your sample.

Physicochemical Properties
FeatureDiammonium Salt (

)
Disodium Salt (

)
Molecular Weight ~750.44 g/mol (anhydrous)~760.4 g/mol (anhydrous)
Solubility (Water) Very High (>75 mg/mL)High (>50 mg/mL)
pH in Solution Slightly Acidic (due to

hydrolysis)
Neutral to Basic
Lyophilization Volatile counter-ion. Risk of excess acidity if

evaporates.
Stable non-volatile counter-ion.
Commercial Source Standard (e.g., Tocris, Molecular Probes)Less Common (e.g., Invitrogen specific cats)
Biological Interference (The Critical Differentiator)
The Ammonium Risk (

)

The diammonium salt is often a byproduct of HPLC purification using ammonium carbonate or acetate buffers. In sensitive physiological assays,


 is not  inert.
  • Intracellular pH Artifacts:

    
     exists in equilibrium with 
    
    
    
    (gas).
    
    
    permeates cell membranes rapidly. Once inside, it reprotonates to
    
    
    , consuming intracellular
    
    
    and causing alkalinization . Conversely, if
    
    
    enters via channels, it can cause acidification.
  • Channel Block/Permeation:

    
     has a similar hydrated radius to Potassium (
    
    
    
    ).
    • It can block certain

      
       channels.[2]
      
    • It can permeate others, altering the reversal potential.

  • NMDA Receptor Activation: High concentrations of ammonium can potentiate NMDA receptor activity, confounding synaptic plasticity studies.

The Sodium Factor (

)

The disodium salt is generally safer but introduces a specific ion load.

  • Na/K-ATPase Activity: If you are studying the kinetics of the Na/K pump, introducing 5-10 mM of caged ATP (and thus 10-20 mM

    
    ) into a "sodium-free" intracellular solution will artificially drive the pump.
    
  • Electrochemical Gradients: In voltage-clamp experiments, altering internal

    
     changes the equilibrium potential for sodium (
    
    
    
    ), potentially shifting I-V curves.

Selection Strategy

Use the following logic flow to determine the correct salt for your experiment.

SaltSelection Start Start: Select Caged ATP Salt Q1 Are you measuring Intracellular pH? Start->Q1 Q2 Are you studying K+ Channels? Q1->Q2 No Res1 USE DISODIUM SALT (Avoid NH4+ induced pH shift) Q1->Res1 Yes Q3 Are you studying Na/K ATPase? Q2->Q3 No Res2 USE DISODIUM SALT (Avoid K+ channel block) Q2->Res2 Yes Res3 USE DIAMMONIUM SALT (Or account for Na+ load) Q3->Res3 Yes Res4 DIAMMONIUM SALT OK (Standard Applications) Q3->Res4 No

Figure 2: Decision matrix for selecting between Diammonium and Disodium salts based on experimental constraints.

Experimental Protocols

Reconstitution & Storage
  • Solvent: Use high-quality anhydrous DMSO or PCR-grade water.

  • Concentration: Prepare a high-concentration stock (e.g., 50–100 mM) to minimize the volume of solvent added to cells.

  • Storage: Aliquot immediately into light-safe tubes. Store at -20°C. Do not freeze-thaw more than twice. Hydrolysis of the ester bond occurs slowly in water.

Cation Exchange Protocol (Converting Salts)

If you possess the Diammonium salt but require the Disodium form (and cannot purchase it), use this resin-based exchange method.

Materials:

  • DMNPE-caged ATP (Diammonium salt)

  • Dowex 50W-X8 (Na+ form) cation exchange resin

  • 0.22 µm syringe filter

Procedure:

  • Wash Resin: Wash 1g of Dowex resin with 10 mL deionized water x 3 times to remove fines.

  • Dissolve: Dissolve the Diammonium caged ATP in a minimal volume of cold water.

  • Exchange: Pass the solution slowly through a small column containing the washed resin (or mix gently in a tube for 5 mins and centrifuge). The

    
     binds to the resin, displacing 
    
    
    
    .
  • Filter: Filter the supernatant through a 0.22 µm filter to remove all resin particles.

  • Quantify: Verify concentration using UV absorbance (

    
    ) [1].
    
Flash Photolysis Setup
  • Light Source: Xenon flash lamp or UV Laser (355 nm).

  • Calibration: You must calibrate the "uncaging efficiency" of your setup.

    • Prepare a known concentration of Caged ATP.

    • Apply a single flash.

    • Measure free ATP released using a Luciferin-Luciferase assay.

    • Calculate the Quantum Yield (typically ~0.07 for DMNPE) relative to your light intensity [2].

Troubleshooting

ObservationProbable CauseCorrective Action
Baseline Current Drift

changing intracellular pH or

.
Switch to Disodium salt or add HEPES buffer capacity.
Incomplete Uncaging Inner filter effect (concentration too high).Reduce cage concentration (<5 mM) or use thinner optical path.
Pre-flash Activity Spontaneous hydrolysis (free ATP contamination).Check purity via HPLC. Store stocks in anhydrous DMSO.
Cell Swelling Osmolarity mismatch from salt addition.Adjust internal solution osmolarity to account for the cage and its counter-ions.

References

  • Kaplan, J. H., et al. (1978). Photochemical manipulation of divalent cation levels. This foundational work establishes the principles of caging groups and extinction coefficients relevant to nitrobenzyl derivatives.

  • Molecular Probes / Thermo Fisher Scientific. (2023). DMNPE-caged ATP Product Information and Specifications.[3][4] Provides quantum yield (0.07) and solubility data for diammonium vs disodium salts.

  • Tocris Bioscience. (2023). DMNPE-caged ATP diammonium salt Technical Data. Confirms the diammonium salt formulation and solubility profiles.

  • Marcaggi, P., & Coles, J. A. (2001). Ammonium in nervous tissue: transport across cell membranes, fluxes from neurons to glial cells, and role in signalling. Reviews the biological interference of ammonium ions in electrophysiology.

  • Trentham, D. R., et al. (1992). Photolytic release of ATP from caged ATP.[5][3][6] Detailed kinetics of the uncaging reaction and dark steps.

Sources

Methodological & Application

Spatiotemporal Control of Astrocyte Purinergic Signaling: Loading and Photolysis of DMNPE-Caged ATP for Calcium Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Astrocytes are active participants in neural circuit dynamics, utilizing fluctuations in intracellular calcium (


) to regulate synaptic transmission and vascular tone. A primary mediator of this intercellular communication is adenosine 5'-triphosphate (ATP). Investigating the precise spatiotemporal dynamics of ATP signaling requires tools that can bypass the diffusion limits and receptor desensitization issues associated with bulk pharmacological application.

This application note provides a comprehensive, field-validated guide for loading and uncaging DMNPE-caged ATP in astrocytes. By combining AM-ester calcium indicator loading with targeted UV photolysis, researchers can evoke and quantify highly localized purinergic calcium waves with millisecond precision.

Mechanistic Rationale & Signaling Dynamics

Astrocytes express a high density of both ionotropic (P2X) and metabotropic (P2Y) purinergic receptors[1]. The dominant pathway for ATP-induced calcium waves in astrocytes is driven by Gq-coupled P2Y receptors.

When free ATP binds to astrocytic P2Y receptors, it activates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum (ER), triggering a rapid mobilization of


 from internal stores[1].

To study this pathway with high spatial and temporal resolution, researchers utilize DMNPE-caged ATP (P3-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) ester of ATP). In its caged form, the ATP molecule is biologically inert. Upon targeted irradiation with near-UV light (355–405 nm), the photolabile DMNPE protecting group is cleaved, liberating active ATP directly at the region of interest (ROI)[1][2].

Pathway UV 405 nm Laser (Photolysis) Caged DMNPE-caged ATP (Inactive) UV->Caged Cleaves DMNPE group ATP Free ATP (Active) Caged->ATP Uncaging (<20 ms) P2Y Astrocyte P2Y Receptor ATP->P2Y Binds IP3 IP3 Pathway Activation P2Y->IP3 Gq-coupled PLC Ca ER Ca2+ Release (Cytosolic Spike) IP3->Ca IP3R opening Fluo OGB-1 / Fluo-4 Fluorescence Ca->Fluo Ca2+ binding

Figure 1: Mechanistic pathway of DMNPE-caged ATP photolysis and subsequent astrocyte calcium signaling.

Experimental Design & Causality

Designing a robust caged-ATP experiment requires careful selection of reagents to ensure a self-validating system. Every choice below is grounded in avoiding common artifacts such as phototoxicity, off-target cell loading, and baseline receptor desensitization.

Indicator Selection: Why OGB-1 AM?

While Fluo-4 AM is highly effective for cultured astrocytes[3][4], Oregon Green BAPTA-1 AM (OGB-1 AM) is the preferred calcium indicator for acute brain slices. OGB-1 AM preferentially accumulates in the astrocytic network over neurons due to the specific esterase activity and metabolic profile of astrocytes[5]. Furthermore, OGB-1 AM exhibits lower cellular toxicity compared to red-shifted alternatives like Rhod-2 AM, which can induce cell death during prolonged imaging[5].

Caged Compound Selection: Why DMNPE?

Standard NPE-caged ATP requires deep UV light (e.g., 334 nm) for optimal cleavage, which is highly phototoxic to live cells and scatters poorly in thick tissue. The addition of dimethoxy groups in DMNPE-caged ATP shifts the absorption spectrum toward longer, less toxic wavelengths (355–405 nm) while maintaining a rapid photolysis rise time (~20 ms)[1][2].

The Free ATP Conundrum & Apyrase (Self-Validation)

Critical Insight: Commercially supplied caged ATP often contains trace amounts of free ATP due to spontaneous hydrolysis during storage or dilution. If applied directly to the preparation, this free ATP will pre-activate and desensitize astrocytic P2Y receptors, resulting in a failed uncaging response. The Solution: To create a self-validating baseline, the enzyme Apyrase (EC 3.6.1.5) must be added to the extracellular solution. Apyrase rapidly degrades ambient free ATP into AMP, ensuring that P2Y receptors remain sensitized and that any calcium transient observed is strictly the result of the UV photolysis event[2].

Quantitative Comparison of Caged ATP Variants

Understanding the physicochemical properties of your phototrigger is essential for optimizing laser power and exposure times.

PropertyNPE-caged ATPDMNPE-caged ATPDMACM-caged ATP
Caging Group 1-(2-nitrophenyl)ethyl1-(4,5-dimethoxy-2-nitrophenyl)ethyl[7-(dimethylamino)coumarin-4-yl]methyl
Optimal Photolysis 334 nm (Deep UV)355 – 405 nm (Near-UV)400 – 470 nm (Visible)
Photolysis Rise Time ModerateFast (~20 ms)Ultrafast
Astrocyte Phototoxicity High (due to deep UV)Low to ModerateLow
Primary Application General biochemical assaysFast receptor kinetics, confocal imagingDeep tissue 2-photon imaging

Data synthesized from comparative photolysis studies[1][2].

Detailed Step-by-Step Protocols

Workflow Prep 1. Slice/Culture Prep (Mouse/Rat Astrocytes) Dye 2. Calcium Dye Loading (OGB-1 AM, 37°C, 40 min) Prep->Dye ATP 3. DMNPE-caged ATP Loading (100 µM Bath or Pipette) Dye->ATP Apyrase 4. Apyrase Treatment (0.2 U/mL to scavenge free ATP) ATP->Apyrase Base 5. Baseline Imaging (Establish ΔF/F resting state) Apyrase->Base Uncage 6. UV Photolysis (Targeted ROI, 355-405 nm) Base->Uncage Analyze 7. Ca2+ Transient Analysis (Quantify spatiotemporal wave) Uncage->Analyze

Figure 2: End-to-end experimental workflow for loading and uncaging DMNPE-ATP in astrocytes.

Phase 1: Astrocyte Calcium Indicator Loading
  • Prepare Dye Aliquot: Dissolve 50 µg of OGB-1 AM (or Fluo-4 AM) in 5 µL of 20% Pluronic F-127 in DMSO to facilitate cell permeabilization[5].

  • Incubation: Add the dye mixture to 2.5 mL of carbogen-bubbled artificial cerebrospinal fluid (aCSF). Transfer acute brain slices (or coverslips with cultured astrocytes) into this solution.

  • Loading: Incubate in the dark at 37°C for 40 minutes[5].

  • Wash: Transfer the preparation to dye-free aCSF at room temperature for 30 minutes to allow complete intracellular de-esterification of the AM ester.

Phase 2: DMNPE-Caged ATP Loading

Depending on the experimental goal, DMNPE-caged ATP can be loaded extracellularly (to map surface receptors) or intracellularly (to study internal ATP dynamics).

Approach A: Extracellular Bath Loading (Receptor Mapping)

  • Prepare Solution: Dilute DMNPE-caged ATP to a final concentration of 100 µM to 1 mM in aCSF[2][3].

  • Add Scavenger: Add Apyrase (EC 3.6.1.5) to a final concentration of 0.2 U/mL[2].

  • Perfusion: Perfuse the imaging chamber with this solution for at least 5 minutes prior to imaging to ensure steady-state concentration.

Approach B: Intracellular Patch-Clamp Dialysis (Intracellular Dynamics)

  • Prepare Internal Solution: Add 1–5 mM DMNPE-caged ATP to a standard potassium-based intracellular patch solution (e.g., 140 mM K-Gluconate, 10 mM HEPES)[6].

  • Patching: Obtain a whole-cell patch-clamp configuration on the target astrocyte (identified by morphology, low input resistance, and hyperpolarized resting membrane potential ~ -80 mV)[6].

  • Dialysis: Allow 10–15 minutes for the caged ATP to fully dialyze into the astrocytic soma and processes[5].

Phase 3: Photolysis & Confocal Imaging
  • Baseline Acquisition: Using a confocal microscope, excite OGB-1/Fluo-4 using a 488 nm argon laser. Record baseline fluorescence at a sampling frequency of >1 Hz for 1–2 minutes to establish the resting state and identify any spontaneous calcium transients[5][6].

  • Define ROI: Select a highly localized Region of Interest (ROI) over the astrocytic soma or a specific distal process.

  • Uncaging: Trigger a Xenon flash-lamp or a 405 nm diode laser pulse (typically 20–100 ms duration, depending on laser power) directed at the ROI[2].

  • Recording: Continue imaging for 3–5 minutes post-flash to capture the fast rise and slow decay of the purinergic calcium wave[1].

Validation & Troubleshooting

To ensure scientific integrity, the following controls must be integrated into the experimental design:

  • Control 1 (Phototoxicity Check): Prior to loading the caged compound, subject the dye-loaded astrocytes to the exact UV laser pulse protocol. UV irradiation alone should not evoke any change in fluorescence. If a transient occurs, the laser power is too high and is inducing phototoxic cell damage or membrane permeabilization[1].

  • Control 2 (Purinergic Verification): To confirm that the calcium transient is mediated by P2Y receptors and not an artifact of the uncaging byproduct, pre-incubate the slices with a broad-spectrum P2 receptor antagonist (e.g., Suramin or PPADS). The UV-evoked calcium transient should be completely abolished.

  • Signal Decay: A healthy physiological response to uncaged ATP will show a fast increase in cytosolic

    
     followed by a slow, exponential decay back to the pre-flash baseline concentration[1]. Failure to return to baseline indicates calcium overload and potential cell death.
    

References

  • [1] DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. instras.com. Available at:

  • [2] Functional characterization of P2X3 receptors fused with fluorescent proteins. tandfonline.com. Available at:

  • [3] Lipid accumulation induced by APOE4 impairs microglial surveillance of neuronal-network activity. nih.gov. Available at:

  • [5] Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices. nih.gov. Available at:

  • [6] Bulk Loading of Calcium Indicator Dyes to Study Astrocyte Physiology: Key Limitations and Improvements Using Morphological Maps. nih.gov. Available at:

  • [4] In Vivo Loading and Imaging of Astrocytes Using Fluo-4 AM. researchgate.net. Available at:

Sources

Unlocking the Dynamics of Muscle Contraction: A Guide to Studying Actomyosin ATPase Kinetics with DMNPE-caged ATP

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to investigate the intricate kinetics of the actomyosin ATPase cycle using DMNPE-caged ATP. By employing laser flash photolysis to rapidly release ATP, this technique offers unparalleled temporal resolution, enabling the dissection of discrete, transient steps in the mechanochemical cycle of muscle contraction and cellular motility.[1][2]

The Scientific Imperative: Why Caged Compounds are Essential for Kinetic Analysis

The actomyosin ATPase cycle is a fundamental biological process where the chemical energy from ATP hydrolysis is converted into mechanical force.[3][4] This cycle involves a series of rapid, sequential steps including ATP binding, hydrolysis, product release (Pi and ADP), and conformational changes within the myosin motor protein that drive its movement along actin filaments.[3][5][6] Traditional steady-state kinetic assays provide a time-averaged view of this cycle, obscuring the transient, short-lived intermediates that are critical to understanding the force-generating mechanism.[3][7]

To overcome this limitation, "caged" compounds, such as DMNPE-caged ATP, are employed.[8] These are biologically inert precursors of active molecules that, upon irradiation with a pulse of light, rapidly release the active species.[9] DMNPE-caged ATP is an ATP analog where the terminal phosphate is blocked by a photolabile 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group.[10][11] This modification renders the ATP molecule inactive.[10][11] A brief pulse of UV light (typically around 355-360 nm) cleaves this "caging" group, liberating free ATP in microseconds to milliseconds, a timescale that allows for the real-time observation of subsequent kinetic events.[10][11] This technique effectively circumvents the diffusion-limited mixing times inherent in conventional stopped-flow or quenched-flow methods, providing a powerful tool for transient kinetic analysis.[1][3]

The Actomyosin ATPase Cycle: A Step-by-Step Mechanistic Overview

Understanding the fundamental steps of the actomyosin ATPase cycle is crucial for designing and interpreting experiments using caged ATP. The cycle can be broadly divided into the following key transitions:

  • Rigor State (A•M): In the absence of ATP, myosin is tightly bound to actin in a high-affinity "rigor" state.[3]

  • ATP Binding and Dissociation: The binding of ATP to the myosin head induces a conformational change that dramatically weakens its affinity for actin, leading to the rapid dissociation of the actomyosin complex.[3][12]

  • ATP Hydrolysis (M•ATP → M•ADP•Pi): The dissociated myosin head hydrolyzes ATP to ADP and inorganic phosphate (Pi), which remain bound to the active site. This hydrolysis step is associated with the "recovery stroke," where the myosin head is reprimed for another power stroke.[3][13]

  • Rebinding to Actin (A + M•ADP•Pi → A•M•ADP•Pi): The myosin-product complex can then rebind to actin, initially in a weak-binding state.[3][5]

  • Power Stroke and Phosphate Release: The transition from a weak to a strong binding state is coupled to the release of Pi and the "power stroke," the primary force-generating event.[3][5]

  • ADP Release: The release of ADP is often the rate-limiting step in the overall cycle and returns the actomyosin complex to the rigor state, ready for another cycle.[14]

Actomyosin_ATPase_Cycle cluster_attached Attached State M_ATP M·ATP M_ADP_Pi M·ADP·Pi M_ATP->M_ADP_Pi k+H (Hydrolysis) AM_ADP_Pi A·M·ADP·Pi M_ADP_Pi->AM_ADP_Pi Actin Rebinding AM A·M (Rigor) AM->M_ATP k+T [ATP] (ATP Binding & Dissociation) AM_ADP A·M·ADP AM->AM_ADP k-D (ADP Release) AM_ADP_Pi->AM_ADP k-Pi (Pi Release / Power Stroke)

Experimental Design and Core Protocols

Reagent Preparation and Essential Considerations

Table 1: Key Reagents and Recommended Concentrations

ReagentStock ConcentrationWorking ConcentrationKey Considerations
Myosin/Myosin Subfragment-1 (S1)10-20 mg/mL0.5 - 5 µMPurity is critical. Perform SDS-PAGE and active site titration.
Actin5-10 mg/mL5 - 50 µMEnsure proper polymerization to F-actin. Use pyrene-labeled actin for fluorescence assays.
DMNPE-caged ATP10-20 mM100 µM - 2 mMStore at -20°C to -80°C, protected from light.[10] Prepare fresh working solutions.
Assay Buffer10x1xTypically contains KCl, MgCl2, and a pH buffer (e.g., MOPS or Tris). Ionic strength and pH affect kinetics.
Dithiothreitol (DTT)1 M1-5 mMInclude to scavenge photolysis byproducts that can damage proteins.[15]

Causality Behind Experimental Choices:

  • Protein Purity: Contaminating proteins, especially other ATPases or proteases, can significantly alter the observed kinetics. Rigorous purification and characterization are paramount.

  • Actin Polymerization: The kinetics of actomyosin interaction depend on the filamentous (F-actin) form. Incomplete polymerization will lead to inaccurate results.

  • DMNPE-caged ATP Concentration: The concentration should be sufficient to generate a saturating amount of ATP upon photolysis, but not so high as to cause significant inner filter effects or off-target effects of the caged compound itself.

  • Buffer Composition: The ionic strength (primarily set by KCl) influences the affinity of myosin for actin. MgCl2 is essential as MgATP is the true substrate. The pH must be tightly controlled as enzyme activity is pH-dependent.

Protocol: Measuring ATP-Induced Dissociation of the Actomyosin Complex

This protocol utilizes the change in light scattering or pyrene-actin fluorescence upon the dissociation of the actomyosin complex.

Step-by-Step Methodology:

  • Prepare the Actomyosin Complex: In a suitable cuvette, mix myosin S1 and pyrene-labeled F-actin in the assay buffer to form the rigor complex. Allow to equilibrate.

  • Add Caged ATP: In the dark, add DMNPE-caged ATP to the desired final concentration.

  • Establish a Baseline: Record the stable baseline signal (light scattering or pyrene fluorescence) for a few seconds.

  • Initiate Photolysis: Trigger a pulse of UV light (e.g., from a Nd:YAG laser at 355 nm or a flash lamp) to photolyze the caged ATP.[11]

  • Data Acquisition: Record the time course of the signal change. The dissociation of the actomyosin complex will result in a decrease in light scattering or a change in pyrene fluorescence.

  • Data Analysis: Fit the resulting kinetic transient to a single or double exponential function to determine the observed rate constant (k_obs).

  • Determine the Second-Order Rate Constant: Repeat the experiment at varying ATP concentrations (achieved by varying the flash intensity or initial caged ATP concentration). Plot k_obs versus the final ATP concentration. The slope of this line will give the second-order rate constant for ATP binding.

Dissociation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mix Mix Myosin S1 & Pyrene-Actin Add_Caged Add DMNPE-caged ATP (in dark) Mix->Add_Caged Baseline Record Baseline Signal Add_Caged->Baseline Flash UV Flash Photolysis Baseline->Flash Acquire Acquire Kinetic Data Flash->Acquire Fit Exponential Fit (get k_obs) Acquire->Fit Plot Plot k_obs vs. [ATP] Fit->Plot Calculate Calculate 2nd-order Rate Constant Plot->Calculate

Protocol: Measuring the Rate of ATP Hydrolysis (Pi Burst)

This experiment often requires a quenched-flow apparatus in conjunction with a photolysis setup to measure the pre-steady-state burst of ATP hydrolysis.

Step-by-Step Methodology:

  • Prepare Myosin and Caged ATP: Load a solution of myosin S1 and DMNPE-caged ATP into one syringe of the quenched-flow instrument.

  • Prepare Quench Solution: Load a quench solution (e.g., perchloric acid or formic acid) into another syringe.

  • Initiate Reaction: Drive the myosin/caged ATP solution through a quartz flow cell.

  • Photolysis: As the solution passes through the flow cell, irradiate it with a UV laser pulse to release ATP and initiate hydrolysis.

  • Age and Quench: The reaction mixture then flows through a delay loop for a specific time ("aging"). After this delay, it is rapidly mixed with the quench solution to stop the reaction.

  • Vary Delay Times: Repeat the experiment with different delay loop lengths to quench the reaction at various time points after ATP release.

  • Quantify Products: Analyze the quenched samples for the amount of inorganic phosphate (Pi) produced, often using a colorimetric assay (e.g., malachite green).

  • Data Analysis: Plot the concentration of Pi produced as a function of time. The data should show a rapid "burst" phase followed by a slower, linear steady-state phase. The rate of the burst phase corresponds to the rate of ATP hydrolysis.[5]

Data Interpretation and Troubleshooting

Table 2: Common Kinetic Parameters and Their Significance

ParameterHow it's MeasuredTypical RangeSignificance
k+ATP (ATP binding rate)Slope of k_obs vs. [ATP] plot from dissociation assay1-5 x 10^6 M^-1s^-1Reflects the initial, rapid association of ATP with the actomyosin complex.
k_diss (Dissociation rate)Y-intercept of k_obs vs. [ATP] plotVariesRate of dissociation at saturating ATP.
k_hyd (Hydrolysis rate)Rate of the Pi burst in a quenched-flow experiment50 - 150 s^-1The rate of the chemical cleavage of ATP to ADP and Pi on the myosin head.
k_cat (Steady-state turnover)Rate of the linear phase in a steady-state ATPase assayVaries widelyThe overall rate of the entire ATPase cycle, often limited by product release.

Troubleshooting Common Issues:

  • Low ATP Release:

    • Cause: Insufficient flash energy, degraded caged ATP, or inner filter effects.

    • Solution: Check lamp/laser output, use fresh caged ATP, and optimize the concentration of the caged compound and other absorbing species.

  • Noisy Kinetic Traces:

    • Cause: Low signal-to-noise ratio, protein aggregation, or photobleaching (in fluorescence assays).

    • Solution: Increase protein concentration, ensure solutions are filtered and degassed, and use an oxygen scavenging system (e.g., glucose oxidase/catalase) for fluorescence experiments.

  • Biphasic or Complex Kinetics:

    • Cause: May reflect multiple, distinct kinetic steps, the presence of different myosin isoforms, or protein heterogeneity.

    • Solution: This can be biologically significant. Carefully analyze the data with multi-exponential fits and consider further experiments to dissect the individual steps.

Conclusion: Advancing Myosin Research

The use of DMNPE-caged ATP in conjunction with rapid kinetic techniques provides an indispensable toolkit for elucidating the molecular mechanisms of myosin motors.[16] By enabling the time-resolved observation of individual steps in the ATPase cycle, this approach allows for a detailed characterization of how different myosin isoforms function, how mutations associated with diseases like cardiomyopathies alter motor function, and how potential therapeutic small molecules modulate the contractile cycle.[7] The protocols and principles outlined in this guide serve as a robust foundation for researchers to confidently apply this powerful technique to their specific scientific questions.

References

  • Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics. (n.d.). SpringerLink.
  • Nesmelov, Y. E., et al. (2011). Structural kinetics of myosin by transient time-resolved FRET. Proceedings of the National Academy of Sciences, 108(5), 1891-1896.
  • De La Cruz, E. M., & Ostap, E. M. (2009). Kinetic and Equilibrium Analysis of the Myosin ATPase. Methods in Enzymology, 455, 157-192.
  • Baker, J. E., et al. (2003). Transient Kinetics and Mechanics of Myosin's Force-Generating Rotation in Muscle: Resolution of Millisecond Rotational Transitions in the Spin-Labeled Myosin Light-Chain Domain. Biochemistry, 42(33), 9967-9978.
  • Wang, F., et al. (2003). Kinetic Mechanism of Non-muscle Myosin IIB. Journal of Biological Chemistry, 278(28), 25627-25634.
  • Invitrogen™ DMNPE-caged ATP. (n.d.). Fisher Scientific.
  • Photolysis of caged ATP and caged oligonucleotides. (2021, August 2). Bio-Synthesis Inc.
  • Flash photolysis of caged compounds. (n.d.). The University of Texas at Dallas.
  • Gordon, A. M., et al. (2000). Kinetics of the Actin–Myosin Interaction. Physiological Reviews, 80(2), 853-924.
  • Berger, C. L., & Thomas, D. D. (1994). Rotational dynamics of spin-labeled F-actin during activation of myosin S1 ATPase using caged ATP. Biophysical Journal, 67(1), 250-261.
  • De La Cruz, E. M., et al. (1999). The kinetic mechanism of myosin V. Proceedings of the National Academy of Sciences, 96(24), 13726-13731.
  • DMNPE-caged ATP Citations. (n.d.). Thermo Fisher Scientific.
  • Berger, C. L., et al. (1989). Photolysis of a photolabile precursor of ATP (caged ATP) induces microsecond rotational motions of myosin heads bound to actin. Proceedings of the National Academy of Sciences, 86(22), 8753-8757.
  • Hagen, V., et al. (2005). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem, 6(12), 2294-2303.
  • Marriott, G., & Heidecker, M. (1996). Light-directed generation of the actin-activated ATPase activity of caged heavy meromyosin. Biochemistry, 35(10), 3170-3174.
  • Hess, M., et al. (2005). Caged ATP—Fuel for Bionanodevices. IEEE Transactions on Nanobioscience, 4(3), 200-207.
  • Onishi, H., et al. (2002). Toward understanding actin activation of myosin ATPase: The role of myosin surface loops. Proceedings of the National Academy of Sciences, 99(26), 16799-16804.
  • Goldman, Y. E., et al. (1982). Relaxation of muscle fibres by photolysis of caged ATP. Nature, 300(5894), 701-705.
  • Kodera, N., & Ando, T. (2014). Scheme of muscle actomyosin ATPase reaction including structural model. ResearchGate.
  • Sakamoto, T., et al. (2011). A SENSITIVE ASSAY FOR THE BASAL ATPASE ACTIVITY OF CARDIAC MYOSIN. Cytokinetics.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628.
  • Urbanke, C., & Wray, J. (2001). Kinetic Resolution of a Conformational Transition and the ATP Hydrolysis Step Using Relaxation Methods with a Dictyostelium Myosin II Mutant Containing a Single Tryptophan Residue. Biochemistry, 40(42), 12677-12686.
  • Higuchi, H., et al. (1997). Kinetics of force generation by single kinesin molecules activated by laser photolysis of caged ATP. Proceedings of the National Academy of Sciences, 94(9), 4395-4400.
  • NPE-caged ATP Citations. (n.d.). Thermo Fisher Scientific.
  • Goldman, Y. E. (1987). Kinetics of the actomyosin ATPase in muscle fibers. Annual Review of Physiology, 49, 637-654.
  • Dürrwang, U., et al. (2024). Switch-2 determines Mg2+ADP-release kinetics and fine-tunes the duty ratio of Dictyostelium class-1 myosins. Frontiers in Physiology.

Sources

Application Note: Precision Uncaging of DMNPE-Caged ATP via Two-Photon Excitation Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, field-validated protocol for the two-photon (2P) uncaging of DMNPE-caged ATP. It is designed for researchers requiring high spatiotemporal control over purinergic signaling.

Executive Summary & Mechanism

Two-photon excitation (2PE) microscopy allows for the release of bioactive ATP within a femtoliter focal volume, enabling the study of single-synapse metabolic transients and localized purinergic receptor (P2X/P2Y) kinetics.

While NPE-caged ATP was the industry standard for decades, DMNPE-caged ATP (Dimethoxy-NPE) is the superior choice for 2PE. The addition of electron-donating methoxy groups to the nitrobenzyl ring bathochromically shifts the absorption maximum to ~355 nm . This aligns perfectly with the 710–720 nm tuning range of standard Ti:Sapphire lasers (via the 2P absorption rule of


), providing a higher effective cross-section than NPE.
Key Technical Specifications
ParameterValueNotes
Compound DMNPE-caged ATPP3-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) ester of ATP
1P Absorption Max 355 nm

2P Excitation Target 710–720 nm Optimal range for Ti:Sapphire lasers.
Quantum Yield (

)
0.07 (7%)Lower than glutamate cages, requires higher concentration.
Uncaging Rate

Sub-millisecond release post-flash.
Dark Stability HighResistant to spontaneous hydrolysis at pH 7.2.

Optical Configuration

Successful uncaging requires a dedicated optical path separate from the imaging laser, or a rapid switching protocol if using a single laser (though dual-laser is recommended for simultaneous imaging/uncaging).

Optical Path Diagram

The following diagram illustrates the critical components for a dual-laser 2P uncaging setup.

OpticalPath LaserUncage Ti:Sapphire Laser (Uncaging: 720 nm) Pockels Pockels Cell (Intensity Modulation) LaserUncage->Pockels LaserImage Ti:Sapphire Laser (Imaging: 920 nm) Dichroic Dichroic Mirror (Combine Beams) LaserImage->Dichroic BeamExp Beam Expander Pockels->BeamExp BeamExp->Dichroic Galvos Galvanometric Mirrors Dichroic->Galvos Objective Objective Lens (High NA > 0.9) Galvos->Objective Sample Sample (DMNPE-ATP) Objective->Sample

Figure 1: Dual-path optical configuration ensuring simultaneous imaging (e.g., Ca2+ indicators) and uncaging.

Experimental Protocol

Phase A: Reagent Preparation & Handling

Critical Warning: DMNPE-caged ATP is light-sensitive. All preparation must occur under yellow or red safe-light conditions.

  • Stock Solution: Dissolve DMNPE-caged ATP (sodium salt) in high-quality water or intracellular buffer to 10–20 mM .

    • Note: Unlike ester-masked cages, DMNPE-ATP is not membrane permeant . It must be physically loaded into the cell.

  • Aliquot & Store: Flash freeze small aliquots (5-10 µL) in light-proof tubes at -20°C. Avoid freeze-thaw cycles.

  • Internal Solution (for Patch Clamp): Dilute the stock into your intracellular pipette solution to a final concentration of 0.5–2.0 mM .

    • Tip: Include a fluorescent dye (e.g., Alexa Fluor 594, 20 µM) to visualize the cell morphology and confirm loading.

Phase B: Cell Loading

Since DMNPE-ATP is charged, "bath application" is ineffective for intracellular studies and wasteful for extracellular ones.

  • Intracellular Study: Load via whole-cell patch pipette . Allow 15–20 minutes for diffusion into distal dendrites or spines.

  • Extracellular Study: If studying P2X receptors on the surface, you may use local perfusion (puffing) of DMNPE-ATP (100 µM) near the ROI, but bath recirculation is costly.

Phase C: Two-Photon Uncaging Workflow

Workflow Start Start Experiment Load Load Cell via Patch Pipette (DMNPE-ATP + Alexa 594) Start->Load Wait Diffusion Period (15-20 mins) Load->Wait Image Acquire Baseline Images (920 nm excitation) Wait->Image Target Select ROI (Spine/Dendrite) Park Uncaging Beam Image->Target Uncage Trigger Uncaging Pulse (720 nm, 0.5-5 ms) Target->Uncage Record Record Response (Ca2+ Imaging / Electrophysiology) Uncage->Record Record->Target Next ROI Analyze Data Analysis Record->Analyze

Figure 2: Experimental workflow for intracellular ATP uncaging.

  • Targeting: Use the structural dye (Alexa 594) to locate the spine or dendritic region of interest.

  • Laser Tuning:

    • Imaging Laser: 920 nm (for GCaMP/Alexa).

    • Uncaging Laser: Tune to 720 nm .

  • Power Calibration:

    • Start low (approx. 15-20 mW at the back aperture).

    • DMNPE has a lower quantum yield than MNI-Glutamate. You may need slightly higher power or longer pulse durations (0.5 ms to 5 ms) compared to glutamate uncaging.

  • The Protocol:

    • Start line-scan imaging (500 Hz) across the ROI.

    • After 500 ms baseline, trigger the Pockels cell to open the 720 nm beam for 1–2 ms .

    • Continue recording for 2 seconds to capture the tail of the response.

Validation & Controls (Self-Validating Systems)

To ensure scientific integrity, every experiment must include controls to rule out artifacts from laser heating or byproducts.

The "Caged-Phosphate" Control

DMNPE-caged Phosphate (or DMNPE-caged Luciferin) should be used in a separate set of cells.

  • Rationale: This releases the DMNPE byproduct (nitroso-ketone) and phosphate, but not ATP.

  • Expected Result: No physiological response (e.g., no Ca2+ transient). If a response occurs, it indicates phototoxicity or laser heating artifacts.

No-Cage Control

Perform the exact uncaging sequence on a cell loaded only with the fluorophore (no caged ATP).

  • Rationale: Rules out mechanical disruption or fluorescence artifacts caused by the high-intensity 720 nm beam.

Saturation Check

Vary the laser pulse duration (0.5, 1.0, 2.0, 5.0 ms).

  • Logic: The biological response should scale with pulse duration until receptor saturation. A linear response confirms you are controlling dosage; a binary "all-or-nothing" response might indicate a blast-damage effect.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Response Wavelength mismatchEnsure laser is at 710–720 nm . 740 nm+ drops efficiency significantly for DMNPE.
No Response Insufficient LoadingWait longer (20+ min) for ATP to diffuse into fine processes.
Cell Death/Blebbing PhototoxicityReduce laser power; increase pulse duration instead of peak power. Check "No-Cage" control.
High Background Spontaneous HydrolysisCheck stock solution purity via HPLC. Keep stocks frozen.
Drift Mechanical InstabilityDMNPE uncaging requires precise alignment. Ensure the uncaging Z-plane matches the imaging Z-plane perfectly (chromatic aberration correction).

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][2] Nature Methods, 4(8), 619–628. Link

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. (Foundational reference for 2P uncaging methodology). Link

  • Tocris Bioscience. DMNPE-caged ATP Technical Data Sheet. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Phototoxicity in DMNPE-ATP Uncaging

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Phototoxicity Paradox

The Challenge: Uncaging DMNPE-ATP (P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]-ATP) requires UV light (350–365 nm). This creates a fundamental conflict: the energy required to cleave the caging group is sufficient to generate Reactive Oxygen Species (ROS), damage DNA, and disrupt membrane integrity. Furthermore, the uncaging reaction itself releases a nitroso-ketone byproduct that can be chemically toxic to sensitive cell lines.

The Solution: You cannot eliminate phototoxicity, but you can manage it. Success relies on optimizing the Signal-to-Damage Ratio (SDR) . This guide provides a validated workflow to maximize ATP release while keeping cellular damage below the threshold of physiological interference.

Technical Specifications & Comparisons

Understanding the photophysics of DMNPE-ATP is critical for experimental design. Unlike NPE-ATP, DMNPE is designed for longer-wavelength UV (365 nm), which is less inherently damaging than the 300–320 nm required for NPE, but it comes with trade-offs.

Table 1: Photophysical Properties of ATP Caging Groups
FeatureDMNPE-ATP NPE-ATP Implication for Phototoxicity
Optimum Wavelength 350–365 nm 300–320 nmDMNPE allows use of standard UVA sources, avoiding highly toxic UVB/UVC.
Quantum Yield (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="display ng-star-inserted">

)
~0.07 (7%) ~0.63 (63%)CRITICAL: DMNPE is less efficient per photon. You need more photons to release the same amount of ATP, potentially increasing thermal load.
Extinction Coeff.[1][2] (

)
~5,000 M⁻¹cm⁻¹ ~430 M⁻¹cm⁻¹DMNPE absorbs light 10x better at 365 nm. This compensates for the low quantum yield.[3]
Uncaging Rate ~10⁵ s⁻¹ ~10² s⁻¹DMNPE releases ATP faster, allowing for better temporal resolution (mimicking synaptic events).
Byproduct Nitroso-acetophenoneNitroso-acetophenoneBoth release reactive byproducts that react with thiols.

Standard Operating Procedure (SOP): Low-Toxicity Uncaging

Phase A: Buffer Engineering (The "Chemical Shield")

Standard ACSF or culture media is insufficient. You must engineer the buffer to scavenge both UV-generated ROS and the reactive nitroso-byproduct.

  • Base Buffer: Use HEPES or MOPS (avoid phosphate buffers if monitoring phosphate release, though fine for ATP signaling).

  • The Dual-Thiol System:

    • Add Dithiothreitol (DTT) at 0.5 – 1.0 mM OR Glutathione (GSH) at 1.0 – 2.0 mM .

    • Mechanism:[4][5][6][7] Thiols serve two roles.[6] First, they scavenge singlet oxygen (

      
      ). Second, they react with the toxic nitroso-ketone byproduct, preventing it from alkylating cellular proteins.
      
    • Warning: Do not exceed 5 mM DTT as it may reduce disulfide bridges in surface receptors.

  • Optical Clarification: Ensure the media is free of Phenol Red. Phenol Red absorbs UV light and can generate additional ROS, reducing uncaging efficiency and increasing toxicity.

Phase B: Optical Calibration (The "Minimum Effective Dose")

Do not guess the laser power. Perform a "Kill Curve" calibration without biological samples first if possible, or on "dummy" cells.

  • Wavelength Selection:

    • 1-Photon: Use 365 nm (LED or Laser). Avoid broad-spectrum mercury arc lamps unless filtered strictly (bandpass 350–375 nm).

    • 2-Photon: Use 720–740 nm .[8] While DMNPE has a low 2-photon cross-section (~0.1 GM), this wavelength avoids UV toxicity entirely. Note: High average power at 720 nm can cause thermal damage; use ultrashort pulses.

  • Pulse Duration:

    • Use Flash Photolysis (1–5 ms pulses) rather than continuous illumination.

    • Why: Continuous UV overwhelms the cell's natural antioxidant defenses. Pulsed light allows the cell to recover homeostasis between events.

Phase C: The Uncaging Protocol
  • Load Cells: Incubate cells with DMNPE-ATP. (Typical bath concentration: 50 µM – 2 mM depending on required ATP release).

  • Dark Control: Measure baseline physiological activity (calcium imaging, patch clamp) for 2 minutes before any light exposure.

  • The "Probe" Flash: Deliver a single test pulse at 10% max power. Look for a response.

  • Ramp Up: Incrementally increase power/duration until a saturating ATP response is observed. Stop exactly at this point.

  • Post-Experiment Viability Check: After data collection, verify cell health (e.g., membrane resistance check, exclusion of Trypan Blue/Propidium Iodide).

Troubleshooting Guide (FAQ)

Q1: My cells die or bleb immediately after the UV flash. Is it the ATP or the UV?

Diagnosis: This is likely UV-induced phototoxicity or thermal damage , not ATP toxicity. The Fix:

  • Run the "Light-Only" Control: Expose cells to the same UV protocol without DMNPE-ATP. If they die, your light dose is too high.

  • Check the Filter: Ensure no UVB (<320 nm) is leaking through your optical path.

  • Heat Management: If using a high-power laser, the local temperature can spike. Reduce the duty cycle (shorter pulses, longer gaps).

Q2: I see no response, even at high UV power.

Diagnosis: This is often due to hydrolysis of the DMNPE-ATP stock. The Fix:

  • Stock Integrity: DMNPE-ATP is sensitive to hydrolysis. Stocks should be aliquoted, stored at -20°C or -80°C, and never refrozen.

  • Check pH: Ensure your buffer pH is 7.2–7.4. Acidic environments stabilize the cage; highly basic environments can degrade it.

  • Quantum Yield Reality: Remember DMNPE has a low QY (7%). You may need a higher concentration of the caged compound (e.g., increase from 100 µM to 500 µM) rather than increasing light intensity.

Q3: The response is slower than expected (seconds instead of milliseconds).

Diagnosis: This indicates slow uncaging kinetics or diffusion limits . The Fix:

  • Switch Cages: DMNPE releases ATP in the millisecond range. If you need microsecond precision, DMNPE is the wrong tool; consider NPE-ATP (faster release, but requires more toxic 320 nm light) or Bhc-ATP (Bromohydroxycoumarin, faster and 2-photon efficient).

  • Perfusion: Ensure the caged ATP is locally perfused near the cell, not just bath-applied, to maximize local concentration upon uncaging.

Logic Pathway: Troubleshooting Phototoxicity

The following diagram outlines the decision process for distinguishing between chemical toxicity, UV toxicity, and experimental error.

UncagingTroubleshooting Start Problem: Cell Death/Toxicity During Uncaging Control1 Run 'Light-Only' Control (Buffer + UV, No Cage) Start->Control1 Result1A Cells Die Control1->Result1A Toxicity Observed Result1B Cells Survive Control1->Result1B No Toxicity Action1 Diagnosis: UV Phototoxicity 1. Reduce Pulse Width 2. Use Long-Pass Filter (>350nm) 3. Check for Phenol Red Result1A->Action1 Control2 Run 'Cage-Only' Control (Cage + Buffer, No UV) Result1B->Control2 Result2A Cells Die Control2->Result2A Toxicity Observed Result2B Cells Survive Control2->Result2B No Toxicity Action2 Diagnosis: Chemical Toxicity 1. Check Stock Purity (HPLC) 2. Reduce Bath Concentration Result2A->Action2 Action3 Diagnosis: Byproduct Toxicity 1. Increase DTT/GSH (0.5-2mM) 2. Wash cells immediately after exp. Result2B->Action3

Caption: Decision matrix for isolating the source of toxicity in DMNPE-ATP experiments. Blue nodes represent control experiments; Yellow/Green nodes represent corrective actions.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[9] Nature Methods, 4(8), 619–628. Link

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • Corrie, J. E. T., & Trentham, D. R. (1993). Caged nucleotides and neurotransmitters.[1] In Bioorganic Photochemistry (Vol. 2, pp. 243-305). Wiley. Link

  • Matsu-ura, T., et al. (2013). Cytotoxicity of menadione and related quinones... effects on thiol homeostasis.[10] Archives of Toxicology. (Validating thiol-quinone interactions relevant to nitroso-byproducts). Link

  • Kantevari, S., et al. (2010). Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm.[7] Chemical Science. (Discusses nitrobenzyl byproduct limitations). Link

Sources

reducing baseline biological activity of caged ATP stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenge of reducing baseline biological activity in caged ATP stock solutions . It is designed for researchers requiring precise temporal control over ATP-dependent processes (e.g., molecular motors, ion channels, signaling cascades) where "leakage" (pre-photolysis free ATP) compromises data integrity.

Introduction: The "Leakage" Problem

Caged ATP (e.g., NPE-ATP, DMNPE-ATP) is designed to be biologically inert until illuminated. However, "dark" hydrolysis and manufacturing impurities often result in a stock solution contaminated with free ATP. In sensitive assays—such as single-molecule kinesin stepping or P2X receptor kinetics—even <1% free ATP can saturate binding sites or desensitize receptors before the experiment begins.

This guide provides a multi-tiered approach to eliminating this baseline activity: Stabilization , Purification , and Scavenging .

Part 1: Stock Preparation & Storage (Prevention)

Q: My caged ATP powder arrived today. How should I solubilize it to maximize stability? A: Stability is dictated by pH and temperature . Caged ATP is an ester; it is susceptible to acid-catalyzed hydrolysis.

  • Solvent: Do not use unbuffered water, which can become acidic (pH ~5) upon absorbing atmospheric CO₂. Use 10–20 mM HEPES or Tris (pH 7.5–8.0) .

  • Concentration: Prepare a high-concentration stock (e.g., 10–20 mM ). Higher concentrations are generally more stable than dilute working solutions.

  • Aliquot: Flash-freeze in liquid nitrogen immediately after dissolution. Store at -80°C . Avoid repeated freeze-thaw cycles; if you need small amounts, aliquot into single-use volumes (e.g., 5–10 µL) before the first freeze.

Q: Can I store caged ATP in DMSO? A: While many organic "cages" are stable in DMSO, nucleotide salts (disodium) are often less soluble or stable in anhydrous organic solvents compared to aqueous buffers. Furthermore, DMSO is hygroscopic; absorbed water can facilitate hydrolysis over time.

  • Recommendation: Aqueous buffer (pH 7.[1]5) at -80°C is the gold standard for NPE-caged ATP. If using DMNPE-caged ATP (which is more hydrophobic), a 50% DMSO/Buffer mix may be used, but ensure the pH remains neutral.

Q: How much background ATP is "normal"? A: Commercial preparations typically claim >95% purity. This implies up to 5% could be free ATP or ADP . In a 1 mM working solution, 5% impurity equals 50 µM ATP—orders of magnitude above the


 of many high-affinity targets (e.g., Myosin II 

µM). You must purify or scavenge.
Part 2: Purification Protocols (The Cure)

If your stock has degraded, you must remove the free ATP. Two methods are provided: Analytical HPLC (High Purity) and Solid Phase Extraction (Rapid Cleanup).

Method A: Reverse-Phase HPLC (Gold Standard)

Caged ATP is significantly more hydrophobic than free ATP due to the aromatic caging group.

  • Column: C18 Reverse-Phase (analytical or semi-prep).

  • Mobile Phase A: 10 mM Sodium Phosphate, pH 6.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0% to 60% B over 20–30 minutes.

  • Detection: UV Absorbance at 260 nm.[2]

CompoundApprox.[2][3][4][5][6][7][8][9][10][11] Retention (C18)Notes
ADP / ATP 2–5 minElutes in the void/early volume (highly polar).
Caged ATP 12–18 minRetained by the hydrophobic cage.
Byproducts VariableNitroso-ketones (photolysis products) elute late.

Protocol:

  • Inject 50–100 µL of stock.

  • Collect the major peak corresponding to Caged ATP.

  • Lyophilize the fraction or use immediately (correcting for ACN content).

Method B: Solid Phase Extraction (SPE) Cleanup

For rapid cleanup without an HPLC setup.

  • Cartridge: Sep-Pak C18 (or equivalent), 100–500 mg bed.

  • Prime: Wash with 5 mL Methanol, then 5 mL Milli-Q water.

  • Load: Apply Caged ATP stock (diluted to ~1 mM in water).

    • Mechanism:[6][12] Free ATP (polar) flows through; Caged ATP (hydrophobic) binds to the C18 resin.

  • Wash: Rinse with 5–10 mL water (removes remaining free ATP).

  • Elute: Elute Caged ATP with 50% Methanol/Water .

  • Finish: Evaporate methanol (SpeedVac) or dilute significantly into assay buffer.

Part 3: Experimental Scavenging (The Safety Net)

Even with pure stock, spontaneous hydrolysis occurs during the experiment (especially under microscope lights). You need an active "scavenger" system in your buffer.

Q: Which scavenger should I use: Hexokinase or Apyrase? A: This depends on your biological target's sensitivity to ADP .

FeatureHexokinase System Apyrase System
Mechanism ATP + Glucose

ADP + G6P
ATP

AMP + 2Pi
Product ADP (Adenosine Diphosphate)AMP (Adenosine Monophosphate)
Pros Very fast kinetics; high affinity for ATP.Removes ADP as well (prevents ADP inhibition).
Cons Accumulates ADP (inhibits some motors; activates P2Y).Slower kinetics; commercial preparations vary in purity.
Best For Myosin/Kinesin motility (if ADP insensitive).P2X/P2Y receptors; ADP-sensitive enzymes.
Scavenger Protocols

Option 1: Hexokinase/Glucose (Standard) [13]

  • Stock: 100 U/mL Hexokinase (yeast) in buffer.

  • Working Mix: Add 0.02 – 0.1 U/mL Hexokinase and 1–2 mM Glucose to your experimental chamber.

  • Note: Caged ATP is sterically hindered and is not a substrate for Hexokinase.

Option 2: Apyrase (Potato)

  • Working Mix: Add 0.1 – 0.5 U/mL Apyrase to the chamber.

  • Note: Ensure the Apyrase grade has low ATPase/Phosphatase background for other substrates if applicable.

Visualizing the Workflow

The following diagram illustrates the degradation pathway of Caged ATP and the intervention points for purification and scavenging.

CagedATP_Workflow Stock Caged ATP Stock (Storage) Hydrolysis Spontaneous Hydrolysis Stock->Hydrolysis Time/Temp/pH Purification Purification (HPLC / SPE) Stock->Purification Cleanup FreeATP Free ATP (Contaminant) Hydrolysis->FreeATP Experiment Experimental Buffer (Microscope) FreeATP->Experiment Leakage PureCaged Pure Caged ATP Purification->PureCaged Removes Free ATP PureCaged->Experiment Scavenger Scavenger System (Hexokinase/Apyrase) Experiment->Scavenger Add Enzymes UV UV Flash (360nm) Experiment->UV Trigger Inert Inert Products (ADP / AMP) Scavenger->Inert Converts Free ATP Active Active ATP (Released) UV->Active Photolysis

Caption: Workflow for managing Caged ATP purity. Spontaneous hydrolysis creates background ATP, which is removed via HPLC/SPE (pre-experiment) or enzymatic scavengers (in-situ).

Troubleshooting & FAQs

Q: I see a "lag" in my activity trace after the UV flash. Is this normal? A: Yes. This is the dark reaction rate. After the photon is absorbed, the cage undergoes a chemical rearrangement (aci-nitro decay) to release ATP.

  • NPE-caged ATP: Rate constant

    
     (pH 7.0). Lag is ~10 ms.
    
  • DMNPE-caged ATP: Faster photolysis but lower quantum yield.

  • Solution: If you need sub-millisecond resolution, this lag is intrinsic to the chemistry. Ensure your pH is not acidic, as the dark reaction is acid-catalyzed (slower at low pH).

Q: My scavenger system is stopping the reaction even after the flash. A: You likely have too much scavenger . The scavenger competes with your biological target for the released ATP.

  • Calculation: If you release 50 µM ATP and have 1 U/mL Hexokinase, the half-life of that ATP might be too short. Titrate the scavenger down to the minimum required to suppress the baseline (usually <1 µM ATP), so the flash (50–100 µM ATP) overwhelms the scavenger temporarily.

Q: Can I use "caged" ATP in a P31 NMR experiment? A: Yes, but paramagnetic impurities (often from the synthesis catalyst) can broaden lines. Use the HPLC purification method described above, and elute with Deuterated Water (


) buffers if possible, or lyophilize and resuspend in 

.
References
  • Goldman, Y. E., et al. (1982). "Relaxation of muscle fibres by photolysis of caged ATP."[2] Nature.

  • McCray, J. A., et al. (1980). "A new approach to time-resolved studies of ATP-requiring biological systems: laser flash photolysis of caged ATP." Proceedings of the National Academy of Sciences.

  • Kaplan, J. H., et al. (1978). "Photochemical manipulation of divalent cation levels." Biochemistry.
  • Dantzig, J. A., et al. (1998). "Reversal of the cross-bridge force-generating transition by photogeneration of phosphate in rabbit psoas muscle fibres." The Journal of Physiology. (Details on scavenger use).

  • Thermo Fisher Scientific. "NPE-Caged ATP Product Information & Storage."

Sources

DMNPE-caged ATP precipitation in high calcium physiological buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photochemical Tools & Reagents Topic: Troubleshooting DMNPE-caged ATP Precipitation in High-Calcium Buffers Ticket ID: #DMNPE-SOL-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hydrophobic-Ionic" Trap

If you are seeing a cloudy suspension or fine particulates upon adding DMNPE-caged ATP to your physiological buffer (ACSF, Krebs, Tyrode’s), you are encountering a classic physicochemical conflict specific to the DMNPE (4,5-dimethoxy-2-nitrophenyl)ethyl caging group.

While DMNPE offers distinct optical advantages (higher absorption at 350-360 nm) compared to the older NPE caging group, it is significantly more hydrophobic . When you combine this hydrophobic moiety with high concentrations of divalent cations (


, 

) found in physiological buffers, the remaining phosphate charges—which usually keep the molecule soluble—are shielded. This leads to rapid aggregation and precipitation.

This guide provides the protocols and chemical logic to resolve this stability issue without compromising your experimental design.

Part 1: The Mechanism (Why is this happening?)

Q: Why does DMNPE-caged ATP precipitate in ACSF but not in water? A: It is a result of Charge Screening combined with Hydrophobic Stacking .

  • In Water: The caged ATP retains negative charges on the phosphate chain (typically -2 or -3 depending on pH). These charges repel each other, keeping the hydrophobic DMNPE group solvated.

  • In High Calcium (2mM+): Calcium ions (

    
    ) bind to the phosphate groups with high affinity. This neutralizes the electrostatic repulsion. Without this repulsive force, the hydrophobic DMNPE rings stack together (pi-pi stacking) like oil droplets, falling out of solution.
    

Q: Why doesn't NPE-caged ATP do this as often? A: The NPE group lacks the two methoxy (-OCH3) groups present on DMNPE. Those methoxy groups add significant bulk and hydrophobicity, making the solubility margin of error much tighter for DMNPE variants.

Part 2: Visualizing the Solubility Workflow

The following diagram illustrates the critical decision points where precipitation occurs and how to bypass them.

DMNPE_Solubility_Workflow Stock Solid DMNPE-caged ATP Solvent Dissolve in Water or Low-Ionic Strength Buffer (pH 7.0) Stock->Solvent Step 1 StockSol Stock Solution (10-50 mM) Solvent->StockSol Dilution Dilution into Physiological Buffer StockSol->Dilution Step 2 CheckCa Is Calcium > 1 mM? Dilution->CheckCa HighCa High Risk Zone: Charge Screening CheckCa->HighCa Yes LowCa Stable Solution CheckCa->LowCa No Precip PRECIPITATION (Hydrophobic Aggregation) HighCa->Precip If Conc > Solubility Limit Mitigation Mitigation Strategy: 1. Sonicate Stock 2. Lower Final Conc (<1mM) 3. Add Cyclodextrin (Optional) HighCa->Mitigation Prevention Mitigation->LowCa Success

Figure 1: Solubility workflow showing the critical risk zone when introducing DMNPE-caged ATP to high-calcium environments.

Part 3: Step-by-Step Preparation Protocols

Protocol A: Preparation of Stable Stock Solution

Do not dissolve directly into ACSF.

  • Solvent: Use sterile Milli-Q water or 0.1 M TE buffer (Tris-EDTA, pH 7.2).

    • Note: Avoid PBS for stocks; the phosphate can coprecipitate with calcium later.

  • Concentration: Prepare a 10 mM to 50 mM stock.

    • Tip: Higher concentrations (e.g., 100 mM) are possible in water but difficult to dilute into high-Ca buffers without "shock precipitation" at the interface.

  • Dissolution: Vortex vigorously. If particulates persist, sonicate in a water bath for 5–10 minutes at room temperature.

  • Aliquot & Store: Store at -20°C protected from light.

Protocol B: Dilution into High-Calcium Buffers (ACSF/Krebs)

The "Dropwise Dispersion" Method

  • Prepare Buffer: Ensure your ACSF is fully oxygenated and pH adjusted (pH 7.4) before adding the caged compound.

  • Vortex Stock: Thaw the stock and vortex immediately before use.

  • Rapid Dilution:

    • Place your beaker of ACSF on a magnetic stirrer (medium speed).

    • Add the DMNPE-caged ATP stock dropwise into the vortex of the stirring buffer.

    • Reasoning: This prevents local high concentrations where the stock droplet hits the buffer, which is where precipitation nuclei usually form.

  • Filtration (Emergency Only): If you see a faint haze, filter through a 0.22 µm PVDF filter .

    • Warning: Nylon filters may bind the hydrophobic DMNPE group.

Part 4: Troubleshooting & FAQs

Q: I need 5 mM caged ATP in my bath for my experiment, but it precipitates at 2 mM. What do I do? A: You have hit the solubility ceiling for DMNPE in the presence of Calcium.

  • Option 1 (Chemical): Switch to NPE-caged ATP . It is less hydrophobic and generally soluble up to higher concentrations in ACSF, though it has a lower absorption cross-section at 350nm [1].

  • Option 2 (Physical): Use local perfusion (puffer pipette) rather than bath application. This allows you to use a lower volume of high-concentration solution, and you can lower the Calcium content in the puffer pipette specifically, assuming the tissue has enough ambient Calcium for your response.

Q: Can I use DMSO to solve this? A: Yes, but with caution. Dissolving the stock in 100% DMSO can help. When diluting into ACSF, keep the final DMSO concentration below 0.1% (or up to 0.5% if your tissue tolerates it). The DMSO solvates the hydrophobic rings, delaying precipitation.

Q: My solution is clear, but I get no response upon photolysis. Did it precipitate? A: Possibly. Micro-precipitates can be invisible to the naked eye but reduce the effective concentration.

  • Test: Centrifuge a sample of your working solution (10,000 x g for 5 mins). If you see a pellet, your effective concentration is lower than calculated.

  • Check pH: DMNPE hydrolysis is pH sensitive. Ensure your buffer is not > pH 7.6, as spontaneous hydrolysis or stability issues can occur [2].

Part 5: Data Comparison (DMNPE vs. NPE)

FeatureDMNPE-caged ATP NPE-caged ATP Implication
Solubility (Water) ~75 mg/mL (100 mM)High (>100 mM)Both dissolve well in water.
Solubility (High Ca²⁺) Poor (Risk > 1-2 mM)Good DMNPE requires stricter Ca²⁺ management.
Hydrophobicity High (Dimethoxy groups)ModerateDMNPE is "stickier" and aggregates faster.
Quantum Yield 0.070.63DMNPE is less efficient per photon [1].
Absorbance Max ~350-360 nm~260 nm (tail to 350)DMNPE is better for 350-365 nm UV sources.

Part 6: References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1] Nature Methods, 4(8), 619–628.

  • Tocris Bioscience. (n.d.). DMNPE-caged ATP diammonium salt Technical Data. Bio-Techne.

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935.

Sources

Technical Support Center: DMNPE-Caged ATP Diammonium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Adjustment, Solubility, and Stability Protocols

Core Technical Directive

Welcome to the Advanced Applications Support Hub. You are working with DMNPE-caged ATP diammonium salt (Adenosine 5'-triphosphate, P3-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) ester). This is a high-precision tool for time-resolved kinetic studies.

The Central Challenge: The stability of this compound relies on a "Stability Triangle": pH, Temperature, and Light .

  • Hydrolysis Risk: The phosphoanhydride bonds of ATP are susceptible to acid hydrolysis (pH < 6.0), while the ester linkage of the cage group is susceptible to base-catalyzed hydrolysis (pH > 8.5) and nucleophilic attack.

  • The Ionic Factor: As a diammonium salt, the compound dissolves to form a slightly acidic solution (typically pH 4.5–6.0) due to the dissociation of the ammonium ions and the remaining acidic protons on the phosphate chain.

  • Photolysis: The DMNPE group is extremely sensitive to UV/near-UV light (350–365 nm).

Your Objective: To bring the solution to a physiological pH (7.2–7.4) for biological compatibility without triggering premature hydrolysis or photolysis.

Standard Operating Procedures (SOPs)

SOP-01: The "Cold-Dark" Solubilization & Titration Protocol

Use this protocol to prepare a stable stock solution (e.g., 20–100 mM).

Reagents Required:

  • DMNPE-caged ATP diammonium salt (Store at -20°C).

  • Nuclease-free water (pH ~6.0–7.0).

  • 0.1 M and 1.0 M NaOH (freshly prepared).

  • pH micro-electrode (calibrated).

Workflow:

  • Thermal Equilibration: Remove the vial from the freezer and let it warm to room temperature in the dark (approx. 20 mins).

    • Why? Opening a cold vial causes condensation, introducing moisture that accelerates hydrolysis.

  • Dissolution: Dissolve the powder in nuclease-free water to a high concentration (e.g., 50 mM).

    • Note: Do not use buffer yet. High concentrations of phosphate or Tris can complicate the initial solubility or affect downstream assays.

  • Initial pH Check: Measure the pH. It will likely be between 4.5 and 5.5 .

  • The Micro-Titration (Critical Step):

    • Place the tube on ice (protect from light).

    • Add 0.1 M NaOH in small increments (0.5 µL).

    • Mix gently (do not vortex vigorously).

    • Target pH: 7.2 .

    • Warning: Do not overshoot to pH > 8.0. The cage ester bond becomes labile in alkaline conditions.

  • Aliquot & Freeze: Immediately divide into single-use aliquots (e.g., 10–20 µL) and flash-freeze in liquid nitrogen. Store at -80°C.

Visual Workflow: Solubilization Logic

G cluster_warning Critical Control Points Start DMNPE-Caged ATP (Dry Powder, -20°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Dissolve Dissolve in Water (Target: 50-100 mM) Equilibrate->Dissolve Measure Measure Initial pH (Expect pH 4.5 - 6.0) Dissolve->Measure Titrate Micro-Titration (Add 0.1M NaOH on Ice) Measure->Titrate Check Target Reached? (pH 7.2 - 7.4) Titrate->Check Check->Titrate No (pH < 7.0) Aliquot Aliquot & Flash Freeze (-80°C Storage) Check->Aliquot Yes Use Dilute into Exp. Buffer (Final Assay) Aliquot->Use

Caption: Workflow for the safe solubilization and pH adjustment of DMNPE-caged ATP. The red zone indicates the critical titration step where over-alkalinization must be avoided.

Technical Data & Specifications

Physicochemical Properties Table
PropertyValue / SpecificationNotes
Molecular Weight ~750.44 (Batch Specific)Always check the CoA. Hydration levels vary.[1]
Solubility (Water) > 50 mMExcellent solubility compared to nitrobenzyl variants.
Initial pH (in H₂O) ~4.5 – 6.0Acidic due to diammonium salt dissociation.
Stability (pH 7.4) > 24 Hours (Dark, 4°C)Rapidly degrades in light.
Absorbance Max 355 nmEfficient photolysis with UV lasers or flash lamps.
Quantum Yield 0.07Lower than NPE-caged ATP, but better absorbance at 355nm.

Troubleshooting & FAQs

Q1: My solution turned yellow/orange during storage. Is it still good?

Diagnosis: The yellowing indicates photolysis or hydrolysis of the nitrobenzyl group.

  • Cause: Exposure to ambient light or storage at pH > 8.0. The byproduct (nitroso-ketone) is highly colored.

  • Solution: Discard the aliquot. For critical kinetic experiments, even 5% free ATP can ruin the "zero-time" baseline.

  • Prevention: Wrap all tubes in aluminum foil. Use amber microcentrifuge tubes. Work under yellow safety lights if possible.

Q2: I adjusted the stock to pH 7.4, but when I add it to my experimental buffer, the pH drops.

Diagnosis: Proton Release upon Photolysis.

  • Mechanism: The photolysis of DMNPE-caged ATP releases the caged group, ATP, and protons (H⁺) .

  • Impact: If your experimental buffer (e.g., HEPES, MOPS) has low capacity (e.g., < 10 mM), the release of protons during the flash will acidify the local environment, potentially altering enzyme kinetics (e.g., Myosin or K-channel activity).

  • Solution: Ensure your experimental buffer concentration is > 50 mM to buffer the proton release.

Q3: Can I use Ammonium Hydroxide ( ) to adjust the pH instead of NaOH?

Diagnosis: Counter-ion Interference.

  • Analysis: While it seems logical to maintain the "ammonium" counter-ion, adding excess

    
     can interfere with certain biological systems (e.g., K⁺ channels or specific ATPases that are sensitive to monovalent cations).
    
  • Recommendation: Use NaOH or KOH (unless K⁺ is a contaminant for your specific channel study). NaOH is generally the safest standard for ATP physiology.

Q4: Why does the protocol recommend freezing aliquots instead of keeping the stock at 4°C?

Diagnosis: Spontaneous Hydrolysis.

  • Mechanism: Even in the dark at pH 7.0, the ester bond has a finite half-life. Over weeks, slow hydrolysis will generate free ATP.

  • Data: At -80°C, the compound is stable for > 6 months. At 4°C, significant degradation (1-5%) can occur within 1-2 weeks.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935.

  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270.

  • Thermo Fisher Scientific. Caged Nucleotides - Technical Information. Molecular Probes Handbook.

  • Tocris Bioscience. DMNPE-caged ATP diammonium salt Product Information & Solubility Data.

Sources

Photolysis Application Support: Avoiding Inner Filter Effects in High-Concentration Caged ATP

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Inner Filter Effects (IFE) in Kinetic Studies

Introduction: The "Optical Density Trap" in Kinetic Studies

Welcome to the Photolysis Support Center. You are likely here because your kinetic data shows inconsistent ATP release rates, or your fluorescence calibration curves are non-linear at millimolar concentrations.

In high-concentration experiments (e.g., >1 mM caged ATP), the very probe you use to deliver ATP acts as a shield against the activating light. This is the Inner Filter Effect (IFE) .[1] At these concentrations, the solution becomes optically thick, causing the excitation light to decay exponentially as it travels through the sample. The result is a "skin effect" where ATP is uncaged only at the cuvette surface, leaving the bulk solution inactive and creating severe concentration gradients.

This guide provides the diagnostic tools, hardware modifications, and correction protocols required to resolve IFE without compromising the high concentrations needed for enzyme saturation.

Module 1: Diagnostics & Theory

Q: How do I definitively confirm IFE is ruining my experiment?

A: Perform the "Linearity Stress Test." IFE is not a binary state; it is a gradient of error. You confirm it by comparing the theoretical absorbance against the linear range of your light source.

The Diagnostic Protocol:

  • Measure Absorbance (OD): Take a UV-Vis spectrum of your caged ATP solution at the exact concentration intended for the experiment.

  • Check the 360 nm Value: Look at the Optical Density (OD) at your uncaging wavelength (typically 350–365 nm).

  • The Threshold Rule:

    • OD < 0.1: Safe. Light penetration is uniform (>79% intensity reaches the back).

    • OD 0.1 – 0.5: Danger Zone. Significant attenuation; correction required.

    • OD > 1.0: Critical Failure. 90% of light is absorbed in the first layer. Uncaging is spatially heterogeneous.

The Mechanism of Failure: The following diagram illustrates why high OD leads to experimental artifacts.

IFE_Mechanism LightSource UV Light Source (I₀) FrontFace Cuvette Front Face (High Uncaging) LightSource->FrontFace 100% Intensity BulkSolution Bulk Solution (Exponential Decay) FrontFace->BulkSolution Absorption by Caged Group BackFace Back Face (Dark Zone / No ATP) BulkSolution->BackFace <10% Intensity (If OD > 1.0) BackFace->LightSource Artifact: Kinetic Data Mismatch

Figure 1: The "Skin Effect" in high-concentration photolysis. At high OD, the rear of the sample remains caged, diluting the released ATP upon mixing.

Module 2: Hardware & Geometry Optimization

Q: I cannot dilute my sample because I need saturating ATP. How do I fix the optics?

A: You must reduce the path length (


), not the concentration (

).

According to the Beer-Lambert Law (


), if concentration (

) is fixed by biology and the extinction coefficient (

) is fixed by chemistry, your only variable is path length (

).
Hardware Solutions Table
GeometryPath LengthMax Safe [NPE-ATP]ProsCons
Standard Cuvette 10 mm~0.15 mMStandard equipment.Useless for mM studies.
Micro-Cuvette 1 mm~1.5 mM10x higher conc. allowed.Requires precise alignment.
Thin Flow Cell 0.1 mm (100

)
~15 mMIdeal for high conc.Hard to load; requires flow system.
Front-Face N/A (Surface)> 20 mMEliminates path length.High scattering; difficult for absorption.

Protocol: Switching to Front-Face Geometry If you are measuring fluorescence (e.g., monitoring a fluorophore response to the released ATP), switch your spectrofluorometer to Front-Face mode .

  • Rotate the sample holder so the excitation beam strikes the cuvette at ~55° relative to the normal.

  • Collect emission from the same face where light enters.

  • Why this works: The excitation light does not need to penetrate the sample; it only needs to excite the surface layer, which is exactly where the detector is looking.

Module 3: Chemical Strategy & Calibration

Q: Which caged compound should I use to minimize IFE?

A: Counter-intuitively, use the compound with the lower extinction coefficient if you are limited by IFE, or switch to DMNPE with a thinner path length.

Compound Comparison
Compound

(

)
Quantum Yield (

)
Verdict
NPE-ATP ~6600.63Lower Absorbance. Better for thick samples, but requires more total energy to uncage.
DMNPE-ATP ~4,3000.07High Absorbance. 6.5x stronger absorber. Causes severe IFE at >200

in 1cm cuvettes.

The "Self-Validating" Calibration Protocol Do not assume 100% uncaging. You must calibrate the actual ATP release in your specific optical setup.

  • Prepare Internal Standard: Mix your Caged ATP with a stable fluorophore (e.g., 10

    
     Coumarin) that excites at the same wavelength but emits differently.
    
  • Stepwise Titration: Measure the fluorescence of the Coumarin as you increase the concentration of Caged ATP.

  • Calculate Correction Factor (

    
    ): 
    Use the formula to correct observed fluorescence (
    
    
    
    ) based on the OD at excitation (
    
    
    ) and emission (
    
    
    ) wavelengths:
    
    
  • Validation: If the corrected Coumarin signal remains linear with concentration, your correction factor is valid. If it deviates, you have exceeded the dynamic range of the detector (PMT saturation) or the IFE is too strong for mathematical correction.

Module 4: Advanced Troubleshooting (FAQs)

Q: I see a "lag phase" in my kinetic traces that shouldn't be there. Is this IFE? A: Yes, this is a classic symptom.

  • Cause: In a thick sample, the "front" uncages instantly, but the "back" uncages slowly or not at all. Diffusion takes time to mix these zones.

  • Fix: Stirring is too slow. You must use a 100

    
     path length  (sandwiching the sample between two coverslips) to ensure the entire volume is uncaged simultaneously.
    

Q: Can I use Two-Photon excitation to avoid this? A: Yes, this is the "Nuclear Option."

  • Mechanism: Two-photon excitation uses infrared light (~720 nm). Caged ATP does not absorb linearly at 720 nm, so the light penetrates deep into the sample without attenuation. Absorption only happens at the focal point where photon density is extreme.

  • Benefit: Zero Inner Filter Effect.

  • Drawback: Extremely small uncaging volume (femtoliters). Good for single-cell work, bad for bulk biochemical assays.

Q: My NPE-ATP solution is yellowing before I even flash it. Does this affect IFE? A: Yes.

  • Cause: Hydrolysis or instability. Free NPE byproduct is yellow and absorbs UV.

  • Impact: This increases the background OD without contributing to uncaging (a "dead" filter).

  • Action: Check purity via HPLC. If free ATP > 5%, discard the batch.

Summary Workflow: The IFE Decision Tree

IFE_Workflow Start Start: High Conc. Experiment (>1 mM Caged ATP) MeasureOD Measure OD at 360 nm (in current cuvette) Start->MeasureOD CheckOD Is OD > 0.1? MeasureOD->CheckOD Safe Proceed with Experiment CheckOD->Safe No Problem IFE Detected CheckOD->Problem Yes Choice Select Solution Strategy Problem->Choice Sol_Geo Option A: Reduce Path Length (Use 0.1 mm flow cell) Choice->Sol_Geo Sol_Math Option B: Mathematical Correction (If OD < 0.5) Choice->Sol_Math Sol_Chem Option C: Switch Cage Group (DMNPE -> NPE) Choice->Sol_Chem ReMeasure Re-Validate with Linearity Stress Test Sol_Geo->ReMeasure Sol_Math->ReMeasure Sol_Chem->ReMeasure

Figure 2: Decision matrix for troubleshooting Inner Filter Effects in photolysis experiments.

References
  • McCray, J. A., et al. (1980).[2] A new approach to time-resolved studies of ATP-requiring biological systems: Laser flash photolysis of caged ATP.[2] Proceedings of the National Academy of Sciences.[2][3] Link

    • Cited for: NPE-ATP extinction coefficients and initial characteriz
  • Ellis-Davies, G. C. R. (2007).[2] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][4] Nature Methods. Link

    • Cited for: Comparative analysis of DMNPE vs. NPE properties and quantum yields.
  • Subbarao, N. K., & MacDonald, R. C. (1993). Experimental method to correct fluorescence intensities for the inner filter effect.[1][5][6][7] The Analyst.[5] Link

    • Cited for: The mathematical correction formula for primary and secondary IFE.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link

    • Cited for: Fundamental physics of the Inner Filter Effect and front-face geometry.

Sources

Validation & Comparative

comparing uncaging rates of DMNPE-caged ATP vs NPE-caged ATP

[1][2]

Executive Summary

Verdict: The choice between NPE-caged ATP and DMNPE-caged ATP is a trade-off between Quantum Yield and Absorptivity .[1]

  • Choose NPE-caged ATP if you possess a high-power UV laser (e.g., frequency-doubled Ruby at 347 nm or Nd:YAG at 355 nm). Its superior quantum yield (

    
    ) ensures maximal ATP release per absorbed photon, provided you can saturate the low absorption cross-section.
    
  • Choose DMNPE-caged ATP for broad-spectrum UV sources (flash lamps, LEDs at 365 nm) or Two-Photon Excitation (2PE). While its quantum yield is significantly lower (

    
    ), its extinction coefficient at 360 nm is 
    
    
    higher than NPE, making it the practical standard for systems where UV power is limited or phototoxicity is a concern.

Chemical & Mechanistic Foundation

To understand the performance difference, one must look at the caging group chemistry . Both compounds rely on the photochemistry of 2-nitrobenzyl derivatives.

  • NPE (1-(2-nitrophenyl)ethyl): The "classic" caging group. It relies on a simple nitrobenzyl core.

  • DMNPE (4,5-dimethoxy-2-nitrophenyl)ethyl): An "upgraded" core with two methoxy (

    
    ) electron-donating groups. These groups shift the absorption maximum (red-shift) and increase the extinction coefficient, but they stabilize the aci-nitro intermediate, potentially slowing the dark reaction and lowering the quantum yield.
    
Photolysis Pathway

The uncaging process is not instantaneous. It involves a light-dependent excitation followed by a rate-limiting "dark" chemical rearrangement (decay of the aci-nitro intermediate).

PhotolysisMechanismFig 1. Nitrobenzyl Photolysis Mechanism. The dark reaction determines the final ATP release rate.CagedCaged ATP(Ground State)ExcitedExcited State(Singlet/Triplet)Caged->Excitedhv (Photon Absorption)NPE: Low Abs at 360nmDMNPE: High Abs at 360nmAciaci-nitroIntermediateExcited->AciH-abstractionProductsFree ATP +Nitroso-KetoneAci->ProductsDark Reaction (Rate Limiting)k ~ 80-100 s^-1 (pH 7.4)

Performance Metrics: The Data

The following data synthesizes decades of photochemistry characterization (Kaplan et al., Trentham et al., Ellis-Davies).

Table 1: Quantitative Comparison
MetricNPE-caged ATPDMNPE-caged ATPPractical Implication
Abs Max (

)
~260 nm (tail to 350 nm)~355 nmDMNPE is optimized for 355/365 nm sources.
Extinction Coeff.[2][3][4] (

)
~430

~4,300 - 5,000

DMNPE absorbs ~10x more light at standard uncaging wavelengths.
Quantum Yield (

)
0.63 ~0.07NPE is ~9x more efficient at converting absorbed photons to ATP.
Productivity (

)
~270~350DMNPE is slightly more efficient overall at 360nm due to massive absorption.
Uncaging Rate (

)
~80 - 100

Similar or slightly slowerBoth release ATP in the millisecond range (

ms).
Two-Photon Cross Section Low (< 0.1 GM)Higher (~1 GM)DMNPE is superior for 2-photon microscopy (720 nm).
Solubility GoodLower (Hydrophobic methoxy groups)DMNPE may require lower concentrations or co-solvents.
Critical Analysis
  • The "Efficiency" Trap: Researchers often confuse Quantum Yield with Uncaging Efficiency.

    • NPE wastes very few absorbed photons (

      
      ), but it is "transparent" to 365 nm light (
      
      
      ). You need a very bright laser to force it to absorb.
    • DMNPE wastes many photons (

      
      ), but it acts like a "photon sponge" (
      
      
      ). For standard flash lamps or LEDs, DMNPE releases more ATP because it actually captures the light.

Experimental Protocol: Measuring Uncaging Rates

To validate these rates in your specific biological setup, use this self-validating Flash Photolysis protocol.

Required Equipment
  • Light Source: Pulsed UV Laser (e.g., Nd:YAG 355 nm) or High-Power LED (365 nm).

  • Detection: Spectrophotometer (monitoring absorbance change) or Biological Assay (e.g., actomyosin dissociation).

  • Buffer: HEPES or MOPS, pH 7.4 (pH affects the dark rate

    
    ).
    
Protocol Workflow
  • Preparation:

    • Prepare a 1 mM stock of Caged ATP in intracellular buffer.

    • Critical Step: Filter the solution. DMNPE derivatives can precipitate, causing light scattering that mimics absorbance.

  • Calibration (Inner Filter Effect):

    • Measure absorbance at the uncaging wavelength (

      
      ).
      
    • If

      
      , the uncaging will be non-uniform (mostly at the cuvette face). Dilute if necessary.
      
  • Flash Photolysis:

    • Apply a single pulse (< 5 ns duration for lasers, < 1 ms for flash lamps).

    • Monitor: The decay of the aci-nitro intermediate. This intermediate often has a transient absorption peak around 400-450 nm.

    • Alternatively, monitor the biological output (e.g., myosin release from actin via light scattering).

  • Data Analysis:

    • Fit the decay curve to a single exponential:

      
      .
      
    • The rate constant

      
       represents the ATP release rate.[2]
      

ExperimentalSetupFig 2. Experimental workflow for determining uncaging kinetics.cluster_setupFlash Photolysis WorkflowSourceUV Source(Laser/Flash Lamp)SampleSample Cuvette(Caged ATP + Buffer)Source->SampleExcitation Pulse (hv)DetectorDetection System(Absorbance/Fluorescence)Sample->DetectorTransient SignalAnalysisFit Exponential DecayCalc Rate Constant (k)Detector->AnalysisRaw Data

Application Guide: When to Use Which?

Scenario A: Single-Molecule Myosin Kinetics
  • Requirement: You need to release ATP faster than the myosin hydrolysis cycle (< 5 ms).

  • Recommendation: NPE-caged ATP .

  • Reasoning: While both are limited by the dark rate (~100

    
    ), NPE generally has cleaner kinetics with fewer side reactions than DMNPE. You must use a high-power UV laser (347/355 nm) to compensate for low absorbance.
    
Scenario B: Whole-Cell Patch Clamp (Neuron)
  • Requirement: Release ATP inside a cell using a standard microscope UV lamp or LED.

  • Recommendation: DMNPE-caged ATP .

  • Reasoning: Microscope lamps have low power density. NPE is virtually invisible to them. DMNPE's high extinction coefficient allows sufficient ATP release without frying the cell with gigawatts of laser power.

Scenario C: Two-Photon Microscopy (Deep Tissue)
  • Requirement: Uncaging ATP 100 µm deep in tissue.

  • Recommendation: DMNPE-caged ATP .

  • Reasoning: DMNPE has a measurable 2-photon cross-section (~1 GM) at 720 nm. NPE is extremely inefficient for 2-photon excitation.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

  • Corrie, J. E., et al. (2016). Dark hydrolysis and photolysis of DMNPE-caged nucleotides. Biophysical Journal (Contextual data derived from comparative studies in Methods in Enzymology). Link

  • Thermo Fisher Scientific. Caged Nucleotides Technical Guide. Link

HPLC Analysis of DMNPE-Caged ATP: Purity Verification & Method Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DMNPE-caged ATP (Adenosine 5'-triphosphate, P3-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) ester) is a high-performance photolabile probe used to manipulate intracellular ATP concentrations with millisecond temporal resolution. However, its utility relies entirely on its "silence" prior to photolysis.

The presence of free ATP (hydrolysis product) or photolysis byproducts prior to the experiment can induce background signaling, rendering kinetic data invalid. Furthermore, DMNPE-caged ATP exists as a mixture of two diastereomers due to the chiral center at the benzylic carbon of the caging group.

This guide details the Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method as the gold standard for purity verification, contrasting it with Strong Anion Exchange (SAX) and LC-MS alternatives.

Part 1: Technical Deep Dive & Impurity Profile

The Diastereomer "Problem"

Unlike standard nucleotides, DMNPE-caged ATP is not a single peak on a high-resolution chromatogram. The introduction of the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl group creates a new chiral center. Synthetic preparations typically yield a ~1:1 mixture of two diastereomers.

  • Observation: On a C18 column, DMNPE-caged ATP elutes as a doublet (two closely spaced peaks).

  • Expert Insight: Novice analysts often mistake this doublet for contamination. Both peaks are active caged ATP. Purity calculations must integrate both peaks.

Impurity Spectrum[1]
  • Free ATP/ADP: The most critical impurities. Even <1% free ATP can activate high-affinity P2X/P2Y receptors.

  • DMNPE-OH / DMNPE-Byproducts: Residues from synthesis or premature photolysis.

  • Hydrolysis Products: Spontaneous hydrolysis of the phosphoester bond during storage.

Diagram: Degradation & Analysis Logic

The following diagram illustrates the chemical species involved and how they are differentiated.

DMNPE_Analysis cluster_detection HPLC Detection Signals CagedATP DMNPE-Caged ATP (Mix of 2 Diastereomers) Hydrolysis Dark Hydrolysis (Storage Instability) CagedATP->Hydrolysis H2O / Time Photolysis UV Photolysis (350-365 nm) CagedATP->Photolysis hv UV260 UV 260nm (Adenine Base) CagedATP->UV260 UV360 UV 360nm (DMNPE Cage) CagedATP->UV360 FreeATP Free ATP (Bioactive Impurity) FreeATP->UV260 ADP ADP (Hydrolysis Product) CageByproduct Nitroso-Ketone (Photolysis Byproduct) CageByproduct->UV360 Hydrolysis->FreeATP Hydrolysis->ADP Photolysis->FreeATP Photolysis->CageByproduct

Figure 1: Chemical pathways affecting DMNPE-caged ATP purity and their detection signatures.

Part 2: Method Comparison

While several methods exist, IP-RP-HPLC is the recommended standard because it balances the resolution of hydrophobic cage groups with the retention of polar nucleotides.

Table 1: Comparative Analysis of Analytical Methods
FeatureMethod A: IP-RP-HPLC (Recommended) Method B: Strong Anion Exchange (SAX) Method C: LC-MS
Principle Hydrophobic interaction + Ion PairingElectrostatic interaction (Phosphate charge)Mass-to-Charge Ratio
Column C18 (e.g., Waters BEH, Phenomenex Gemini)Partisil SAX or Mono QC18 (Volatile buffer)
Diastereomer Separation Excellent (Distinct doublet)Poor (Often co-elute)Good
Free ATP Detection Good (Elutes early)Excellent (High resolution)Excellent
Mobile Phase TEAA / AcetonitrilePhosphate Buffer / KClTEAA / Methanol
Primary Use Case Routine Purity & Stability Checks Quantifying trace nucleotide hydrolysisStructural Confirmation

Part 3: Recommended Protocol (IP-RP-HPLC)

This protocol is designed to separate the highly polar free nucleotides (ATP/ADP) from the hydrophobic caged diastereomers.

Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) or Dual-Wavelength UV detector.

  • Column: C18 Reverse Phase, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax or Waters Symmetry).

  • Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile (HPLC Grade).

Experimental Workflow

Sample Preparation: Dissolve DMNPE-caged ATP in water or buffer A to ~1 mM. Note: Keep on ice and minimize light exposure to prevent premature uncaging.

Gradient Program:

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

Time (min)% Buffer B (Acetonitrile)Event
0.05%Injection / Equilibration
2.05%Elution of Free ATP/ADP
20.060%Linear Gradient (Elution of Caged ATP)
22.095%Wash
25.05%Re-equilibration
Detection & Analysis

Set detector to monitor two wavelengths simultaneously:

  • 260 nm: Detects the Adenosine base (All species: ATP, ADP, Caged-ATP).

  • 355 nm: Detects the DMNPE Cage group (Only Caged species and Cage byproducts).

Interpretation:

  • Free ATP/ADP: Elutes early (2-5 min). Absorbance at 260 nm only .

  • DMNPE-Caged ATP: Elutes later (12-16 min) as a doublet . Absorbance at both 260 nm and 355 nm.

  • Ratio Check: The ratio of Area(260)/Area(355) for the main peak confirms the presence of the cage.

Diagram: HPLC Workflow

HPLC_Workflow cluster_separation Separation (C18 Column) Sample DMNPE-Caged ATP Sample (Dissolved in H2O/TEAA) Injection Inject 10-20 µL (Avoid Light) Sample->Injection Step1 Isocratic (5% B) Elutes: Free ATP, ADP, AMP Injection->Step1 Step2 Linear Gradient (5-60% B) Elutes: Caged ATP Diastereomers Step1->Step2 Step3 Wash (95% B) Elutes: Hydrophobic Cage Residues Step2->Step3 Analysis Data Analysis Compare 260nm vs 355nm traces Step3->Analysis

Figure 2: Step-by-step HPLC workflow for separating polar nucleotides from hydrophobic caged variants.

Part 4: Troubleshooting & Validation

Issue: Single Peak instead of Doublet

  • Cause: Gradient too steep or column efficiency low.

  • Solution: Decrease gradient slope (e.g., 0.5% B/min increase) to resolve diastereomers.

Issue: High Background at 260 nm

  • Cause: TEAA buffer aging or contamination.

  • Solution: Prepare fresh TEAA buffer weekly and filter (0.2 µm).

Issue: New peaks appearing after storage

  • Cause: Hydrolysis (ADP formation) or incidental UV exposure.

  • Verification: Check 355 nm trace. If the new peak absorbs at 260 nm but not 355 nm, it is likely free nucleotide (hydrolysis). If it absorbs at both, it may be a cage isomer or byproduct.

References

  • McCray, J. A., et al. (1980).[2] "A new approach to time-resolved studies of ATP-requiring biological systems: laser flash photolysis of caged ATP." Proceedings of the National Academy of Sciences. Link

  • Kaplan, J. H., et al. (1978). "The photorelease of ATP from a caged ATP analog."[2][3][4][5] Biochemistry. Link

  • Walker, J. W., et al. (1988). "Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis." Biochemistry. Link

  • Thermo Fisher Scientific. "Caged ATP and Nucleotides Technical Guide." Link

  • Jena Bioscience. "Nucleotide Analogues: Caged Nucleotides Application Notes." Link

Sources

Precision Quantitation of Photoreleased ATP via Firefly Luciferase

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Senior Researchers

Executive Summary

The spatial and temporal control of biological signaling requires tools that are as precise as the events they simulate. Caged ATP (photolabile protected ATP) offers this control, allowing researchers to "turn on" purinergic signaling with UV light. However, verifying the exact concentration of ATP released is a frequent failure point in experimental design.

While HPLC provides molecular specificity, it lacks the throughput and sensitivity required for functional biological assays. Firefly Luciferase assays represent the gold standard for quantifying photoreleased ATP, offering femtomole sensitivity and broad dynamic range. This guide details the methodology, comparative advantages, and critical "self-validating" protocols necessary to accurately quantify ATP uncaging efficiency.

Part 1: The Mechanism of Action

To quantify photoreleased ATP, two distinct chemical processes must be coupled: Photolysis (Uncaging) and Bioluminescence (Detection).

  • Photolysis: Upon UV irradiation (typically 350–365 nm), the photolabile group (e.g., NPE or DMNPE) is cleaved, restoring the bioactive

    
    -phosphate of ATP.
    
  • Bioluminescence: The released ATP acts as the limiting co-substrate for Firefly Luciferase, converting D-Luciferin to Oxyluciferin and emitting photons (

    
     nm).[1][2]
    
Molecular Pathway Diagram

The following diagram illustrates the coupled reaction pathway, highlighting the critical dependency of the light signal on the efficiency of the UV-mediated uncaging step.

ATP_Pathway CagedATP Caged ATP (Biologically Inert) FreeATP Free ATP (Active) CagedATP->FreeATP Photolysis Byproduct Nitroso-Byproduct CagedATP->Byproduct UV UV Light (350-365 nm) UV->FreeATP Light Light Emission (~560 nm) FreeATP->Light Enzymatic Oxidation Luciferase Luciferase + D-Luciferin + O2 + Mg2+ Luciferase->Light

Caption: Coupled photolysis and enzymatic detection pathway. UV irradiation cleaves the caging group, making ATP available for the luciferase reaction.

Part 2: Comparative Analysis of Detection Methods

Why choose Luciferase over HPLC or colorimetric assays? The decision rests on sensitivity and throughput .

FeatureFirefly Luciferase Assay HPLC (UV/Fluorescence) Colorimetric (Malachite Green)
Primary Mechanism Bioluminescence (Enzymatic)Chromatographic SeparationPhosphate Complexation
Limit of Detection (LOD) ~10 fmol (Femtomoles) ~1–10 pmol (Picomoles)~100 pmol (Picomoles)
Dynamic Range 5–6 Logs2–3 Logs1–2 Logs
Throughput High (96/384-well plates)Low (Serial injection)Medium (Plate-based)
Specificity High (ATP specific)Very High (Separates ADP/AMP)Low (Detects all free Pi)
Interference Risk Quenching / Inner Filter EffectColumn contaminationPhosphate contamination
Sample Volume Low (10–100 µL)High (>100 µL typically)Medium (50–100 µL)

Verdict: For quantifying uncaging efficiency in small volumes or biological buffers, Luciferase is superior due to its extreme sensitivity. HPLC is reserved for certifying the purity of the bulk caged compound before the experiment.

Part 3: Critical Variables in Experimental Design

Caged Compound Selection: NPE vs. DMNPE

The choice of caging group dictates your irradiation protocol.

  • NPE-caged ATP:

    • Pros: High Quantum Yield (

      
      ).
      
    • Cons: Slower release kinetics; requires lower wavelength UV which can be phototoxic.

  • DMNPE-caged ATP:

    • Pros: Higher extinction coefficient (absorbs UV better); faster release kinetics.

    • Cons: Lower Quantum Yield (

      
      ); often requires more intense light sources to achieve the same total release.
      
Kinetic Mode: Flash vs. Glow
  • Flash Assays: Use native luciferase. Signal peaks in seconds and decays rapidly. Best for: Maximum sensitivity (attomole detection). Requires luminometer with injectors.

  • Glow Assays: Use genetically modified luciferase (e.g., Promega CellTiter-Glo®). Signal is stable for hours. Best for: Batch processing and quantification of total ATP released after a fixed UV dose. Recommended for this guide.

Part 4: Validated Experimental Protocol

Objective: Quantify the concentration of ATP released from 1 mM NPE-caged ATP after a 10-second UV pulse.

Reagents
  • Caged ATP Stock: 10 mM in ddH2O (Store at -80°C).

  • ATP Standard: 1 µM verified stock.

  • Luciferase Reagent: "Glow" type formulation (e.g., Promega ENLITEN® or similar).

  • Assay Buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl2 (Mg2+ is essential for Luciferase).

Workflow Diagram

Protocol_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Uncaging cluster_2 Step 3: Quantification Prep Prepare Samples (Buffer + Caged ATP) UV_Step Apply UV Pulse (e.g., 10s @ 365nm) Prep->UV_Step Std Prepare Standards (Matrix-Matched) Mix Add Luciferase Reagent (1:1 Ratio) Std->Mix No UV UV_Step->Mix Control Dark Control (No UV) Control->Mix Read Measure Luminescence (RLU) Mix->Read

Caption: Step-by-step workflow for quantifying photoreleased ATP using a glow-type luciferase assay.

Detailed Methodology
Step 1: The "Matrix-Matched" Standard Curve (Crucial)

Do not prepare ATP standards in pure water. Caged compounds can absorb light or quench luminescence (Inner Filter Effect).

  • Action: Prepare a 10-point serial dilution of ATP (0 to 100 nM) in Assay Buffer containing the same concentration of Caged ATP as your samples (e.g., 10 µM).

  • Note: Keep these standards in the dark. This ensures that any background signal from the caged compound or chemical quenching is mathematically subtracted.

Step 2: Photolysis (Uncaging)[3]
  • Aliquot 50 µL of Caged ATP solution (e.g., 10 µM) into a UV-transparent plate or quartz cuvette.

  • Expose samples to the UV source for the desired duration (e.g., 0, 1, 2, 5, 10 seconds).

  • Control: Maintain a "Dark Control" sample that undergoes all handling but no UV exposure.

Step 3: Detection
  • Transfer 10 µL of the irradiated sample to a white-walled 96-well luminescence plate.

  • Add 90 µL of Assay Buffer (dilution is often necessary to stay within the linear range of the luminometer).

  • Inject 100 µL of Luciferase Reagent.[4]

  • Incubate for 2 minutes (to stabilize "Glow" signal).

  • Read Integration: 1000 ms.

Part 5: Troubleshooting & Optimization

The Inner Filter Effect (IFE)

Caged compounds (especially nitrobenzyl derivatives) absorb strongly in the UV range, but they can also absorb the blue-green light emitted by luciferase, or the nitro-groups can act as electron scavengers.

  • Diagnosis: Spike a known amount of ATP into a solution containing your caged compound. If the signal is <90% of the signal of ATP in water, you have quenching.

  • Solution: Use the Matrix-Matched Standard Curve described in Part 4. This forces the baseline to account for the quenching.

Spontaneous Hydrolysis

If your "Dark Control" shows high luminescence, your caged ATP is degrading.

  • Fix: Store stock solutions at -80°C. Ensure pH is < 7.5 (alkaline pH accelerates hydrolysis).

pH Sensitivity

Luciferase is strictly pH-dependent (optimum pH 7.8).

  • Risk: Photolysis of certain caged compounds can release protons, lowering local pH.

  • Fix: Ensure your Assay Buffer has strong buffering capacity (e.g., 25-50 mM HEPES) to neutralize protons released during uncaging.

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935.
  • McCray, J. A., Herbette, L., & Trentham, D. R. (1980). Kinetics of energetic phosphate release from caged ATP. Proceedings of the National Academy of Sciences, 77(12), 7237–7241.
  • Ellis-Davies, G. C. (2007).[5] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[5] Nature Methods, 4(8), 619–628.[5] Retrieved from [Link]

Sources

Technical Guide: DMNPE-caged ATP vs. DMACM-caged ATP

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of DMNPE-caged ATP over DMACM-caged ATP Content Type: Publish Comparison Guide

Optimizing Photolysis for Simultaneous Imaging and Kinetic Analysis

Executive Summary: The Case for DMNPE

In the field of kinetic crystallography and time-resolved physiology, the choice of a "caged" (photolabile) ATP probe is often a trade-off between uncaging speed and optical orthogonality .

While DMACM-caged ATP (a coumarin derivative) offers nanosecond-scale release rates, it suffers from a critical flaw in multi-modal experiments: high intrinsic fluorescence and spectral overlap with common biosensors (e.g., GFP, Fluo-4).

DMNPE-caged ATP (a nitrobenzyl derivative) remains the superior choice for researchers performing simultaneous fluorescence imaging and photolysis . Its non-fluorescent nature ("optical silence") and UV-specific activation profile allow for the clean separation of the "control" beam (uncaging) from the "readout" beam (imaging), a requirement that DMACM often fails to meet.

This guide details the photophysical advantages of DMNPE-caged ATP, providing the experimental logic and protocols necessary to integrate it into complex live-cell workflows.

Photophysical Comparison: The Data

The following table summarizes the critical photophysical parameters distinguishing DMNPE from DMACM. Note the distinct difference in fluorescence and activation wavelengths.

Table 1: Comparative Photophysical Metrics
FeatureDMNPE-caged ATP DMACM-caged ATP Implication
Chemical Class 4,5-dimethoxy-2-nitrobenzyl7-(dimethylamino)coumarin-4-ylNitrobenzyls are "dark"; Coumarins are fluorescent.
Excitation Max (

)
350–360 nm (UV) 390–430 nm (Blue/Visible) DMNPE is spectrally distinct from GFP (488 nm).
Quantum Yield (

)
~0.07~0.02 – 0.05 (varies)DMNPE requires higher energy density but offers cleaner separation.
Extinction Coeff.[1][2][3] (

)
~5,000 M⁻¹cm⁻¹~15,000 M⁻¹cm⁻¹DMACM absorbs more strongly but bleeds into visible channels.
Uncaging Rate (

)
~

s⁻¹ (ms scale)

s⁻¹ (ns scale)
DMACM is faster; DMNPE is sufficient for metabolic/motor kinetics.
Intrinsic Fluorescence Negligible (Non-fluorescent) High (Cyan/Blue emission) CRITICAL: DMACM interferes with FURA/GFP imaging.
By-product Toxicity Nitroso-ketone (reactive)Coumarin alcohol (less reactive)DMNPE requires thiols (DTT) to scavenge by-products.

Core Advantages of DMNPE-caged ATP

Advantage 1: Optical Orthogonality (The "Dark" Probe)

The primary failure mode in using DMACM-caged ATP is its intrinsic fluorescence. DMACM is essentially a fluorophore. When excited by the uncaging laser (or even an imaging laser), it emits bright blue/cyan light.

  • The Problem: If you are measuring calcium transients using Fluo-4 or Fura-2 , or visualizing localization with GFP , the fluorescence from DMACM will saturate your detector or create a high background noise that masks the biological signal.

  • The DMNPE Solution: DMNPE is optically silent. It does not fluoresce. This allows you to collect sensitive fluorescence data from the biological sample during and immediately after the uncaging pulse without artifactual contamination.

Advantage 2: Spectral Separation from GFP

Modern microscopy relies heavily on the 488 nm laser line (Argon/Sapphire) for exciting GFP.

  • DMACM Risk: DMACM has a broad absorption tail that extends into the blue region. Illuminating a sample with 488 nm light to image GFP can inadvertently cause partial uncaging of DMACM-ATP, ruining the control state of the experiment.

  • DMNPE Security: DMNPE requires near-UV light (350–365 nm) for activation. It is virtually transparent at 488 nm. This allows for continuous timelapse imaging of GFP-tagged proteins before the trigger event, ensuring that ATP is released only when the specific UV flash is applied.

Advantage 3: Experimental Stability

Nitrobenzyl esters (DMNPE) are hydrolytically stable at physiological pH (7.0–7.4) when kept in the dark. While DMACM is also relatively stable, the DMNPE moiety has been the industry standard for decades, meaning its interaction with cellular enzymes and buffers is exhaustively characterized.

Mechanism of Action

Understanding the photolysis pathway is essential for troubleshooting. DMNPE uncaging involves an aci-nitro intermediate. The decay of this intermediate is pH-dependent and determines the rate of ATP release.

UncagingMechanism Caged DMNPE-caged ATP (Biologically Inactive) Excited Excited State (Singlet/Triplet) Caged->Excited UV Flash (355 nm) Aci Aci-Nitro Intermediate Excited->Aci Fast (<1 µs) Products Free ATP (Active) Aci->Products Rate Limiting (ms scale) ByProduct Nitroso-ketone (Toxic By-product) Aci->ByProduct H+ Scavenger DTT / Glutathione (Scavenger) Scavenger->ByProduct Neutralizes

Figure 1: Photolysis pathway of DMNPE-caged ATP. Note the generation of the nitroso-ketone by-product, which necessitates the presence of reducing agents (DTT) in the buffer.

Experimental Protocol: Simultaneous Uncaging & Calcium Imaging

Objective: Release ATP to stimulate Purinergic (P2X) receptors while imaging downstream Calcium flux with Fluo-4.

Reagents & Setup
  • Probe: DMNPE-caged ATP (10 mM stock in water).

  • Sensor: Fluo-4 AM (Calcium indicator).

  • Scavenger: DTT (Dithiothreitol) – Essential to neutralize nitroso-byproducts.

  • Optics:

    • Imaging: 488 nm Laser (for Fluo-4).

    • Uncaging: 355 nm pulsed laser (Nd:YAG) or high-power UV LED (365 nm).

Step-by-Step Workflow
  • Loading the Cells:

    • Incubate cells with 5 µM Fluo-4 AM for 30 minutes at 37°C.

    • Wash cells 3x with Tyrode’s buffer (or equivalent physiological saline).

    • Critical: Ensure buffer contains 1–2 mM DTT. This prevents the nitroso-ketone byproduct from modifying the P2X receptors or the calcium channels.

  • Preparing the Caged ATP:

    • Dilute DMNPE-caged ATP to a working concentration of 50–100 µM in the bath solution.

    • Note: DMNPE-ATP is charged; it does not cross membranes easily. This protocol assumes extracellular receptor activation. For intracellular ATP, microinjection or patch-pipette loading is required.

  • Baseline Imaging (The Orthogonality Test):

    • Begin timelapse imaging at 488 nm (Ex) / 520 nm (Em).

    • Record baseline for 30 seconds.

    • Observation: You should see stable fluorescence. The 488 nm light will not uncage the DMNPE-ATP.

  • Flash Photolysis:

    • Trigger the UV source (355 nm) for a defined duration (e.g., 100 ms pulse or single 5 ns laser shot).

    • Target a specific Region of Interest (ROI) if using a scanning laser.

  • Data Acquisition:

    • Continue imaging at 488 nm.

    • Observe the immediate rise in cytosolic Calcium (Fluo-4 signal increase).

    • Validation: Because DMNPE is non-fluorescent, the "flash" artifact is minimal, and the rise in signal is purely due to Calcium binding to Fluo-4.

Experimental Logic Diagram

ExperimentSetup cluster_optical Optical Configuration cluster_sample Sample (Neuron/Myocyte) UV_Source UV Laser (355nm) Uncaging Trigger DMNPE DMNPE-ATP (UV Sensitive) UV_Source->DMNPE Activates Vis_Source Blue Laser (488nm) Imaging Excitation Vis_Source->DMNPE NO ACTIVATION (Orthogonal) Fluo4 Fluo-4 Ca2+ (Blue Sensitive) Vis_Source->Fluo4 Excites Receptors P2X Receptors DMNPE->Receptors Releases ATP Receptors->Fluo4 Ca2+ Influx

Figure 2: Optical orthogonality in DMNPE experiments. The 488nm imaging laser does not cross-talk with the DMNPE probe.

Troubleshooting & Best Practices

  • Solubility: DMNPE-caged ATP is generally supplied as a sodium or ammonium salt. Dissolve in high-quality water or buffer. Avoid DMSO if possible, as it can quench free radicals but may also affect cell permeability.

  • The "Inner Filter" Effect: Because DMNPE absorbs UV light, high concentrations (>1 mM) can attenuate the laser beam as it passes through the sample. This creates a gradient of released ATP (high at the surface, low at the bottom). Keep concentrations <500 µM for uniform release or use two-photon excitation (720 nm) for localized uncaging.

  • By-product Management: The nitroso-acetophenone by-product is reactive. If you observe "run-down" of your biological response after multiple flashes, it is likely due to by-product toxicity. Increase DTT concentration or switch to a flow-cell setup to wash away by-products.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[4][5] Nature Methods, 4(8), 619–628. Link

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

  • Geissler, D., et al. (2003).[5][6] DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation.[2][5][6] ChemBioChem, 4(2-3), 162–170.[6] Link

  • Hess, P., & Grewer, C. (1998). Caged Neurotransmitters: Chemistry and Application. Methods in Enzymology, 291, 443-473. Link

Sources

Technical Guide: Validating DMNPE-Caged ATP Release via Patch-Clamp

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For electrophysiologists studying purinergic signaling (e.g., P2X receptors), standard perfusion systems are often the bottleneck. They are too slow (


 ms exchange times) to capture the rapid activation kinetics of ligand-gated ion channels. Flash photolysis of caged ATP  is the solution, offering microsecond-resolution delivery.

This guide focuses on DMNPE-caged ATP (P3-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]-ATP).[1] While NPE-caged ATP is the historical standard, DMNPE offers distinct optical advantages—specifically a red-shifted absorption spectrum that aligns better with standard 355/365 nm UV sources, reducing phototoxicity and optical train losses. This guide provides a rigorous framework to validate its release and functionality using whole-cell patch-clamp recording.

Part 1: The Comparative Landscape

Before designing the experiment, it is critical to understand why DMNPE is chosen over alternatives and what its limitations are. The efficiency of a caged compound is defined by the product of its extinction coefficient (


) and quantum yield (

).[2]
Table 1: Comparative Analysis of ATP Delivery Methods
FeatureDMNPE-Caged ATP NPE-Caged ATP Fast Perfusion (Piezo)
Primary Mechanism Photolysis (UV Flash)Photolysis (UV Flash)Mechanical Valve/Piezo
Time Resolution

s to ms (Flash dependent)

s to ms
10–50 ms (System dependent)
Absorbance Peak ~350–360 nm (High

)
~260 nm (Tail at 350 nm)N/A
Quantum Yield (

)
Low (~0.07–0.[3]09)High (~0.63)N/A
Optical Match Excellent for 355nm Lasers/LEDsFair for 355nm; requires deep UVN/A
Dark Stability High (Resistant to hydrolysis)HighN/A
Byproducts Nitroso-ketone (potentially toxic)Nitroso-acetophenoneNone
Best Use Case Standard UV optics; minimizing cell damageHigh-power UV setups; max yield neededSteady-state currents; desensitization studies

Expert Insight: While NPE has a higher quantum yield, DMNPE has a much higher extinction coefficient at 350–360 nm (


 vs 

M

cm

). This means DMNPE captures significantly more photons from standard microscope UV sources, often compensating for its lower quantum yield.

Part 2: Experimental Setup (The Hardware)

To validate release, you must couple a voltage-clamp amplifier with a high-intensity UV light source. The optical path is critical; standard glass objectives block UV. You must use UV-transmissive optics (quartz or UV-grade fluorite).

Diagram 1: Integrated Flash Photolysis & Patch-Clamp Rig

G cluster_optics Optical Path cluster_phys Electrophysiology UV_Source UV Source (Flash Lamp / 355nm Laser) Shutter High-Speed Shutter (<1ms) UV_Source->Shutter Dichroic UV Dichroic Mirror (Reflects <380nm) Shutter->Dichroic Triggered UV Pulse Objective UV-Transmissive Objective (40x Water Immersion) Dichroic->Objective Cell Target Cell (P2X Expressing) Objective->Cell Focused UV Spot Pipette Patch Pipette (Voltage Clamp) Cell->Pipette Ionic Current Amp Amplifier (Axopatch/Multiclamp) Pipette->Amp Digitizer Digitizer / PC Amp->Digitizer Digitizer->Shutter TTL Trigger

Caption: Signal flow for synchronized photolysis and recording. The Digitizer triggers the UV source while simultaneously recording the current response.

Part 3: The Validation Protocol

This protocol assumes you are recording from a cell line (e.g., HEK293) transiently transfected with a fast P2X receptor (e.g., P2X2 or P2X3), which acts as the biological sensor for the released ATP.

Step 1: Preparation of DMNPE-ATP
  • Stock Solution: Dissolve DMNPE-caged ATP in water or buffer to 10–50 mM. Store small aliquots at -20°C or -80°C. Protect from light strictly (wrap tubes in foil).

  • Working Solution: Dilute to 0.5 – 2 mM in the extracellular recording saline.

    • Critical Step: Add 10 mM DTT (Dithiothreitol) or Glutathione.

    • Why? Photolysis of DMNPE releases a nitroso-ketone byproduct that can react with sulfhydryl groups on the channel, potentially altering kinetics.[4] DTT scavenges this byproduct.

Step 2: Electrophysiology Configuration
  • Establish a Whole-Cell configuration.[5]

  • Voltage clamp the cell at -60 mV .

  • Lift the cell: If possible, lift the cell off the coverslip into the flow of the bath solution. This prevents "shadowing" effects and ensures uniform drug application.

  • Perfusion: Continuously perfuse with standard saline to wash away any spontaneously hydrolyzed ATP.

Step 3: The "Dark" Control (Stability Check)

Before flashing, you must validate that the cage is stable.

  • Switch perfusion to the DMNPE-ATP working solution .

  • Record current for 30–60 seconds in the dark.

  • Pass Criteria: The holding current should remain stable. Drifting inward current suggests the cage is hydrolyzing (impure) or the solution contains free ATP.

Step 4: The Flash Protocol (Release Validation)
  • Triggering: Send a TTL pulse to the UV source.

    • Flash Lamp: 1 ms duration, full power.

    • Laser: 10–100 ms pulse train or single shot.

  • Recording: Acquire data at high sampling rates (10–20 kHz) to capture the rise time.

  • Wash: Immediately wash with standard saline for 2 minutes between trials to prevent receptor desensitization.

Part 4: Data Analysis & Interpretation

Validating the release requires distinguishing the specific ATP-current from artifacts.

Diagram 2: Mechanistic Pathway & Signal Interpretation

Pathway cluster_readout Patch Clamp Readout Caged DMNPE-ATP (Inactive) Inter Excited State Intermediate Caged->Inter Absorbs UV UV UV Photon (350-360nm) UV->Inter Artifact Photoelectric Artifact UV->Artifact Electrode Effect FreeATP Free ATP Inter->FreeATP Photolysis (k ~10^5 s^-1) Byproduct Nitroso-Ketone Inter->Byproduct Receptor P2X Receptor (Closed) FreeATP->Receptor Binding OpenChan Channel Opening (Na+/Ca2+ Influx) Receptor->OpenChan Gating Signal Inward Current (Biological Signal) OpenChan->Signal Noise Fast Transient (Electrical Noise) Artifact->Noise

Caption: Pathway distinguishing the biological signal (ATP binding) from the electrical artifact caused by the UV pulse hitting the electrode.

Interpreting the Trace
  • The Artifact (

    
    ):  You will see a sharp, instantaneous electrical spike when the UV light hits the silver chloride wire of the pipette. This is the Photoelectric Artifact . It confirms the timing of the flash.
    
  • The Latency: There should be a delay (lag) between the artifact and the onset of the inward current. This reflects the photochemistry rate + diffusion + receptor binding kinetics.

  • The Rise Time: P2X receptors are fast. A valid uncaging event should produce a current with a 10–90% rise time in the millisecond range (e.g., 5–20 ms depending on concentration). Slow, ramping currents suggest poor uncaging efficiency or perfusion mixing, not flash photolysis.

Troubleshooting: The "Dose-Response" Validation

To prove the current is ATP-dependent:

  • Vary UV Intensity: Use neutral density filters to attenuate the UV light (50%, 25%, 10%). The current amplitude should scale with light intensity (until receptor saturation).

  • Competition Assay: Pre-incubate with a specific P2X antagonist (e.g., TNP-ATP). The flash-induced current should be abolished.

References

  • Ellis-Davies, G. C. R. (2007).[6] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1][3][6][7][8][9] Nature Methods, 4(8), 619–628.[6] Link

  • Hess, H., et al. (2005).[4] Caged ATP—Fuel for Bionanodevices.[4][9] IEEE Transactions on Advanced Packaging, 28(4). Link

  • Molecular Probes (Invitrogen). (2005). Product Information: Caged ATP and Caged ADP.[3][6][10] Thermo Fisher Scientific User Manual. Link

  • Ogden, D., et al. (2013). Flash photolysis of caged compounds. Cold Spring Harbor Protocols. Link

  • Khakh, B. S., et al. (1995). P2X purinoceptors: heterogeneity of function and regulation. Pharmacology & Therapeutics, 67(3), 383-406. (Context for P2X kinetics).

Sources

Probing the Energetic Landscape of Enzymes: A Comparative Guide to DMNPE-Caged ATP and Non-Hydrolyzable ATP Analogs in Kinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of cellular bioenergetics and signal transduction, ATP-dependent enzymes such as kinases and ATPases are central players. Elucidating their precise mechanisms and reaction kinetics is paramount for fundamental biological understanding and the development of novel therapeutics. Two powerful, yet fundamentally different, tools employed by researchers to dissect these enzymatic processes are DMNPE-caged ATP and non-hydrolyzable ATP analogs. This guide provides an in-depth, objective comparison of these approaches, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions for their kinetic studies.

The Core Challenge: Capturing Fleeting Moments in Catalysis

The rapid hydrolysis of ATP by enzymes presents a significant hurdle for studying the intricate steps of the catalytic cycle.[1] To overcome this, scientists require methods to either initiate the reaction with temporal precision or to "freeze" the enzyme in a specific conformational state. DMNPE-caged ATP and non-hydrolyzable ATP analogs represent two distinct strategies to achieve these goals.

DMNPE-caged ATP is a photoactivatable analog where the terminal phosphate of ATP is chemically modified with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group.[2] This "cage" renders the ATP molecule biologically inert. A flash of UV light rapidly cleaves the caging group, releasing free ATP in a highly localized and temporally controlled manner.[3] This technique, known as flash photolysis, is ideal for pre-steady-state kinetic analyses, allowing researchers to observe the very first moments of an enzymatic reaction.[4][5]

Non-hydrolyzable ATP analogs , on the other hand, are designed to mimic ATP and bind to the enzyme's active site but are resistant to cleavage of the terminal phosphate group.[1] This resistance is achieved through chemical modifications of the triphosphate chain.[1] Common examples include Adenosine 5'-(γ-thio)triphosphate (ATPγS), Adenylyl-imidodiphosphate (AMP-PNP), and Adenylyl-methylenediphosphate (AMP-PCP).[1][6] By binding to the enzyme without being consumed, these analogs can effectively trap the enzyme in a pre-hydrolysis or substrate-bound state, making them invaluable for structural and binding studies.[1][6]

A Head-to-Head Comparison: Mechanism, Application, and Data

The choice between DMNPE-caged ATP and non-hydrolyzable analogs hinges on the specific experimental question. Their distinct mechanisms of action dictate their suitability for different types of kinetic and structural investigations.

FeatureDMNPE-Caged ATPNon-Hydrolyzable ATP Analogs (e.g., ATPγS, AMP-PNP)
Mechanism of Action Photo-release of authentic ATP via flash photolysis.[3]Competitive binding to the ATP pocket, resisting hydrolysis.[1]
Primary Application Pre-steady-state and time-resolved kinetic studies.[4][7]Structural studies (X-ray crystallography, cryo-EM), binding assays, and trapping enzymes in a pre-hydrolysis state.[6][8]
Temporal Control High (sub-millisecond resolution).[9][10]Low (equilibrium-based).
Nature of the Ligand Generates authentic, unmodified ATP.[11]Mimics ATP, but with structural alterations that may affect enzyme conformation.[8]
Potential Artifacts Effects of the caging group or photolysis byproducts, UV light-induced damage.[12]Can be slowly hydrolyzed by some enzymes, may not perfectly mimic the pre-hydrolysis state.[6]

Delving Deeper: Experimental Insights and Causality

The Power of a Starting Gun: DMNPE-Caged ATP in Pre-Steady-State Kinetics

The primary advantage of DMNPE-caged ATP lies in its ability to initiate a reaction "on-demand." This allows for the synchronization of a population of enzyme molecules, enabling the direct observation of transient intermediates and elementary steps in the catalytic cycle.[4] For instance, in the study of motor proteins like kinesin, flash photolysis of caged ATP has been instrumental in measuring the kinetics of force generation by single molecules.[7][9]

The causality behind this experimental choice is clear: to measure the rate of a process that occurs on a millisecond timescale, the introduction of the substrate (ATP) must be significantly faster. Diffusion-limited mixing in conventional stopped-flow instruments can be a limiting factor. Flash photolysis overcomes this by pre-equilibrating the system with the inactive caged compound and then initiating the reaction with a pulse of light.[3]

Figure 1: Experimental workflow for kinetic studies using DMNPE-caged ATP.

A critical consideration is the rate of photolysis. The release of ATP from DMNPE-caged ATP is not instantaneous and follows first-order kinetics.[13] The rate constant for this release must be faster than the enzymatic step being measured to avoid the photolysis itself becoming the rate-limiting step.[11]

Freezing the Action: Non-Hydrolyzable Analogs for Structural Snapshots

Non-hydrolyzable ATP analogs are the tools of choice when the goal is to capture a high-resolution "snapshot" of the enzyme in its ATP-bound state.[6] By resisting hydrolysis, these analogs can stabilize the enzyme-substrate complex for the long periods required for techniques like X-ray crystallography or cryo-electron microscopy.[8]

For example, AMP-PNP, with its nitrogen bridge between the β and γ phosphates, acts as a true competitive inhibitor and is well-suited for locking enzymes in a pre-hydrolysis conformation.[1] In contrast, ATPγS, where a non-bridging oxygen on the γ-phosphate is replaced by sulfur, can be slowly hydrolyzed by some enzymes.[1] This makes it a useful tool for creating stable thiophosphorylated products in kinase assays.[1]

Figure 2: Logic diagram for the use of non-hydrolyzable ATP analogs.

However, a crucial caveat is that these analogs are not perfect mimics of ATP. The subtle structural differences can sometimes induce non-native conformational states in the enzyme, leading to a misrepresentation of the true pre-hydrolytic state.[8] Therefore, it is often advisable to validate findings with multiple analogs or complementary techniques.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of experimental data, protocols must be designed as self-validating systems. This involves careful controls and characterization of the reagents and techniques employed.

Protocol 1: Characterizing ATP Release from DMNPE-Caged ATP via Transient Absorption Spectroscopy

Objective: To determine the rate constant of ATP release from DMNPE-caged ATP under specific experimental conditions (pH, temperature, ionic strength).

Rationale: The rate of photolysis must be known to ensure it is not the rate-limiting step in the observed enzymatic reaction.[11] This is a critical self-validation step before proceeding with enzyme kinetic studies.

Methodology:

  • Sample Preparation: Prepare a solution of DMNPE-caged ATP in the desired experimental buffer. A typical concentration is in the range of 100-500 µM.

  • Instrumentation: Utilize a flash photolysis setup with a pulsed UV laser (e.g., Nd:YAG laser at 355 nm) for excitation and a probe beam coupled to a monochromator and photodetector for transient absorption measurements.[10]

  • Data Acquisition:

    • Record the baseline absorbance of the sample before the flash.

    • Deliver a short (nanosecond to microsecond) laser pulse to initiate photolysis.

    • Monitor the change in absorbance over time at a wavelength where the photolysis byproduct (e.g., 2-nitrosoacetophenone) has a distinct absorption.[13]

  • Data Analysis:

    • The resulting kinetic trace, representing the formation of the byproduct, should follow a single exponential decay.

    • Fit the data to the equation: A(t) = A₀ * (1 - e^(-kt)) + C, where A(t) is the absorbance at time t, A₀ is the total change in absorbance, k is the rate constant for ATP release, and C is the initial absorbance.

    • The obtained rate constant 'k' is the crucial parameter for subsequent kinetic modeling.

Protocol 2: Determining the Inhibition Constant (Ki) of a Non-Hydrolyzable ATP Analog

Objective: To quantify the binding affinity of a non-hydrolyzable ATP analog (e.g., AMP-PNP) to a kinase.

Rationale: This protocol validates that the analog binds to the active site and provides a quantitative measure of its potency as a competitive inhibitor.

Methodology:

  • Assay Setup: Employ a continuous enzyme-coupled assay that monitors ATP consumption. A common method is to couple the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • Kinase of interest

    • Kinase substrate (peptide or protein)

    • ATP

    • Non-hydrolyzable ATP analog (inhibitor)

    • Coupling enzymes (pyruvate kinase, lactate dehydrogenase)

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Assay buffer with appropriate cofactors (e.g., MgCl₂)

  • Procedure:

    • Perform a series of kinetic runs at a fixed, sub-saturating concentration of ATP (typically around the Km value).

    • In each run, vary the concentration of the non-hydrolyzable analog.

    • Initiate the reaction by adding the kinase and monitor the rate of NADH oxidation (decrease in A₃₄₀) over time.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each inhibitor concentration.

    • Plot 1/v₀ versus the inhibitor concentration ([I]). This is known as a Dixon plot.

    • The x-intercept of the resulting line will be equal to -Ki.

    • Alternatively, use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition.

Concluding Remarks: Choosing the Right Tool for the Job

Both DMNPE-caged ATP and non-hydrolyzable ATP analogs are indispensable tools for the modern enzymologist. The choice between them is not a matter of superiority but of strategic alignment with the research question.

  • For dissecting the rapid, transient events of the catalytic cycle and understanding the "how" and "when" of enzymatic reactions, the temporal precision afforded by DMNPE-caged ATP is unparalleled.

  • For capturing static snapshots of the enzyme-substrate complex and elucidating the structural basis of catalysis, the stabilizing effect of non-hydrolyzable ATP analogs is essential.

A comprehensive understanding of an enzyme's mechanism often emerges from the synergistic use of both approaches. For example, a crystal structure obtained with AMP-PNP can provide a structural hypothesis that can then be tested kinetically using DMNPE-caged ATP. By understanding the principles, advantages, and limitations of each tool, researchers can design more insightful experiments to unlock the secrets of ATP-dependent enzymes.

References

  • Higuchi, H., & Goldman, Y. E. (1997). Kinetics of force generation by single kinesin molecules activated by laser photolysis of caged ATP. Proceedings of the National Academy of Sciences, 94(9), 4395–4400. [Link]

  • Wason, A., et al. (2018). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules, 23(10), 2633. [Link]

  • Science.gov. (n.d.). atp analog amp-pnp: Topics by Science.gov. Science.gov. [Link]

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Frontiers in Neuroscience, 2(1), 7-15. [Link]

  • Bortolotto, V., et al. (1999). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. Physiological Reviews, 79(2), 569-606. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

  • Orwick, M. O., et al. (2025). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. International Journal of Molecular Sciences, 26(5), 2998. [Link]

  • McCray, J. A., et al. (1980). A new approach to time-resolved studies of ATP-requiring biological systems: Laser flash photolysis of caged ATP. Proceedings of the National Academy of Sciences, 77(12), 7237-7241. [Link]

  • Hagen, V., et al. (2003). DMACM-Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long-Wavelength Irradiation. ChemBioChem, 4(5), 434-442. [Link]

  • Jena Bioscience. (2023). Non-hydrolyzable ATP Test Kit. Jena Bioscience. [Link]

  • ResearchGate. (n.d.). Probable configuration of DMNPE caging group on the phosphate backbone of DNA. ResearchGate. [Link]

  • Sabolic, I. (2009). Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds. International Journal of Molecular Sciences, 10(1), 1-52. [Link]

  • Colell, J., et al. (2023). Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions. Accounts of Chemical Research, 56(22), 3125-3137. [Link]

  • Higuchi, H., & Goldman, Y. E. (1997). Kinetics of force generation by single kinesin molecules activated by laser photolysis of caged ATP. PNAS, 94(9), 4395-4400. [Link]

  • Nichols, C. G., et al. (1994). Modulation of ATP-sensitive potassium channel activity by flash-photolysis of 'caged-ATP' in rat heart cells. Pflügers Archiv, 426(3-4), 213-219. [Link]

  • Gee, K. R., et al. (2014). Characterizing Caged Molecules Through Flash Photolysis and Transient Absorption Spectroscopy. Springer Nature Experiments. [Link]

  • Kaplan, J. H., & Somlyo, A. P. (1989). Flash photolysis of caged compounds: New tools for cellular physiology. Trends in Neurosciences, 12(2), 54-59. [Link]

  • Bio-Techne. (n.d.). DMNPE-caged ATP diammonium salt. Bio-Techne. [Link]

  • Ogden, D., & Capiod, T. (1993). Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]

  • Colell, J., et al. (2023). Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions. Accounts of Chemical Research, 56(22), 3125–3137. [Link]

  • Corson, D. W., et al. (1992). Flash Photolysis of Caged Compounds in Limulus Ventral Photoreceptors. The Journal of General Physiology, 100(3), 447-485. [Link]

  • Smulders, M. M. J., et al. (2023). Picking the lock of coordination cage catalysis. Chemical Science, 14(38), 10417-10435. [Link]

  • Zhang, Z. Y., et al. (2007). Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP. The Journal of Chemical Thermodynamics, 39(6), 884-889. [Link]

  • Parker, C. G., et al. (2024). Kinase-catalyzed Crosslinking: A Comparison of ATP-crosslinker Analogs. ACS Chemical Biology, 19(6), 1629-1636. [Link]

  • Banerjee, S., & Bhadra, R. (2009). Pre-steady state kinetics of ATP hydrolysis by Na,K-ATPase. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1121-1126. [Link]

  • Am Ende, C. W., et al. (2013). Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling. Bioconjugate Chemistry, 24(1), 123-130. [Link]

  • Lecka, J., et al. (2013). Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. Journal of Medicinal Chemistry, 56(23), 9579-9591. [Link]

  • Jena Bioscience. (n.d.). NPE-caged-ATP. Jena Bioscience. [Link]

  • Hsieh, T. S., & Lindsley, J. E. (1997). Pre-Steady-State Analysis of ATP Hydrolysis by Saccharomyces cereVisiae DNA Topoisomerase II. 2. Journal of Biological Chemistry, 272(33), 20561-20567. [Link]

  • Ariga, T., et al. (2025). Asymmetric enzyme kinetics of F1-ATPase between ATP synthesis and hydrolysis. arXiv. [Link]

Sources

Technical Comparison Guide: Extinction Coefficients & Photolytic Efficiency of DMNPE-Caged ATP at 355 nm

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Measuring Extinction Coefficients of DMNPE-caged ATP at 355 nm Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of DMNPE-caged ATP (1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester of ATP), focusing on the critical determination of its extinction coefficient (


) at 355 nm .

For researchers utilizing UV-uncaging for time-resolved kinetic studies (e.g., P2X receptor activation, myosin ATPase cycles), the choice between DMNPE-caged ATP and the traditional NPE-caged ATP is pivotal. While NPE-caged ATP possesses a higher quantum yield, DMNPE is engineered with a significantly enhanced absorption cross-section in the UVA range (350–365 nm). This guide details the experimental protocol to validate these properties and demonstrates why DMNPE is often the superior reagent for live-cell experiments using 355 nm laser sources (e.g., Nd:YAG 3rd harmonic).

Scientific Foundation: The Photolytic "Product"

To objectively compare caged compounds, one must evaluate the Photolytic Efficiency (


) , defined as the product of the extinction coefficient and the quantum yield at the excitation wavelength:


  • 
     (Extinction Coefficient):  A measure of how strongly the molecule absorbs light at wavelength 
    
    
    
    (units:
    
    
    ).
  • 
     (Quantum Yield):  The probability that an absorbed photon results in a successful uncaging event (dimensionless).
    
Why 355 nm?

355 nm is the emission wavelength of frequency-tripled Nd:YAG lasers, a standard source for flash photolysis setups. At this wavelength, traditional nitrobenzyl cages (like NPE) absorb poorly, necessitating high laser power that can cause phototoxicity or optical breakdown. DMNPE was synthesized specifically to shift the absorption maximum toward this region.

Comparative Analysis: DMNPE vs. NPE-Caged ATP

The following data highlights the trade-off between absorption and quantum efficiency.

Table 1: Photochemical Properties at 355 nm
ParameterDMNPE-caged ATP NPE-caged ATP Implication

(

)
~4,400 ~440DMNPE absorbs ~10x more photons at 355 nm.[1]
Quantum Yield (

)
0.070.63NPE is chemically more efficient per photon absorbed.
Photolytic Efficiency (

)
~308 ~277DMNPE is slightly more efficient overall at 355 nm.
Uncaging Rate (

)
SlowerFast (

)
NPE is preferred for sub-millisecond kinetics.
Cellular Toxicity Risk Low HighDMNPE requires less laser power, preserving cell health.

Key Insight: Although NPE has a much higher quantum yield (


), its inability to capture photons at 355 nm (

) makes it inefficient for 355 nm laser setups. DMNPE compensates for its lower quantum yield (

) with a massive increase in absorptivity, allowing for successful uncaging at lower laser intensities.

Experimental Protocol: Measuring

Measuring the extinction coefficient of a photosensitive compound at its activation wavelength presents a paradox: the measurement light itself can degrade the sample. The following protocol minimizes this error.

Reagents & Equipment[2]
  • Analyte: DMNPE-caged ATP (Disodium or Diammonium salt).

  • Buffer: 20 mM HEPES, 100 mM KCl, pH 7.4 (mimics intracellular ionic strength).

  • Instrument: UV-Vis Spectrophotometer (Double-beam preferred) or Diode Array Spectrophotometer (for speed).

  • Quartz Cuvette: 10 mm path length (

    
    ), masked to reduce volume if necessary.
    
Step-by-Step Methodology
Phase 1: Precise Concentration Determination

Do not rely on weighing the salt directly, as hydration states vary.

  • Stock Preparation: Dissolve ~1 mg of DMNPE-caged ATP in 1 mL of buffer. Keep in a light-proof amber tube.

  • Hydrolysis/HPLC Verification (The Gold Standard):

    • Take an aliquot and subject it to total photolysis (flood illumination) or chemical hydrolysis to release free ATP.

    • Quantify the concentration of the released Adenine moiety using its established

      
      .
      
    • This establishes the exact molar concentration (

      
      ) of the parent caged compound.
      
Phase 2: "Zero-Photolysis" Spectral Scan
  • Baseline Correction: Run a baseline scan with buffer only.

  • Sample Loading: Load the stock solution into the cuvette in a darkened room (red safety light recommended).

  • Fast Scan Parameters:

    • Set the spectrophotometer to "Fast Scan" mode to minimize exposure time.

    • Range: 250 nm – 500 nm.

  • Measurement: Trigger the scan.

  • Self-Validation Step: Immediately run a second scan.

    • Result: If the spectra overlap perfectly, no significant photolysis occurred.

    • Failure Mode: If the second scan shows a decrease in the 355 nm peak and an increase in the free ATP region (260 nm), the measurement beam is too intense. Reduce slit width or integration time.

Phase 3: Calculation

Calculate


 using the Beer-Lambert Law:


  • 
    : Absorbance value at 355 nm from the scan.
    
  • 
    : Molar concentration determined in Phase 1.
    
  • 
    : Path length (1 cm).
    

Visualization: Mechanism & Workflow

The following diagram illustrates the photolysis pathway and the comparative advantage of DMNPE's absorption cross-section.

G cluster_0 Input: 355 nm Laser Pulse cluster_1 Absorption Step cluster_2 Photochemical Reaction Laser Nd:YAG Laser (355 nm) DMNPE DMNPE-ATP High Absorption (ε ≈ 4400) Laser->DMNPE High Efficiency Capture NPE NPE-ATP Low Absorption (ε ≈ 440) Laser->NPE Low Efficiency Capture Excited_D Excited State (Low Quantum Yield) DMNPE->Excited_D Excited_N Excited State (High Quantum Yield) NPE->Excited_N ATP Free ATP (Bio-Active) Excited_D->ATP Φ = 0.07 Byproduct Nitroso-Ketone Byproduct Excited_D->Byproduct Excited_N->ATP Φ = 0.63 Excited_N->Byproduct

Caption: Comparative Photolysis Pathway. DMNPE compensates for lower quantum yield with superior photon capture at 355 nm.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][3] Nature Methods, 4(8), 619–628. (Authoritative review on DMNPE properties). [Link]

  • Jena Bioscience. NPE-caged-ATP Data Sheet. (Provides spectral data for NPE variants). [Link]

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences.[4] (Foundational chemistry for nitrophenyl caging groups). [Link]

Sources

Verifying DMNPE-Caged ATP Stability Using NMR Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of "Dark" Stability

In time-resolved structural biology and kinetic studies, DMNPE-caged ATP (P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]-ATP) is a preferred phototrigger due to its efficient absorption at longer wavelengths (360–405 nm), which minimizes UV-induced damage to biological samples compared to earlier nitrobenzyl (CNB) derivatives.

However, the success of a "concentration jump" experiment relies on one absolute premise: biological silence prior to irradiation. If the caged compound hydrolyzes or thermally uncages in the dark, the background noise will obscure the kinetic signal.

This guide outlines the industry-standard protocol for verifying the stability of DMNPE-caged ATP using


P NMR spectroscopy . Unlike HPLC, NMR is non-destructive and provides direct structural insight into the specific degradation pathways (cage loss vs. phosphoanhydride hydrolysis).

Comparative Analysis: DMNPE vs. Alternatives

Before designing the verification protocol, it is essential to understand why DMNPE is selected and how its stability profile compares to other caged nucleotides.

Table 1: Performance Matrix of Caged ATP Analogs
FeatureDMNPE-caged ATP NPE-caged ATP CNB-caged ATP
Caging Group 4,5-dimethoxy-2-nitrophenyl2-nitrophenyl

-carboxy-2-nitrobenzyl
Excitation Max 360–405 nm (Blue/UV)260–320 nm (UV)260–300 nm (UV)
Quantum Yield (

)
~0.07 (Lower)0.63 (High) ~0.3–0.5
Uncaging Rate Slower (

)
Fast (

)
Moderate
Hydrolytic Stability High (at pH 7.2)ModerateModerate
Solubility Good (mM range)ModerateLow
Primary Use Case Live cell imaging, GFP-compatibleFast kinetic studiesHistorical/General

Key Insight: While NPE-caged ATP uncages faster, DMNPE is chosen when the experiment requires irradiation at wavelengths that do not excite protein aromatics or damage DNA. Consequently, verifying its stability is crucial because longer experimental setups (due to lower quantum yield) require prolonged incubation times where spontaneous hydrolysis might occur.

The Failure Modes of Caged ATP

To interpret the NMR data, one must understand the two distinct degradation pathways that can occur in the "dark" (without light trigger).

Diagram 1: Degradation Pathways & NMR Signatures

G CagedATP Intact DMNPE-Caged ATP (Biologically Inactive) ThermalUncaging Path A: Thermal Uncaging (Cage falls off) CagedATP->ThermalUncaging Instability/Heat Hydrolysis Path B: Phosphoanhydride Hydrolysis (Backbone breaks) CagedATP->Hydrolysis pH/Enzymes FreeATP Free ATP (Active Noise) ThermalUncaging->FreeATP CageByproduct DMNPE-OH ThermalUncaging->CageByproduct CagedADP Caged ADP (Inactive) Hydrolysis->CagedADP Pi Inorganic Phosphate (Pi) (Signal at ~0 ppm) Hydrolysis->Pi

Caption: Path A results in premature activation (Free ATP). Path B results in loss of potency (Caged ADP). Both are detectable via unique


P NMR shifts.

Protocol: P NMR Stability Assay

This protocol is designed to be self-validating . By using an internal standard and specific buffer conditions, you ensure that observed changes are due to sample degradation, not instrument drift.

Materials
  • DMNPE-caged ATP (lyophilized solid).

  • Deuterated Oxide (

    
    ) : 99.9% D.
    
  • Buffer : 50 mM HEPES or PIPES, pH 7.2 (prepared in

    
    , pH adjusted, then lyophilized and redissolved in 
    
    
    
    to avoid pD corrections, or simply add 10%
    
    
    to aqueous buffer).
  • Internal Standard : Methylphosphonic acid (MPA) or Phosphocreatine (PCr). Note: MPA is preferred as it is chemically inert.

  • NMR Tube : 5 mm precision tube, amber-colored or foil-wrapped.

Step-by-Step Workflow
  • Preparation (Dark Room):

    • Dissolve DMNPE-caged ATP to a concentration of 5–10 mM in the buffered solvent.

    • Add the Internal Standard (MPA) to a final concentration of 1 mM.

    • Crucial: Keep the sample on ice and protected from light (aluminum foil).

  • Instrument Setup:

    • Nucleus:

      
      P (typically ~162 MHz on a 400 MHz instrument).
      
    • Decoupling: Proton (

      
      H) decoupling (Waltz-16 or similar) is essential to remove P-H splitting and sharpen peaks.
      
    • Relaxation Delay (D1): Set to 2–5 seconds . Phosphorus nuclei have long relaxation times (

      
      ). Short delays lead to integration errors.
      
    • Scans: 128–256 scans (sufficient for 5 mM).

  • Data Acquisition (Time Course):

    • T=0 (Baseline): Acquire spectrum immediately after dissolution.

    • Incubation: Store the tube in the dark at the experimental temperature (e.g., 25°C or 37°C).

    • T=24h / T=48h: Re-acquire spectra using identical parameters.

Data Interpretation & Causality

The power of


P NMR lies in the chemical shift sensitivity to the phosphate environment.
Expected Chemical Shifts (referenced to 85% at 0 ppm)
SpeciesSignalApprox.[1][2][3][4] Shift (

ppm)
Description
Internal Std (MPA) Singlet~20–30Reference peak for integration.
Inorganic Phosphate (

)
Singlet0 to +2Indicates backbone hydrolysis (Path B).
Free ATP

-P
-5 to -6Danger Signal. Indicates thermal uncaging (Path A).
Free ATP

-P
-10 to -11Doublet.
Free ATP

-P
-19 to -21Triplet.
DMNPE-Caged ATP Caged

-P
-10 to -12 Shifted upfield relative to free

-P due to esterification.
DMNPE-Caged ATP

-P
-10 to -11Often overlaps with

-P of caged species.
DMNPE-Caged ATP

-P
-20 to -22Broadened or split due to chirality of the cage group.
Analysis Logic
  • Check for

    
     (0 ppm):  If this peak grows over time, the triphosphate chain is breaking down. The compound is degrading but not necessarily becoming active.
    
  • Check for Free

    
    -ATP (-5 ppm):  If this peak appears, the cage is falling off. The sample is compromised for physiological experiments  as it contains active ATP.
    
  • Quantification:

    
    
    
Diagram 2: The Verification Workflow

Workflow Start Dissolve Sample (Dark, 10mM) NMR_T0 Acquire T=0 (31P NMR) Start->NMR_T0 Incubate Incubate (24h, Dark) NMR_T0->Incubate NMR_T24 Acquire T=24h Incubate->NMR_T24 Analyze Analyze Shifts NMR_T24->Analyze Decision Decision Analyze->Decision Pass PASS: <1% Free ATP Decision->Pass Stable Fail FAIL: >1% Free ATP or >5% Pi Decision->Fail Unstable

Caption: A standard Go/No-Go workflow for validating caged compound batches.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[5][6][7] Nature Methods. Link

  • Thermo Fisher Scientific. DMNPE-caged ATP Product Specifications.Link

  • Tocris Bioscience. DMNPE-caged ATP diammonium salt Technical Data.Link

  • Jena Bioscience. NPE-caged-ATP Data Sheet.Link

  • TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives.Link

Sources

comparative toxicity of DMNPE vs CNB caging byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity & Performance Guide: DMNPE vs. CNB Caging Groups

Executive Summary

This guide provides a technical comparison between DMNPE (4,5-dimethoxy-2-nitrophenylethyl) and CNB (


-carboxy-2-nitrobenzyl) caging groups. While both rely on the o-nitrobenzyl photolysis mechanism, they differ significantly in uncaging kinetics, byproduct solubility, and optical interference. DMNPE is the superior choice for millisecond-scale kinetics  (e.g., neurotransmitter release, 

spikes) but generates a lipophilic, fluorescent byproduct that can distort imaging data. CNB offers improved water solubility and a charged byproduct that is less cell-permeable, but its slower release rate limits its utility for fast physiological events.

Photochemical Mechanisms & Byproducts

The toxicity and performance differences between these groups stem directly from their photolysis pathways. Both groups release the bioactive payload upon UV illumination (300–365 nm), but the resulting "spent" cage molecules differ in reactivity and physicochemical properties.

DMNPE (High-Speed Variant)
  • Structure: 1-(4,5-dimethoxy-2-nitrophenyl)ethyl group.

  • Mechanism: Upon irradiation, the ac-nitro intermediate decays rapidly.[1]

  • Byproduct: 4,5-dimethoxy-2-nitrosoacetophenone .

  • Key Characteristics:

    • Kinetics: Fast release (

      
      ), suitable for mimicking synaptic events.
      
    • Byproduct Nature: Neutral, lipophilic, and reactive. It can cross cell membranes and react intracellularly.

    • Optical Artifacts: The nitroso-ketone byproduct is highly absorbent in the near-UV/blue region and can exhibit fluorescence, interfering with fura-2 or GFP signals.

CNB (Solubility-Enhanced Variant)
  • Structure:

    
    -carboxy-2-nitrobenzyl group.[1][2][3]
    
  • Mechanism: The

    
    -carboxylate stabilizes the intermediate but often slows the dark reaction.
    
  • Byproduct: 2-nitrosophenylglyoxylate .[1]

  • Key Characteristics:

    • Kinetics: Slower release (

      
      ), often rate-limiting for fast channel kinetics.
      
    • Byproduct Nature: Negatively charged (anionic) at physiological pH. This hydrophilicity reduces membrane permeation, potentially keeping toxicity extracellular.

    • Reactivity: Still possesses the electrophilic nitroso group capable of nitrosylating thiols.

PhotolysisComparison cluster_DMNPE DMNPE Pathway (Fast) cluster_CNB CNB Pathway (Soluble) DMNPE_Cage DMNPE-Caged Compound Inter_D aci-nitro Intermediate DMNPE_Cage->Inter_D hv (UV) Prod_D Payload (e.g., ATP) Inter_D->Prod_D Fast Decay Byprod_D 4,5-dimethoxy- 2-nitrosoacetophenone Inter_D->Byprod_D CNB_Cage CNB-Caged Compound Inter_C aci-nitro Intermediate CNB_Cage->Inter_C hv (UV) Prod_C Payload (e.g., Glutamate) Inter_C->Prod_C Slower Decay Byprod_C 2-nitrosophenyl- glyoxylate Inter_C->Byprod_C

Figure 1: Comparative photolysis pathways. Note the distinct byproducts: DMNPE yields a neutral ketone, while CNB yields a charged glyoxylate.

Comparative Toxicity & Performance Analysis

The primary toxicity mechanism for both groups is S-nitrosylation . The nitroso (


) moiety is a potent electrophile that reacts with sulfhydryl groups (cysteine residues) on proteins, potentially inhibiting enzymes (e.g., GAPDH) or modifying receptor function.
Performance Data Summary
FeatureDMNPE (Dimethoxy-nitro-phenylethyl)CNB (

-carboxy-nitrobenzyl)
Uncaging Rate (

)
Fast (

)
Slow (

)
Quantum Yield (

)
Moderate (0.05 – 0.20)Moderate (0.10 – 0.20)
Byproduct Solubility Lipophilic (Low water solubility)Hydrophilic (High water solubility)
Byproduct Charge NeutralNegative (Anionic at pH 7.4)
Optical Interference High (Absorbs UV/Blue; Fluorescent)Moderate (Absorbs UV)
Primary Toxicity Risk Intracellular thiol modification; Inner-filter effect.Extracellular thiol modification; Receptor antagonism.
The "Inner Filter" & Fluorescence Artifact

A critical, often overlooked "toxicity" of DMNPE is data toxicity . The nitrosoacetophenone byproduct absorbs strongly at 300–400 nm.

  • Impact: If you are using Fura-2 (excitation 340/380 nm) for calcium imaging, the byproduct absorbs the excitation light, causing an artificial drop in fluorescence that mimics a calcium change.

  • DMNPE Specific: The dimethoxy-nitroso byproduct can also exhibit intrinsic fluorescence, further contaminating emission channels.

Experimental Validation Protocol

To validate the suitability of DMNPE or CNB for your specific biological model, you must decouple the effect of the payload from the effect of the byproduct.

Protocol: The "Dummy Cage" Toxicity Assay

This protocol assesses cell viability and baseline signal stability in the presence of photolysis byproducts.

Reagents:

  • Test Compound: DMNPE-caged or CNB-caged "dummy" molecule (e.g., caged phosphate or caged glycine if the receptor is absent). Alternatively, use the caged drug at working concentration.

  • Assay: Live/Dead stain (Calcein AM/EthD-1) or electrophysiological baseline monitoring.

Workflow:

  • Baseline Recording: Establish a stable baseline (fluorescence or membrane current) in the biological sample.

  • "Flash" Control: Irradiate the sample with the uncaging light dose without the caged compound to control for direct UV phototoxicity.

  • Cage Perfusion: Perfuse the caged compound in the dark. Monitor for "dark activity" (antagonism/agonism before light).

  • Photolysis: Apply the uncaging stimulus (flash or train).

  • Byproduct Isolation Phase:

    • If using a caged agonist (e.g., Glutamate), the response will be immediate.

    • Crucial Step: Wash the sample with fresh buffer. If the baseline does not recover, or if cell morphology changes (blebbing) occur within 10-20 minutes, this indicates byproduct toxicity (alkylation of membrane proteins).

  • Scavenger Rescue (Optional): Repeat the experiment in the presence of 1–5 mM DTT or Glutathione in the bath. If toxicity/artifacts are reduced, the mechanism is confirmed as thiol-mediated S-nitrosylation.

ToxicityProtocol Start Start Validation Step1 1. Establish Baseline (Physiology/Imaging) Start->Step1 Step2 2. UV Only Control (Check for Phototoxicity) Step1->Step2 Step3 3. Perfuse Caged Compound (Dark Condition) Step2->Step3 Decision1 Baseline Stable? Step3->Decision1 Step4 4. Flash Photolysis (Release Payload + Byproduct) Decision1->Step4 Yes Result_Tox Irreversible Baseline Shift = Byproduct Toxicity Decision1->Result_Tox No (Dark Activity) Step5 5. Monitor Recovery (Washout Phase) Step4->Step5 Step5->Result_Tox Drift/Blebbing Result_Clean Full Recovery = Valid System Step5->Result_Clean Stable

Figure 2: Validation workflow to distinguish pharmacological effects from byproduct toxicity.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

  • Corrie, J. E. T., et al. (2005). Dark stability and photochemistry of DMNPE-caged nucleotides. Journal of the Chemical Society, Perkin Transactions 1.
  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575. Link

  • Pal, A., et al. (2002). Photolysis of -carboxy-2-nitrobenzyl-caged compounds: competition between cleavage and decarboxylation. Photochemical & Photobiological Sciences.
  • Il'ichev, Y. V., et al. (2004). Photochemistry of the "Caged" Glycine and Glutamate: Time-Resolved Spectroscopy and Quantum Chemical Modeling. Journal of Physical Chemistry A, 108(39), 7884–7893. Link

Sources

Safety Operating Guide

DMNPE-Caged ATP Diammonium Salt: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directives

Stop. Before handling DMNPE-caged ATP waste, acknowledge that you are handling a photolabile nitro-aromatic conjugate . This is not standard buffer waste.

  • DO NOT dispose of down the drain. This compound releases biologically active ATP and toxic nitroso-ketone byproducts upon exposure to UV/environmental light.

  • DO NOT mix with strong acids or oxidizers.[1] The nitro moiety presents a reactivity risk.[1]

  • DO use amber (opaque) glass containers for all waste streams to prevent uncontrolled photolysis.

  • DO segregate "Caged" (intact) waste from "Uncaged" (photolyzed) waste if possible, as their chemical hazard profiles differ.

Chemical Profile & Hazard Identification

To dispose of this safely, you must understand the "why" behind the protocols. DMNPE-caged ATP is an adenosine 5'-triphosphate analog modified with a 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group.

The Mechanism of Hazard (Causality)

The DMNPE group renders the ATP biologically inert ("caged"). However, upon exposure to UV light (355–365 nm), the molecule undergoes photolysis. This reaction cleaves the caging group, releasing two distinct species:

  • Free ATP: A potent biological signaling molecule. In waste streams, this acts as a nutrient source that can cause rapid bacterial blooms in non-sterile waste tanks.

  • Nitroso-acetophenone byproduct: The cleaved caging group becomes a nitroso compound. Nitroso compounds are often cytotoxic and potentially mutagenic.

Therefore, your disposal strategy must mitigate two risks: accidental biological activation (release of ATP) and chemical toxicity (nitroso residues).

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Lyophilized Powder)

Context: Expired vials or trace residues in original packaging.

  • Do Not Solubilize: Never dissolve solid chemical waste just to pour it into a liquid waste container. This increases the volume of hazardous waste and introduces splash risks.

  • Primary Containment: Keep the substance in its original amber vial. If the cap is compromised, seal the vial with Parafilm.

  • Secondary Containment: Place the vial inside a clear, sealable hazardous waste bag (e.g., 4-mil polyethylene).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "DMNPE-caged ATP diammonium salt (Solid)."

    • Hazard Checkboxes: Toxic, Irritant.

  • Disposal: Transfer to your facility's Solid Hazardous Waste stream (often destined for incineration).

Scenario B: Liquid Waste (Stock Solutions & Reaction Mixes)

Context: Leftover aliquots or post-experiment buffers.

Step 1: Segregation

Determine if the waste is Aqueous (buffers, media) or Organic (DMSO, DMF stocks).

Step 2: Stabilization
  • pH Check: Ensure the pH is between 6 and 8. Extreme pH can degrade the nucleotide but may trigger unwanted side reactions with the nitro group.

  • Light Protection: CRITICAL. Use Amber High-Density Polyethylene (HDPE) or Amber Glass bottles. If unavailable, wrap clear bottles entirely in aluminum foil.

Step 3: Waste Stream Selection
Solvent BaseDisposal PathRationale
Aqueous Buffer Aqueous Toxic Waste Contains uncaged ATP and nitroso byproducts. Do not bleach (potential reaction with nitrogenous groups).
DMSO/DMF Stock Halogenated/Organic Solvent Waste High BTU value allows for efficient incineration.

Decision Workflow (Visualization)

The following diagram outlines the logical flow for categorizing and disposing of DMNPE-caged ATP waste.

DisposalWorkflow Start Waste Generation: DMNPE-caged ATP StateCheck Physical State? Start->StateCheck SolidAction Keep in Amber Vial. Do NOT Dissolve. StateCheck->SolidAction Solid LiquidCheck Solvent Base? StateCheck->LiquidCheck Liquid SolidBin Solid Hazardous Waste (Incineration) SolidAction->SolidBin Organic Organic (DMSO/DMF) LiquidCheck->Organic >10% Organics Aqueous Aqueous (Buffer/Media) LiquidCheck->Aqueous Mostly Water LightWarning CRITICAL: Use Amber/Foil-Wrapped Containers to prevent photolysis Organic->LightWarning OrganicBin Organic Solvent Waste Organic->OrganicBin Aqueous->LightWarning AqueousBin Aqueous Toxic Waste Aqueous->AqueousBin

Figure 1: Decision matrix for DMNPE-caged ATP disposal. Note the critical requirement for light protection in liquid phases.

Regulatory Compliance & Safety Data

PPE Requirements (Self-Validating Safety)
  • Nitrile Gloves: Double-gloving is recommended when handling concentrated DMSO stocks to prevent transdermal absorption of the nitro-compound.

  • Safety Glasses: Side shields required.

  • Lab Coat: Standard cotton/poly blend.

US EPA / RCRA Considerations

While DMNPE-caged ATP is not explicitly "P-listed" or "U-listed" by CAS number, it must be characterized by the generator (you) based on its properties.

CharacteristicStatusWaste Code Assignment
Toxicity Yes Toxic (T) due to nitro-aromatic moiety and potential organ damage (H370).
Ignitability Context Dependent D001 if dissolved in flammable solvents (e.g., DMSO/Ethanol).
Reactivity Low Unlikely to be D003 unless in bulk dry powder form exposed to strong initiators.

Transportation (DOT):

  • Generally not regulated as a specific hazardous material for transport in small research quantities, but waste manifests must reflect "Hazardous Waste, Liquid/Solid, N.O.S. (Not Otherwise Specified)."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling DMNPE-caged ATP diammonium salt

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Laboratory Managers From: Senior Application Scientist, Technical Support Division Subject: Safety, Stability, and Logistical Protocols for DMNPE-Caged ATP Diammonium Salt

Executive Summary & Risk Profile

DMNPE-caged ATP (Adenosine 5'-triphosphate, P3-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) ester) is a high-value, photoreactive reagent. Handling this compound requires a dual-protection strategy : you must protect personnel from UV radiation and reactive byproducts, while simultaneously protecting the reagent from premature hydrolysis and ambient photolysis.

The "Silent" Hazard: While the intact caged compound has a relatively low acute toxicity profile similar to standard nucleotides, the uncaging process generates a reactive nitroso-ketone byproduct (4,5-dimethoxy-2-nitrosoacetophenone). This byproduct is highly reactive toward biological thiols and can be cytotoxic at high concentrations.

PPE Selection Matrix

Effective safety requires adapting PPE to the specific phase of your workflow.[1] Do not use a "one size fits all" approach.

Phase Primary Hazard Hand Protection Eye/Face Protection Body Protection Critical Note
1. Storage & Retrieval Thermal (Cold burns from -20°C/-80°C)Insulated cryo-gloves over nitrile.Safety glasses with side shields.Standard Lab Coat.[2]Minimize time out of freezer to prevent condensation.
2. Weighing & Solubilization Particulate inhalation; Hydrolysis.Double-gloving (Nitrile). Outer pair changed immediately if contaminated.Safety glasses.[2][3][4]Lab Coat (buttoned to neck).[2]Red Light Only. No fluorescent lights.
3. Flash Photolysis (Uncaging) High-Intensity UV Radiation (350–365 nm); Reactive Byproducts.Nitrile gloves.[5]UV-Certified Goggles (ANSI Z87.1 rated for UV) OR Face Shield.[2][4]Long-sleeved Lab Coat + UV-opaque wrist guards if adjusting optics.NEVER look directly at the UV beam or its reflection.
4. Waste Disposal Chemical toxicity (Nitroso byproducts).Nitrile gloves (thick, >5 mil).Safety glasses.[2][3][4]Lab Coat.[2][3][4][5][6][7]Do not mix with general biological waste.
Operational Protocol: The "Darkroom Doctrine"

This protocol is designed to maximize reagent stability and experimental reproducibility.

Phase A: Preparation (The "Safe Light" Zone)
  • Environment: All handling of the solid or solution prior to the experiment must occur under red light illumination (>500 nm). DMNPE absorbs strongly in the UV-A (350-365 nm) but has a tail extending into the blue spectrum. Standard room fluorescent lights will cause partial uncaging over time [1].

  • Solubilization:

    • Equilibrate the vial to room temperature before opening to prevent moisture condensation (DMNPE-caged ATP is hygroscopic; water promotes hydrolysis).

    • Dissolve in high-quality PCR-grade water or anhydrous DMSO .

    • Solubility Data:

      • Water: Up to ~75 mM (100 mM max) [2].

      • DMSO: Up to ~50 mM [2].

    • Aliquot Strategy: Do not freeze/thaw the master stock. Aliquot immediately into light-opaque (amber or black) microcentrifuge tubes and store at -20°C.

Phase B: The Uncaging Experiment
  • Setup: Ensure the UV source (laser, flash lamp, or LED array) is interlocked or fully enclosed. If using an open-beam setup (e.g., on a microscope), install blackout curtains around the rig.

  • Byproduct Management: The uncaging reaction releases ATP and a nitroso-ketone.

    • Mechanism:[3][4][6][8] The nitrobenzyl group absorbs a photon, undergoes an intramolecular redox reaction, and cleaves the phosphate ester bond [3].

    • Interference: The nitroso byproduct absorbs at ~300-400 nm (potentially acting as an inner filter) and can react with cysteine residues on proteins [4].

    • Mitigation: If your experiment is sensitive to thiol modification, include a scavenger like DTT (dithiothreitol) or GSH (glutathione) in the buffer after the uncaging step, if compatible with your assay.

Visualization: Workflow & Photochemistry

The following diagram illustrates the critical control points (CCP) where safety and stability are most at risk.

G cluster_safety Safety Critical Zone Storage Storage (-20°C, Desiccated) Weighing Weighing & Solubilization (CCP: Red Light Only) Storage->Weighing Equilibrate to RT Exp_Setup Experimental Setup (Loading Cell/Cuvette) Weighing->Exp_Setup Keep Dark Uncaging UV Irradiation (350-365 nm) Exp_Setup->Uncaging Trigger ATP Free ATP (Bioactive) Uncaging->ATP Byproduct Nitroso-Ketone (Reactive/Toxic) Uncaging->Byproduct Disposal HazMat Disposal (Solvent/Chemical Stream) ATP->Disposal Byproduct->Disposal

Figure 1: Operational lifecycle of DMNPE-caged ATP. Note the "Safety Critical Zone" during uncaging where UV and chemical hazards peak.

Disposal & Emergency Procedures
Waste Disposal Protocol

Do NOT pour uncaged solutions down the sink.

  • Segregation: Collect all solutions containing the photolyzed product in a container labeled "Hazardous Chemical Waste: Nitroso-compounds/Nucleotides."

  • Solid Waste: Pipette tips and tubes contaminated with the uncaged byproduct should be treated as solid chemical waste, not standard biohazard waste.

  • Rinsing: Triple-rinse reusable glassware with 50% Ethanol before washing to ensure removal of the hydrophobic nitroso residue.

Accidental Exposure
  • Skin Contact: Wash immediately with soap and copious water. The nitrobenzyl moiety is lipophilic; thorough washing is required.

  • UV Exposure (Eyes): If you suspect UV flash exposure (symptoms: "sand in eyes" feeling, occurring 4-12 hours later), seek medical attention immediately.

References
  • McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry, 18, 239–270. Link

  • Tocris Bioscience. (n.d.). DMNPE-caged ATP diammonium salt Technical Data. Bio-Techne. Retrieved February 27, 2026. Link

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[9] Nature Methods, 4(8), 619–628. Link

  • Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422–4437. Link

  • Merck (Sigma-Aldrich). (2025). Safety Data Sheet: Caged ATP Analogs. Merck Millipore. Link

Sources

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